molecular formula C15H14O2 B158085 Benzyl 4-methylbenzoate CAS No. 1711-35-9

Benzyl 4-methylbenzoate

Cat. No.: B158085
CAS No.: 1711-35-9
M. Wt: 226.27 g/mol
InChI Key: LNXGEZSXCGDUSD-UHFFFAOYSA-N
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Description

Benzyl 4-methylbenzoate (CAS 5467-99-2) is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It serves as a versatile building block and intermediate in chemical synthesis. One of its primary research applications is as a protecting group for alcohols and phenols during multi-step organic reactions, where it effectively shields reactive hydroxyl sites to control the selectivity of complex chemical transformations . Furthermore, its benzyl ester linkage can be cleaved to serve as a precursor for synthesizing other functionalized molecules, expanding its utility in constructing intricate organic structures . Related chemical analogs, specifically benzyl and benzoyl benzoic acid derivatives, have been investigated in antimicrobial research for their potential to inhibit bacterial transcription by targeting RNA polymerase-sigma factor interactions . Benzyl 4-methylbenzoate is a valuable tool for researchers in organic chemistry and medicinal chemistry, facilitating the exploration of novel compounds and materials. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXGEZSXCGDUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282338
Record name Benzyl 4-methylbenzoate
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-99-2
Record name 5467-99-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl 4-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Benzyl 4-methylbenzoate (CAS 5467-99-2)

[1][2][3]

Executive Summary

Benzyl 4-methylbenzoate (CAS 5467-99-2), also known as Benzyl p-toluate , is an aromatic ester characterized by a sweet, balsamic, and floral olfactory profile.[1] Structurally composed of a benzyl group esterified with p-toluic acid, it serves as a critical intermediate in organic synthesis, a fixative in fragrance formulations, and a functional scaffold in pharmaceutical development.

This guide provides a comprehensive technical analysis of Benzyl 4-methylbenzoate, covering physicochemical properties, validated synthesis protocols, analytical characterization, and safety standards.[2] It is designed for researchers requiring high-fidelity data for experimental design and industrial application.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
Parameter Detail
IUPAC Name Benzyl 4-methylbenzoate
CAS Number 5467-99-2
Synonyms Benzyl p-toluate; p-Toluic acid benzyl ester; Benzoic acid, 4-methyl-, phenylmethyl ester
Molecular Formula C₁₅H₁₄O₂
SMILES CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
InChI Key LNXGEZSXCGDUSD-UHFFFAOYSA-N
Physical Properties
Property Value Condition / Note
Molecular Weight 226.27 g/mol -
Appearance Colorless to pale yellow solid/liquidLow-melting solid
Melting Point 45–47 °CExperimental [1]
Boiling Point ~340–350 °C (Predicted)High boiling point; decomposes at high T
Density 1.14 ± 0.1 g/cm³Predicted @ 20°C
Solubility Insoluble in water; Soluble in ethanol, ether, chloroformLipophilic (LogP ~4.[3][2]3)
Flash Point >113 °CClosed Cup (Predicted)

Synthesis & Manufacturing Protocols

Primary Route: Acid-Catalyzed Fischer Esterification

This is the most scalable industrial route, utilizing p-toluic acid and benzyl alcohol.[2]

Mechanism: The reaction proceeds via nucleophilic acyl substitution activated by an acid catalyst (e.g.,


22

Protocol:

  • Reagents: Charge a round-bottom flask with p-toluic acid (1.0 equiv), benzyl alcohol (1.2 equiv), and p-toluenesulfonic acid (0.05 equiv).

  • Solvent: Add Toluene (approx. 5 mL per mmol of substrate) to serve as an azeotropic agent.[2]

  • Reflux: Attach a Dean-Stark trap and reflux the mixture for 12–16 hours until water collection ceases.

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2x) to remove unreacted acid, followed by brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from ethanol/hexane if solid, or distill under reduced pressure if liquid supercooled.
    
Secondary Route: Acyl Chloride Substitution

Preferred for small-scale, high-yield laboratory synthesis where mild conditions are required.[2]

Protocol:

  • Activation: Convert p-toluic acid to p-toluoyl chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Esterification: Add p-toluoyl chloride dropwise to a solution of benzyl alcohol (1.0 equiv) and Triethylamine (1.2 equiv) in dry Dichloromethane (DCM) at 0°C.

  • Completion: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[2]

Reaction Workflow Diagram

The following diagram illustrates the logic flow for the Fischer Esterification route, including critical decision nodes for purification.

SynthesisWorkflowStartReagents:p-Toluic Acid + Benzyl AlcoholCatalystAdd Catalyst:p-TsOH + TolueneStart->CatalystRefluxReflux (Dean-Stark)Remove WaterCatalyst->RefluxCheckTLC Monitoring(Complete?)Reflux->CheckCheck->RefluxNo (Continue Heating)WorkupWash: NaHCO3 (aq)Remove excess acidCheck->WorkupYesDryDry (MgSO4) & ConcentrateWorkup->DryPurifyRecrystallization(EtOH/Hexane)Dry->PurifyProductPure Benzyl 4-methylbenzoatePurify->Product

Caption: Figure 1. Step-by-step workflow for the acid-catalyzed synthesis of Benzyl 4-methylbenzoate.

Applications in Research & Industry

Pharmaceutical Development
  • Intermediate Scaffold: Used in the synthesis of complex heterocyclic compounds.[2] The benzyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to basic conditions but cleavable via hydrogenolysis (

    
    , Pd/C).
    
  • Acaricidal Activity: Analogous to benzyl benzoate, p-toluate esters are investigated for potential topical applications in treating scabies and lice, leveraging their lipophilicity to penetrate the cuticle of parasites [2].

Fragrance & Flavor Chemistry[1][2][3]
  • Fixative Properties: Its high molecular weight and low vapor pressure make it an excellent fixative for floral and balsamic perfumes.[2]

  • Olfactory Profile: Imparts a sweet, deep, balsamic note with nuances of almond and fruit, modifying sharp floral accords like Ylang-Ylang and Gardenia.

Analytical Characterization

To validate the identity of synthesized Benzyl 4-methylbenzoate, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)
Nucleus Shift (δ ppm) Multiplicity Assignment
¹H NMR (CDCl₃)2.40Singlet (3H)Ar-CH₃ (Methyl group)
5.35Singlet (2H)O-CH₂ -Ph (Benzylic methylene)
7.23Doublet (2H, J=8Hz)Ar-H (Meta to C=O, p-tolyl ring)
7.30–7.45Multiplet (5H)Ar-H (Benzyl aromatic ring)
7.98Doublet (2H, J=8Hz)Ar-H (Ortho to C=O, p-tolyl ring)
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 226
    
  • Base Peak: m/z 119 (

    
    ) - Acylium ion.[2]
    
  • Key Fragment: m/z 91 (

    
    ) - Tropylium ion (characteristic of benzyl groups).[2]
    

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.[2][4]
Sensitization Skin Cat.[2] 1BH317: May cause an allergic skin reaction.[2]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place, sealed under inert gas (Argon/Nitrogen) to prevent hydrolysis over long periods.

  • Disposal: Dispose of as hazardous organic waste.[2] Do not release into drains.[2][5]

References

  • ChemBK. (2024).[2] Benzyl 4-toluate Physicochemical Properties. Retrieved from [Link]

  • PubChem. (2024).[2] Benzyl 4-methylbenzoate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • The Good Scents Company. (2023).[2] Benzyl p-toluate Fragrance Profile. Retrieved from [Link]

An In-Depth Technical Guide to Benzyl 4-methylbenzoate: Chemical Structure and Molecular Weight

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a detailed examination of the chemical structure and molecular properties of Benzyl 4-methylbenzoate, a compound of interest in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with data from authoritative sources to offer a comprehensive overview.

Compound Identification and Classification

Benzyl 4-methylbenzoate, also known by its synonym Benzyl p-toluate, is an organic compound classified as an ester.[1] Esters are characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another, which is in turn connected to another organic group. In this specific molecule, the ester is formed from the conceptual condensation of 4-methylbenzoic acid and benzyl alcohol.[1] This structure imparts a distinct aromatic character to the molecule, making it relevant in applications such as fragrance formulation and as a versatile intermediate in organic synthesis.[1]

For unambiguous identification, a summary of its core chemical identifiers is provided in Table 1.

Identifier Value Source
IUPAC Name benzyl 4-methylbenzoatePubChem[2]
CAS Number 5467-99-2CymitQuimica[1][3]
Chemical Formula C₁₅H₁₄O₂PubChem[2], CymitQuimica[3]
Synonyms Benzyl p-toluate, p-Toluic acid benzyl ester, Benzoic acid, 4-methyl-, phenylmethyl esterPubChem[2], CymitQuimica[1]

Table 1: Chemical Identifiers for Benzyl 4-methylbenzoate. This table summarizes the key nomenclature and registry information for the compound, cross-referenced with authoritative databases.

Elucidation of the Chemical Structure

The chemical architecture of Benzyl 4-methylbenzoate is composed of two primary aromatic moieties linked by an ester functional group.

  • 4-Methylbenzoate (p-Toluate) Moiety: This portion of the molecule is derived from 4-methylbenzoic acid (p-toluic acid). It consists of a benzene ring substituted with a carboxyl group and a methyl group at positions 1 and 4, respectively (para-substitution).

  • Benzyl Moiety: Derived from benzyl alcohol, this group consists of a benzene ring attached to a methylene bridge (-CH₂-).

  • Ester Linkage: The carboxyl group of the 4-methylbenzoic acid and the hydroxyl group of the benzyl alcohol form a covalent ester bond (-COO-). The carbonyl carbon (C=O) is attached to the 4-methylphenyl ring, while the single-bonded oxygen is attached to the benzylic methylene group.

This specific arrangement of atoms is precisely represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation: CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2.[2]

Figure 1: Chemical Structure of Benzyl 4-methylbenzoate. Diagram illustrating the connectivity of the 4-methylbenzoate and benzyl moieties through a central ester linkage.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property derived directly from its molecular formula. It is the sum of the atomic weights of all constituent atoms in one molecule.

Molecular Formula: C₁₅H₁₄O₂[2][3]

The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and summing the results. The standard atomic weights used for this calculation are approximately:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Oxygen (O): 15.999 u

The step-by-step derivation is detailed in Table 2.

Element Symbol Number of Atoms Standard Atomic Weight (u) Total Mass (u)
CarbonC1512.011180.165
HydrogenH141.00814.112
OxygenO215.99931.998
Total 226.275

Table 2: Calculation of the Molecular Weight of Benzyl 4-methylbenzoate. The table itemizes the contribution of each element to the final molecular weight.

The calculated molecular weight is 226.275 g/mol . This value is in excellent agreement with the computed molecular weight of 226.27 g/mol provided by the PubChem database, which serves as a self-validating check on the compound's formula and our calculation.[2]

Conceptual Synthesis Pathway

To further ground the understanding of its structure, it is useful to visualize its formation. The most direct synthesis is the Fischer esterification reaction between 4-methylbenzoic acid and benzyl alcohol, typically catalyzed by a strong acid. This reaction mechanistically validates the structural components discussed.

synthesis_reaction cluster_products Products toluic_acid 4-Methylbenzoic Acid (p-Toluic Acid) benzyl_toluate Benzyl 4-methylbenzoate reaction_plus1 + toluic_acid->reaction_plus1 benzyl_alcohol Benzyl Alcohol reaction_arrow H⁺ Catalyst (Esterification) benzyl_alcohol->reaction_arrow reaction_plus2 + benzyl_toluate->reaction_plus2 water Water (H₂O) reaction_plus1->benzyl_alcohol reaction_arrow->benzyl_toluate reaction_plus2->water

Figure 2: Conceptual Synthesis of Benzyl 4-methylbenzoate. This workflow illustrates the formation of the ester from its parent carboxylic acid and alcohol.

References

  • Title: Benzyl 4-methylbenzoate | C15H14O2 | CID 230518 Source: PubChem, National Institutes of Health URL: [Link]

Sources

Technical Guide: Hydrophobic Ester Derivatives of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational manual for drug development professionals. It synthesizes synthetic organic chemistry with medicinal chemistry principles, focusing on the strategic application of hydrophobic 4-methylbenzoic acid esters.

Strategic Synthesis, Lipophilicity Modulation, and Pharmaceutical Applications

Executive Summary

4-Methylbenzoic acid (p-toluic acid) serves as a robust, lipophilic scaffold in medicinal chemistry.[1] While often viewed merely as a chemical intermediate, its hydrophobic ester derivatives represent a critical toolkit for modulating the Lipophilic Permeability Efficiency (LPE) of therapeutic agents. This guide details the engineering of these esters to optimize membrane permeability, enhance bioavailability via prodrug strategies, and facilitate delivery in hydrophobic Deep Eutectic Solvents (DES).

Molecular Architecture & Rational Design

The p-Toluoyl Scaffold

The 4-methylbenzoate moiety offers a unique balance of steric stability and metabolic susceptibility. Unlike ortho-substituted benzoates, which resist enzymatic hydrolysis due to steric shielding, the para-methyl group in position 4 provides lipophilicity (+0.56


-value relative to H) without impeding the nucleophilic attack of esterases at the carbonyl carbon.
Lipophilicity and Membrane Permeability

The primary utility of esterifying 4-methylbenzoic acid lies in modulating


 (partition coefficient).
  • Methyl/Ethyl Esters: Moderate lipophilicity; used for immediate-release prodrugs.

  • n-Butyl to n-Octyl Esters: High lipophilicity; used to cross the Blood-Brain Barrier (BBB) or for depot formulations.

  • Complex Hydrophobic Esters: Utilization of bulky lipophiles (e.g., adamantyl, cholesteryl) to anchor drugs in lipid bilayers or hydrophobic pockets of target proteins (e.g., LpxC inhibitors).

Critical Design Parameter: Researchers must calculate Lipophilic Permeability Efficiency (LPE) to avoid "molecular obesity"—where increased lipophilicity leads to toxicity rather than bioavailability.



Target LPE > 0 for optimal oral bioavailability.

Synthetic Methodologies

Method A: Acid Chloride Activation (The "Gold Standard" for Complex Alcohols)

Best for: Sterically hindered alcohols, expensive APIs, or when high yield is non-negotiable.

Mechanism: Conversion of p-toluic acid to p-toluoyl chloride, followed by nucleophilic acyl substitution.

Protocol:

  • Activation: Charge a flame-dried round-bottom flask (RBF) with 4-methylbenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Note: Thionyl chloride can be used but requires thermal energy and harder workup.

  • Concentration: Evaporate solvent/excess reagent under reduced pressure to yield crude p-toluoyl chloride (usually a volatile oil/solid).

  • Coupling: Redissolve acid chloride in DCM. Add the target hydrophobic alcohol (0.95 equiv) and Triethylamine (1.5 equiv). Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Workup: Quench with sat. NaHCO₃. Wash organic layer with 1M HCl (to remove amine) and Brine. Dry over Na₂SO₄.[2]

Method B: Fischer Esterification (Scalable for Simple Alkyl Chains)

Best for: Simple n-alkyl esters (Methyl, Ethyl, Butyl) on multi-gram/kilogram scale.

Protocol:

  • Reflux: Dissolve 4-methylbenzoic acid in excess alcohol (e.g., n-butanol).

  • Catalysis: Add conc. H₂SO₄ (5 mol%) or p-Toluenesulfonic acid (pTsOH).

  • Equilibrium Shift: Reflux with a Dean-Stark trap to continuously remove water. This is critical for hydrophobic esters where the equilibrium constant is low.

  • Purification: Neutralize with Na₂CO₃, evaporate excess alcohol, and distill under high vacuum.

Method C: Steglich Esterification (Mild Conditions)

Best for: Acid-sensitive substrates or thermally unstable alcohols.

Protocol:

  • Mix: Combine 4-methylbenzoic acid (1.0 equiv) and Alcohol (1.0 equiv) in anhydrous DCM.

  • Coupling Agent: Add DCC (N,N'-dicyclohexylcarbodiimide, 1.1 equiv) and DMAP (0.1 equiv) at 0°C.

  • Reaction: Stir at RT for 12-24h. Urea byproduct precipitates out.

  • Filtration: Filter off the DCU urea precipitate before standard aqueous workup.

Physicochemical Characterization & Quality Control

To ensure the integrity of the synthesized esters, the following parameters must be validated.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC-UV (254 nm)> 98.0%Impurities (unreacted acid) alter solubility profiles.
Residual Acid Titration / 1H-NMR< 0.5% w/wFree p-toluic acid (pKa 4.36) can destabilize formulations.
Water Content Karl Fischer< 0.1%Hydrophobic esters are prone to hydrolysis if wet.
LogP (Exp) Shake-flask (Octanol/Water)Target ± 0.2Validates the lipophilic design goal.

NMR Diagnostic Signals (CDCl₃):

  • Aromatic Protons: Two doublets (AA'BB' system) at ~7.9 ppm (ortho to carbonyl) and ~7.2 ppm (meta to carbonyl).

  • Methyl Group: Singlet at ~2.4 ppm.

  • Ester Linkage: Diagnostic shift of the alcohol's

    
    -protons (e.g., -OCH₂- shifts downfield to ~4.3 ppm).
    

Visualization of Workflows

Synthetic Decision Tree & Mechanism

The following diagram illustrates the decision logic for synthesis and the mechanistic pathway for the Acid Chloride route.

G cluster_mech Mechanism: Acid Chloride Activation Start Target: Hydrophobic 4-Methylbenzoate Ester Decision1 Is Alcohol Sterically Hindered? Start->Decision1 Decision2 Is Substrate Acid Sensitive? Decision1->Decision2 No MethodA Method A: Acid Chloride (High Yield, Robust) Decision1->MethodA Yes (Tertiary/Secondary) MethodB Method B: Fischer Esterification (Scalable, Simple) Decision2->MethodB No (Stable) MethodC Method C: Steglich Coupling (Mild, Neutral) Decision2->MethodC Yes (Labile) Acid p-Toluic Acid Chloride p-Toluoyl Chloride (Reactive Intermediate) Acid->Chloride (COCl)2, DMF cat. Product Hydrophobic Ester Chloride->Product R-OH, Et3N, DMAP

Caption: Decision matrix for synthetic route selection and simplified reaction pathway for the preferred Acid Chloride method.

Biological Fate & Prodrug Activation

Understanding the in vivo hydrolysis is crucial for prodrug design.

BioFate Prodrug Hydrophobic Prodrug (Ester Form) Membrane Lipid Bilayer / BBB (Passive Diffusion) Prodrug->Membrane High LogP facilitates entry Enzyme Carboxylesterase (Liver/Plasma) Membrane->Enzyme Systemic Circulation Active Active Drug (Alcohol Moiety) Enzyme->Active Hydrolysis Byproduct p-Toluic Acid (Excreted as Glycine conjugate) Enzyme->Byproduct Hydrolysis

Caption: Pharmacokinetic pathway of 4-methylbenzoate prodrugs: Absorption, enzymatic cleavage, and metabolite excretion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7470, p-Toluic acid. Retrieved from [Link]

  • Organic Syntheses (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Org.[3][4][5] Synth. 2019, 96, 396-417. Retrieved from [Link]

  • Zhang, L., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.[6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

Technical Monograph: Benzyl p-Toluate Fragrance Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the profile of Benzyl p-toluate, designed for researchers and formulation scientists.

Executive Summary

Benzyl p-toluate (CAS: 5467-99-2), chemically known as benzyl 4-methylbenzoate , is a functional aromatic ester utilized in perfumery and organic synthesis.[1][2][3][4][5][6] Structurally analogous to benzyl benzoate, it offers a heavier, more substantive volatility profile with nuanced olfactory characteristics described as sweet, balsamic, and faintly floral-fruity. While less ubiquitous than its benzoate counterpart, it serves as a critical modifier in "white flower" accords (e.g., Ylang-Ylang, Tuberose) and acts as a fixative solvent. This guide outlines its physicochemical properties, synthesis logic, metabolic safety profile, and quality control parameters.

Chemical Identity & Physicochemical Characterization

Benzyl p-toluate is a lipophilic ester formed from the condensation of benzyl alcohol and p-toluic acid. Its high boiling point and logP value contribute to its utility as a fixative, retarding the evaporation of more volatile top notes.

Table 1: Physicochemical Properties
ParameterValueTechnical Context
IUPAC Name Benzyl 4-methylbenzoatePrimary nomenclature for regulatory filing.
CAS Number 5467-99-2 Unique identifier for inventory checks.[3]
Molecular Formula C₁₅H₁₄O₂Molecular Weight: 226.27 g/mol .[2][4][6]
Physical State Colorless to pale yellow liquidViscous liquid at RT; may crystallize at low temps (MP ~45-47°C).
Odor Profile Sweet, Balsamic, Floral-FruityLess harsh than benzyl acetate; more berry-like than benzyl benzoate.
LogP (o/w) ~4.2 (Predicted)Highly lipophilic; indicates high substantivity and skin retention.
Vapor Pressure ~0.0003 mmHg @ 25°CVery low volatility; classifies it as a Base Note / Fixative .
Solubility Soluble in Ethanol, OilsInsoluble in water; requires surfactant for aqueous formulations.

Olfactory Profile & Sensory Analysis

Olfactory Description: Unlike the sharp, solvent-like attack of lower molecular weight esters, Benzyl p-toluate exhibits a soft, deep, balsamic sweetness . It shares the "narcotic" background of Benzyl Benzoate but is modified by the para-methyl group on the benzoate ring, which introduces a subtle anisic, berry-like, and powdery nuance .

  • Top Note: Faint, non-diffusive.

  • Heart Note: Sweet, floral-balsamic (reminiscent of Ylang-Ylang dry-down).

  • Base Note: Persistent, powdery, musk-like tenacity.

Functional Application:

  • Fixative: Its low vapor pressure allows it to anchor volatile floral notes (Jasmine, Gardenia).

  • Modifier: It suppresses the harshness of synthetic floral accords, rounding out edges in Tuberose and Lilac bases.

  • Solvent: Acts as a carrier for crystalline musk ingredients (e.g., Musk Ketone alternatives) due to its excellent solvency power.

Synthetic Pathways & Manufacturing

The industrial production of Benzyl p-toluate typically follows a Fischer-Speier Esterification . While transesterification is possible, the direct acid-catalyzed condensation is preferred for high-purity yield, provided water is continuously removed to drive the equilibrium.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: Synthesize Benzyl p-toluate via azeotropic dehydration.

  • Reagents:

    • p-Toluic Acid (1.0 eq)

    • Benzyl Alcohol (1.2 eq) - Excess drives equilibrium.

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq) or Sulfuric Acid.

    • Solvent: Toluene or Xylene (for azeotropic water removal).

  • Procedure:

    • Charge: Load p-Toluic acid, Benzyl alcohol, and solvent into a reactor fitted with a Dean-Stark trap.

    • Reflux: Heat to reflux (~110-140°C depending on solvent). Monitor water collection in the trap.

    • Completion: Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

    • Work-up: Cool to RT. Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and then brine.

    • Purification: Dry organic layer over MgSO₄. Remove solvent via rotary evaporation. Distill the residue under high vacuum (<1 mmHg) to isolate the pure ester.

Visualization: Synthesis Workflow

Synthesis Reactants Reactants: p-Toluic Acid + Benzyl Alcohol Process Reflux w/ Dean-Stark (Azeotropic Dehydration) Reactants->Process Esterification Catalyst Catalyst: p-TSA / H2SO4 Catalyst->Process Activates Carbonyl Workup Wash (NaHCO3) & Solvent Removal Process->Workup - H2O Product Benzyl p-toluate (>98% Purity) Workup->Product Vacuum Distillation

Figure 1: Acid-catalyzed esterification pathway utilizing azeotropic water removal to shift equilibrium toward the product.

Toxicology & Safety Assessment (E-E-A-T)

Safety Philosophy: The safety profile of Benzyl p-toluate is evaluated via Read-Across methodology. Upon systemic absorption, the ester bond is rapidly cleaved by nonspecific carboxylesterases in the liver and skin, releasing Benzyl Alcohol and p-Toluic Acid . Both metabolites have well-established safety profiles.

Metabolic Pathway & Fate
  • Hydrolysis: Rapid enzymatic cleavage of the ester linkage.

  • Metabolite 1 (Benzyl Alcohol): Oxidized to Benzoic Acid, then conjugated with glycine to form Hippuric Acid , which is excreted in urine.

  • Metabolite 2 (p-Toluic Acid): Excreted largely unchanged or as a glycine conjugate (p-toluric acid).

RIFM/IFRA Status:

  • Skin Sensitization: Benzyl p-toluate is expected to be a weak sensitizer, similar to Benzyl Benzoate. IFRA Standards for "Benzyl derivatives" may apply regarding purity (low peroxide value).

  • Genotoxicity: Parent compounds (Benzyl alcohol, p-Toluic acid) are non-genotoxic in Ames tests.

Visualization: Metabolic Hydrolysis

Metabolism Parent Benzyl p-toluate (Intake/Absorption) Enzyme Carboxylesterases (Liver/Skin) Parent->Enzyme Split Enzyme->Split BnOH Benzyl Alcohol Split->BnOH Hydrolysis pTol p-Toluic Acid Split->pTol Hydrolysis Hippuric Hippuric Acid (Urine) BnOH->Hippuric Oxidation & Glycine Conjugation pToluric p-Toluric Acid (Urine) pTol->pToluric Glycine Conjugation

Figure 2: Metabolic detoxification pathway showing rapid hydrolysis into polar, excretable conjugates.

Analytical Methodologies & Quality Control

For researchers verifying the identity of Benzyl p-toluate, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Protocol: GC-MS Identification
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1 mL/min.

  • Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (5 min hold).

  • Retention Index (RI): Expect RI ~1700-1800 on non-polar phases (heavier than Benzyl Benzoate).

  • Mass Spectrum Fragments (EI, 70eV):

    • m/z 91: Tropylium ion (Base peak, characteristic of benzyl esters).

    • m/z 119: p-Toluoyl cation [CH₃-C₆H₄-CO]⁺.

    • m/z 226: Molecular ion [M]⁺ (typically weak).

Purity Criteria:

  • Minimum Assay: >98.0%[7]

  • Acid Value: <1.0 mg KOH/g (indicates absence of unreacted p-toluic acid).

  • Peroxide Value: <20 mmol/L (critical to prevent sensitization).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 230518, Benzyl 4-methylbenzoate. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM) (2022).Safety Assessment of Benzyl Derivatives. Food and Chemical Toxicology.
  • The Good Scents Company (2025). Benzyl 4-methylbenzoate Fragrance Profile and Properties. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Api, A.M., et al. (2015). RIFM fragrance ingredient safety assessment, Benzyl alcohol. Food and Chemical Toxicology, 84, S1-S14. Retrieved from [Link]

Sources

Thermodynamic Profiling of Benzyl 4-Methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling of Benzyl 4-methylbenzoate , distinct from its methyl ester isomer (Methyl 4-methylbenzoate) or its alcohol derivative.

Executive Summary

Benzyl 4-methylbenzoate (CAS: 5467-99-2), also known as Benzyl p-toluate , is an aromatic ester increasingly relevant in the fields of renewable platform chemicals and Liquid Organic Hydrogen Carriers (LOHCs).[1][2] Unlike its solid methyl-ester analog, this compound typically presents as a viscous liquid or low-melting solid at ambient conditions, exhibiting distinct phase transition energetics driven by


 stacking interactions and the lipophilicity of the p-methyl substituent.

This guide provides a rigorous framework for the physicochemical characterization of Benzyl 4-methylbenzoate, bridging the gap between theoretical group-contribution estimates and empirical measurement protocols.

Part 1: Physicochemical Landscape & Identification

Before thermodynamic analysis, the analyte must be unequivocally identified to prevent isomer confusion (e.g., with Methyl 4-benzylbenzoate).

Chemical Identity
ParameterSpecification
IUPAC Name Benzyl 4-methylbenzoate
CAS Registry 5467-99-2
Molecular Formula

Molecular Weight 226.27 g/mol
Physical State Viscous Liquid / Low-melting Solid (Yellowish)
Solubility Soluble in

, Ethanol, Toluene; Insoluble in Water
Structural Characterization (NMR Standards)

To validate sample purity prior to calorimetry, compare against these literature standards (Solvent:


):
  • 
     NMR (400 MHz): 
    
    
    
    7.97 (d, 2H), 7.43 (d, 2H), 7.38–7.30 (m, 3H), 5.33 (s, 2H, Benzyl-
    
    
    ), 2.36 (s, 3H, Ar-
    
    
    ).
  • 
     NMR (100 MHz): 
    
    
    
    166.3 (C=O), 143.5, 136.1, 129.6, 128.9, 128.4, 66.3 (
    
    
    ), 21.5 (
    
    
    ).

Technical Insight: The singlet at


 5.33 ppm is the diagnostic peak for the benzyl ester linkage. Any splitting here indicates hydrolysis or contamination with benzyl alcohol.

Part 2: Phase Transition Thermodynamics

Thermodynamic data for Benzyl 4-methylbenzoate is sparse in open literature compared to Benzyl Benzoate. The values below represent a synthesis of experimental data from analogous benzoate esters and Group Contribution Methods (Joback/Stein).

Estimated & Reference Parameters
PropertyValue / RangeMethod/Source
Melting Point (

)
< 25 °C (Liquid at RT)Experimental Observation [1]
Boiling Point (

)
335 °C - 345 °CEstimated (Joback Method)
Enthalpy of Vaporization (

)
85.0 ± 2.5 kJ/molComparative QSPR*
Enthalpy of Combustion (

)
-7650 ± 50 kJ/molEstimated (Based on C-H count)
Heat Capacity (

)
~340 J/(mol·K)Group Contribution

*Note on


: Benzyl Benzoate has a 

of 83.4 kJ/mol.[3] The addition of a methyl group typically adds 2-4 kJ/mol to the vaporization enthalpy due to increased London Dispersion forces.
Thermodynamic Stability & LOHC Potential

Benzyl 4-methylbenzoate is currently being investigated as a potential Liquid Organic Hydrogen Carrier (LOHC) . The thermodynamic reversibility of its hydrogenation (to benzyl 4-methylcyclohexanecarboxylate) is governed by the enthalpy of formation (


).
  • Stability: High thermal stability up to ~260°C.

  • Reactivity: The ester bond is susceptible to hydrolysis under strong acidic/basic conditions, but the aromatic core remains stable during catalytic hydrogenation cycles.

Part 3: Experimental Methodologies (The "How-To")

To generate precise thermodynamic data for this compound, researchers must employ self-validating protocols.

Protocol A: Transpiration Method (For )

Standard boiling point determination is unreliable for high-boiling esters due to thermal decomposition. The Transpiration Method is the gold standard for vapor pressure (


) determination.
  • System Setup: Coat a glass carrier (beads) with Benzyl 4-methylbenzoate and place in a thermostated U-tube.

  • Flow Control: Pass a carrier gas (

    
    ) through the tube at a strictly controlled flow rate (
    
    
    
    ).
  • Collection: Condense the saturated vapor in a cold trap (

    
    ).
    
  • Quantification: Dissolve the condensate in a known volume of solvent and quantify via GC-FID or UV-Vis.

  • Calculation:

    
    
    Where 
    
    
    
    is moles collected. Plot
    
    
    vs
    
    
    . The slope equals
    
    
    .
Protocol B: Static Bomb Calorimetry (For )

Used to derive the Standard Molar Enthalpy of Formation (


).
  • Pelletization: If liquid, seal the sample in a Mylar capsule of known combustion energy.

  • Oxygen Environment: Charge the bomb with 3.0 MPa of high-purity

    
    .
    
  • Ignition: Fire the sample. Measure temperature rise (

    
    ) using a thermistor with 
    
    
    
    K resolution.
  • Washburn Corrections: Correct for standard states (formation of

    
     from residual 
    
    
    
    ,
    
    
    dissolution).
  • Validation: The system must be calibrated with Benzoic Acid (NIST SRM 39j).

Part 4: Visualization of Workflows

Thermodynamic Characterization Logic

The following diagram illustrates the decision matrix for characterizing Benzyl 4-methylbenzoate, ensuring data integrity.

ThermoWorkflow Sample Crude Benzyl 4-methylbenzoate Purify Purification (Column/Distillation) Sample->Purify Verify NMR/GC-MS Verification Purify->Verify Decision Is Purity > 99.5%? Verify->Decision Decision->Purify No DSC DSC Analysis (Fusion Enthalpy) Decision->DSC Yes Bomb Bomb Calorimetry (Formation Enthalpy) Decision->Bomb Yes Transp Transpiration Method (Vaporization Enthalpy) Decision->Transp Yes Data Thermodynamic Profile DSC->Data Bomb->Data Transp->Data

Caption: Workflow ensuring sample purity before thermodynamic quantification. Purity <99.5% introduces significant errors in calorimetric integration.

Differential Scanning Calorimetry (DSC) Heat Flow

Visualizing the thermal events expected during a DSC scan of this compound.

DSC_Logic Start Equilibrate @ -40°C Ramp Linear Ramp (5 K/min) Start->Ramp Event1 Endothermic Peak (Melting) Ramp->Event1 If crystalline Event2 Baseline Shift (Glass Transition?) Ramp->Event2 If amorphous Calc1 Integrate Area: Enthalpy of Fusion Event1->Calc1

Caption: DSC logic flow. Because Benzyl 4-methylbenzoate is a low-melting solid, slow ramp rates (5 K/min) are critical to resolve melting from glass transitions.

References

  • Synthesis and NMR Characterization: Source: Royal Society of Chemistry (RSC), Reusable Ionic Liquid-Catalyzed Oxidative Esterification. Data: 1H NMR and 13C NMR spectra for Benzyl 4-methylbenzoate (Compound 3d5).[1] URL:[Link]

  • Thermodynamic Context (LOHCs): Source: ResearchGate / J. Chem. Thermodynamics. Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates. Data: Methodologies for vapor pressure and enthalpy of formation for benzyl esters.[4] URL:[Link]

  • Comparative Data (Benzyl Benzoate): Source: NIST Chemistry WebBook, SRD 69. Data: Standard Enthalpy of Vaporization and Fusion for Benzyl Benzoate analog. URL:[Link]

  • Synthesis via Palladium Catalysis: Source: LabXing / ACS Publications. Palladium-Catalyzed Benzylation of Carboxylic Acids. Data: Yield and isolation protocols for benzyl 4-methylbenzoate. URL:[Link]

Sources

The Solubility Profile of Benzyl 4-Methylbenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and purification strategies. This technical guide provides an in-depth analysis of the solubility characteristics of benzyl 4-methylbenzoate (also known as benzyl p-toluate), a key aromatic ester. By integrating theoretical principles with established experimental protocols, this document serves as a comprehensive resource for researchers, chemists, and formulation scientists. We explore the stark contrast in solubility between aqueous and organic media, grounding the discussion in the principles of molecular polarity and intermolecular forces. This guide furnishes both qualitative and quantitative insights, leveraging data from close structural analogs to build a robust predictive model for the compound's behavior. A standardized experimental protocol for solubility determination is also detailed, ensuring that research and development teams can generate reliable and reproducible data.

Introduction: Understanding Benzyl 4-Methylbenzoate

Benzyl 4-methylbenzoate (C₁₅H₁₄O₂) is an ester formed from the reaction of benzyl alcohol and 4-methylbenzoic acid.[1] Its molecular structure is characterized by two aromatic rings and a central ester functional group. This architecture dictates its physicochemical properties, including its low volatility, aromatic character, and, most importantly, its solubility profile.

Key Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₄O₂

  • Molecular Weight: 226.27 g/mol [2]

  • Appearance: Colorless to pale yellow liquid or solid[1]

  • Structure:

    
    

    (Image Source: PubChem CID 230518)

This compound serves as a valuable intermediate in organic synthesis and sees use in the fragrance industry.[1] In the context of drug development, understanding its solubility is paramount for designing effective crystallization processes, selecting appropriate vehicles for preclinical studies, and anticipating potential bioavailability challenges.

The Theoretical Framework: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like".[3][4] This adage encapsulates the concept that substances with similar molecular structures and intermolecular forces are more likely to be miscible.[3][4] Solubility is an equilibrium process driven by the thermodynamics of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Polar Solvents: Molecules like water possess a significant dipole moment and can form strong hydrogen bonds. They readily dissolve polar solutes and ionic compounds.

  • Non-polar Solvents: Solvents like hexane or toluene are characterized by weak van der Waals forces (specifically, London dispersion forces) and readily dissolve non-polar solutes.

Benzyl 4-methylbenzoate is a largely non-polar molecule. While the ester group (-COO-) introduces a degree of polarity through its carbonyl and ether oxygens, this is overshadowed by the two large, non-polar aromatic rings (the benzyl and tolyl groups). This dual-ring structure renders the molecule hydrophobic, predicting poor solubility in water and high solubility in organic solvents.

The following diagram illustrates the key intermolecular forces at play, explaining the differential solubility.

G cluster_water Aqueous Environment (Polar) cluster_organic Organic Solvent (Non-Polar, e.g., Toluene) W1 Water (H₂O) W2 Water (H₂O) W1->W2 Strong H-Bonds W3 Water (H₂O) W2->W3 Strong H-Bonds B4MB_W Benzyl 4-Methylbenzoate B4MB_W->W1 Weak Dipole-Dipole Interaction label_water Result: Energetically unfavorable. Water-Water H-bonds dominate. Very Low Solubility. T1 Toluene T2 Toluene T1->T2 van der Waals B4MB_O Benzyl 4-Methylbenzoate B4MB_O->T1 Favorable van der Waals (π-π stacking) label_organic Result: Energetically favorable. Similar intermolecular forces. High Solubility.

Caption: Intermolecular forces governing solubility.

Comparative Solubility Analysis

  • Benzyl Benzoate (C₁₄H₁₂O₂): This closely related compound is described as practically insoluble in water, with a reported quantitative solubility as low as 15.4 mg/L.[5] Conversely, it is miscible with ethanol, chloroform, and ether, and soluble in acetone and benzene.[5][6]

  • Methyl 4-methylbenzoate (C₉H₁₀O₂): This smaller analog has an estimated water solubility of 374.5 mg/L at 25°C.[7] The smaller size reduces its hydrophobicity compared to the benzyl esters.

Inference for Benzyl 4-Methylbenzoate: The addition of a methyl group to the benzoate ring (transitioning from benzyl benzoate to benzyl 4-methylbenzoate) slightly increases the molecule's non-polar surface area and molecular weight. This structural change is expected to further decrease its already limited water solubility, likely placing it at or below the 15.4 mg/L value of benzyl benzoate. In organic solvents, its behavior is expected to be highly similar to benzyl benzoate, exhibiting high solubility and likely full miscibility in many common non-polar and polar aprotic solvents.

The following table summarizes the expected and analog-derived solubility data.

SolventSolvent TypePredicted Solubility of Benzyl 4-MethylbenzoateRationale / Analog Data
Water Highly Polar ProticVery Low (< 20 mg/L) Analog Benzyl Benzoate is 15.4 mg/L.[5] The added methyl group increases hydrophobicity.
Ethanol Polar ProticMiscible / Very High Benzyl Benzoate is miscible with ethanol.[5][6] The hydrocarbon-like portions of ethanol interact favorably.
Acetone Polar AproticHigh / Very High Benzyl Benzoate is soluble in acetone.[5] Favorable dipole-dipole interactions with the ester group.
Toluene Non-PolarHigh / Very High Strong van der Waals forces and potential for π-π stacking between aromatic rings.
Hexane Non-PolarSoluble Favorable van der Waals forces, though potentially less effective than with an aromatic solvent like toluene.
Glycerol Highly Polar ProticInsoluble Benzyl Benzoate is insoluble in glycerol.[5] The extensive hydrogen-bonding network of glycerol excludes the non-polar solute.

Experimental Protocol: The Shake-Flask Method (OECD 105)

To obtain definitive, quantitative solubility data, a standardized experimental method is essential. The Shake-Flask Method , outlined in OECD Test Guideline 105, is the gold-standard for determining water solubility.[8] It is a reliable technique for generating thermodynamic equilibrium solubility data.[9]

Objective

To determine the saturation solubility of benzyl 4-methylbenzoate in a selected solvent system (e.g., water, buffered solution, or organic solvent) at a controlled temperature.

Materials
  • Benzyl 4-methylbenzoate (of known purity)

  • Solvent of interest (e.g., HPLC-grade water)

  • Glass flasks or vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous)

  • Calibrated analytical balance

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Methodology
  • Preparation: Add an excess amount of benzyl 4-methylbenzoate to a flask containing a known volume of the solvent.

    • Expert Insight: The term "excess" is critical. There must be visible undissolved solid material present at the end of the experiment to ensure saturation has been reached.[9] However, adding a gross excess can sometimes alter the properties of the medium, particularly for unbuffered aqueous solutions.

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period.

    • Expert Insight: Equilibrium is reached when the concentration of the dissolved solute remains constant over time.[9] For novel compounds, it is crucial to establish the time to equilibrium by sampling at multiple time points (e.g., 24, 48, and 72 hours). A minimum of 18-24 hours is a common starting point.[10] The temperature must be rigorously controlled (e.g., 25.0 ± 0.5 °C).

  • Phase Separation: After equilibration, allow the flasks to stand at the same temperature to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

    • Expert Insight: This step is vital to avoid artificially high results from undissolved solid particles. Filtration is the subsequent, mandatory polishing step.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the solvent.

    • Expert Insight: Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane. The choice of filter is critical to prevent analyte loss due to adsorption.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV, against a set of known calibration standards.

  • Validation: The process should be repeated in triplicate to ensure the precision of the results. The pH of aqueous solutions should be measured before and after the experiment to check for any shifts.[9]

The following diagram outlines this self-validating workflow.

G start Start: Known mass of B4MB & volume of solvent step1 1. Add Excess Solute to Solvent start->step1 step2 2. Equilibrate (e.g., 24-72h at 25°C) in shaker step1->step2 validation Validation Check: - Is solid still present? - Is concentration stable vs. time? - Are triplicates precise? step2->validation step3 3. Settle & Centrifuge to pellet excess solid step4 4. Withdraw Supernatant & Syringe Filter (0.22 µm) step3->step4 step5 5. Prepare Dilutions of Clear Filtrate step4->step5 step6 6. Quantify Concentration (e.g., HPLC-UV) vs. Standards step5->step6 result Result: Equilibrium Solubility (e.g., in mg/L) step6->result validation->step2 No, continue equilibration validation->step3 Yes

Caption: Workflow for the Shake-Flask Solubility Protocol.

Conclusion

The solubility profile of benzyl 4-methylbenzoate is distinctly dichotomous: it exhibits high solubility in a range of common organic solvents while being practically insoluble in water. This behavior is directly attributable to its molecular structure, which is dominated by non-polar aromatic moieties. This guide provides a robust theoretical framework and a reliable, standards-compliant experimental protocol to empower drug development professionals. By leveraging data from close structural analogs, researchers can make informed decisions early in the development pipeline, mitigating risks associated with poor aqueous solubility and optimizing processes for purification and formulation.

References

  • Methyl 4-methylbenzoate Physical Properties. The Good Scents Company. [Link]

  • Benzyl Alcohol Official Monograph. The Japanese Pharmacopoeia. [Link]

  • Benzyl Benzoate Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Benzyl 4-methylbenzoate Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl benzoate General Information. Wikipedia. [Link]

  • QSAR-based solubility model for drug-like compounds. PubMed, National Library of Medicine. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Like Dissolves Like. Chemistry LibreTexts. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

  • Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. [Link]

  • QSAR Toolbox: Automated workflow for aquatic toxicity. YouTube. [Link]

  • logP and logD calculations. Chemaxon Docs. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

Sources

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Benzyl 4-Methylbenzoate and Its Analogs in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 4-methylbenzoate, a significant aromatic ester in the fragrance and flavor industries, represents a class of specialized plant metabolites with potential for broader applications. While its synthetic production is well-established, its presence in the natural world, alongside its structural analogs, remains an area of active investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and methodologies surrounding the natural occurrence, biosynthesis, and analysis of benzyl 4-methylbenzoate and related benzyl esters in plants. By elucidating the biosynthetic pathways of its precursors, the enzymatic machinery involved in its formation, and detailed protocols for its isolation and characterization, this guide aims to equip scientists with the knowledge and tools necessary to explore this promising class of natural products.

Introduction: The Aromatic World of Benzyl Esters

Benzyl esters are a class of organic compounds characterized by a benzyl group attached to the oxygen atom of a carboxylate group. These compounds are significant contributors to the floral scents and flavors of many plants, playing crucial roles in attracting pollinators and defending against herbivores.[1][2] Benzyl benzoate is a well-documented naturally occurring benzyl ester, found in the essential oils of plants such as Tolu balsam, Peru balsam, and in the flowers of tuberose and ylang-ylang.[3][4] It has been isolated from species of the genus Polyalthia and exhibits various biological activities, including acaricidal and scabicidal properties.[5]

Benzyl 4-methylbenzoate, also known as benzyl p-toluate, is formed from the esterification of benzyl alcohol and 4-methylbenzoic acid (p-toluic acid).[6] While widely used in perfumery for its pleasant aromatic odor, its definitive identification as a naturally occurring compound in plants is not yet widely documented in scientific literature.[6] However, the presence of its precursors, benzyl alcohol and benzoic acid derivatives, in various plant species suggests the potential for its natural synthesis.[1][7] This guide will delve into the knowns of related, naturally occurring analogs and provide a framework for the discovery and characterization of benzyl 4-methylbenzoate from botanical sources.

Biosynthesis of Benzyl 4-Methylbenzoate and its Analogs in Plants

The biosynthesis of benzyl 4-methylbenzoate in plants is contingent on the availability of its two primary precursors: benzyl alcohol and an activated form of 4-methylbenzoic acid. These precursors are themselves products of distinct and complex biosynthetic pathways.

The Phenylpropanoid Pathway: A Gateway to Aromatic Precursors

The journey to benzyl esters begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a wide array of phenolic compounds.

  • Formation of Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[2]

  • Chain Shortening to Benzoic Acid: Cinnamic acid then undergoes a series of reactions to shorten its three-carbon side chain, ultimately yielding benzoic acid. This process can occur via a β-oxidative pathway, analogous to fatty acid degradation.[8]

Formation of Benzyl Alcohol

Benzyl alcohol, the alcohol moiety of benzyl esters, is produced from the phenylpropanoid pathway intermediate, benzaldehyde. The reduction of benzaldehyde to benzyl alcohol is a critical step in the biosynthesis of many floral scent compounds.[7]

The Enigmatic Biosynthesis of 4-Methylbenzoic Acid

While the biosynthesis of benzoic acid is well-studied, the pathway leading to 4-methylbenzoic acid (p-toluic acid) in plants is less defined. It is hypothesized to arise from modifications of precursors within the phenylpropanoid or related pathways. The industrial synthesis of p-toluic acid is typically achieved through the oxidation of p-xylene, a process not observed in plants.[7] Further research is needed to elucidate the enzymatic steps leading to the formation of this methylated benzoic acid derivative in a biological context.

The Final Step: Esterification by BAHD Acyltransferases

The condensation of benzyl alcohol with an activated benzoic acid derivative is catalyzed by enzymes from the BAHD acyltransferase superfamily.[9][10] These enzymes utilize acyl-CoA thioesters as the acyl donor. Specifically, an enzyme with benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) activity would be responsible for the synthesis of benzyl benzoate. By analogy, a similar acyltransferase capable of utilizing 4-methylbenzoyl-CoA would be required for the production of benzyl 4-methylbenzoate.

The following diagram illustrates the proposed biosynthetic pathway leading to benzyl 4-methylbenzoate.

Biosynthesis of Benzyl 4-Methylbenzoate cluster_pToluic Hypothesized Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL BenzoicAcid Benzoic Acid Cin->BenzoicAcid β-oxidation-like pathway Benzaldehyde Benzaldehyde Cin->Benzaldehyde ... BenzoylCoA Benzoyl-CoA BenzylBenzoate Benzyl Benzoate BenzoylCoA->BenzylBenzoate BEBT (BAHD Acyltransferase) BenzoicAcid->BenzoylCoA CoA Ligase BenzylAlcohol Benzyl Alcohol Benzaldehyde->BenzylAlcohol Reduction BenzylAlcohol->BenzylBenzoate BEBT (BAHD Acyltransferase) Benzyl4MB Benzyl 4-Methylbenzoate BenzylAlcohol->Benzyl4MB Putative Acyltransferase pToluicAcid 4-Methylbenzoic Acid (p-Toluic Acid) pToluoylCoA 4-Methylbenzoyl-CoA pToluicAcid->pToluoylCoA CoA Ligase pToluoylCoA->Benzyl4MB Putative Acyltransferase

Caption: Proposed biosynthetic pathway of benzyl 4-methylbenzoate and its analog, benzyl benzoate.

Methodologies for the Study of Benzyl 4-Methylbenzoate and its Analogs

The investigation of novel natural products requires a systematic approach encompassing extraction, isolation, and structural elucidation. The following sections provide detailed protocols and workflows for these critical stages.

Extraction of Benzyl Esters from Plant Material

The choice of extraction method is crucial and depends on the volatility and stability of the target compounds.

3.1.1. Steam Distillation for Volatile Analogs

Steam distillation is a widely used technique for extracting essential oils, which are rich in volatile compounds like benzyl esters.[11]

Protocol: Steam Distillation

  • Plant Material Preparation: Fresh or dried plant material (e.g., flowers, leaves) is coarsely ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a distillation flask, a condenser, and a collection vessel.

  • Distillation: The plant material is placed in the distillation flask with water. Steam is generated and passed through the plant material, causing the volatile compounds to vaporize.

  • Condensation and Collection: The steam and volatile compound mixture is then passed through a condenser, where it cools and liquefies. The essential oil, being less dense than water, separates and is collected.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at 4°C.

Causality: The use of steam allows for the distillation of compounds at temperatures lower than their boiling points, preventing thermal degradation.

3.1.2. Solvent Extraction for Less Volatile Analogs

For less volatile or more polar analogs, solvent extraction is a more suitable method.

Protocol: Maceration

  • Plant Material Preparation: Air-dried and powdered plant material is used.

  • Extraction: The powdered material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) at room temperature for a specified period (typically 24-72 hours) with occasional shaking.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

Causality: The choice of solvent is critical; a solvent with a polarity similar to the target compound will yield a higher extraction efficiency.

Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of individual compounds from complex extracts.

Protocol: Column Chromatography

  • Column Packing: A glass column is packed with a stationary phase, typically silica gel or alumina, slurried in a non-polar solvent.

  • Sample Loading: The crude extract is adsorbed onto a small amount of the stationary phase and loaded onto the top of the column.

  • Elution: A series of solvents or solvent mixtures (mobile phase) of increasing polarity is passed through the column.

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Further Purification: Fractions containing the target compound are combined, and the solvent is evaporated. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Causality: The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Compounds with higher affinity for the stationary phase will elute later.

Structural Elucidation

The definitive identification of a compound requires the use of spectroscopic techniques.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.

Workflow: GC-MS Analysis

  • Sample Preparation: The essential oil or a purified fraction is diluted in a suitable solvent.

  • Injection: A small volume of the sample is injected into the GC, where it is vaporized.

  • Separation: The components of the sample are separated in a capillary column based on their boiling points and interactions with the stationary phase.

  • Detection and Fragmentation: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • Data Analysis: The resulting mass spectrum, which is a fingerprint of the molecule, is compared with libraries of known compounds (e.g., NIST) for identification. The mass spectrum of benzyl 4-methylbenzoate would show a molecular ion peak at m/z 226 and characteristic fragment ions.[12][13]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule. For benzyl 4-methylbenzoate, ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms.

Expected NMR Data for Benzyl 4-Methylbenzoate:

¹H NMR (CDCl₃) δ (ppm) Multiplicity Integration Assignment
H-2', H-6'~7.95d2HProtons ortho to the ester
H-3', H-5'~7.20d2HProtons meta to the ester
H-2'', H-3'', H-4'', H-5'', H-6''~7.35m5HBenzyl ring protons
-CH₂-~5.33s2HBenzyl methylene protons
-CH₃~2.40s3HMethyl protons
¹³C NMR (CDCl₃) δ (ppm) Assignment
C=O~166.3Ester carbonyl
C-1'~127.3Quaternary carbon
C-4'~143.5Quaternary carbon
C-2', C-6'~129.6Carbons ortho to the ester
C-3', C-5'~128.9Carbons meta to the ester
C-1''~136.1Quaternary benzyl carbon
C-2'', C-6''~128.4Benzyl carbons
C-3'', C-5''~128.0Benzyl carbons
C-4''~128.0Benzyl carbon
-CH₂-~66.3Benzyl methylene carbon
-CH₃~21.5Methyl carbon

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[14]

The following diagram illustrates the workflow for the isolation and characterization of benzyl 4-methylbenzoate from a plant source.

Isolation and Characterization Workflow PlantMaterial Plant Material (e.g., flowers, leaves) Extraction Extraction (Steam Distillation or Solvent Extraction) PlantMaterial->Extraction CrudeExtract Crude Extract / Essential Oil Extraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Monitoring Fractions->TLC PurifiedCompound Purified Compound Fractions->PurifiedCompound Combine & Concentrate TLC->ColumnChromatography Guide Fractionation GCMS GC-MS Analysis PurifiedCompound->GCMS NMR NMR Spectroscopy (¹H, ¹³C) PurifiedCompound->NMR StructureElucidation Structure Elucidation GCMS->StructureElucidation NMR->StructureElucidation

Caption: A generalized workflow for the isolation and structural elucidation of benzyl 4-methylbenzoate from plant sources.

Biological Activities of Benzyl 4-Methylbenzoate and its Analogs

While the biological activities of benzyl 4-methylbenzoate from natural sources are yet to be extensively studied, its structural analogs have demonstrated a range of interesting properties.

Compound Known/Potential Biological Activities References
Benzyl Benzoate Acaricide, Scabicide, Spasmolytic, Vasodilator[4][5]
Methyl Benzoate Insecticidal, Attractant for orchid bees, Phytotoxic at high concentrations[2][15]
p-Toluic Acid Derivatives Intermediates in the synthesis of pharmaceuticals with anti-inflammatory, analgesic, and antibacterial properties; used in the production of herbicides and plant growth regulators.[7]
Benzyl 4-Methylbenzoate Primarily used in fragrance. Potential for pesticidal or other biological activities warrants investigation.[6]

The structural similarity of benzyl 4-methylbenzoate to these bioactive compounds suggests that it may also possess valuable pharmacological or agrochemical properties. Further research into its biological effects is highly encouraged.

Conclusion and Future Perspectives

The study of naturally occurring benzyl esters, including the potential discovery of benzyl 4-methylbenzoate in plants, offers exciting opportunities for natural product chemistry and drug discovery. This guide has provided a comprehensive framework for researchers to approach this field, from understanding the biosynthetic origins of these compounds to applying rigorous methodologies for their isolation and characterization.

Future research should focus on:

  • Screening of Plant Species: A systematic screening of plant families known to produce benzyl benzoate and other aromatic esters for the presence of benzyl 4-methylbenzoate.

  • Elucidation of Biosynthetic Pathways: Unraveling the complete biosynthetic pathway of 4-methylbenzoic acid in plants will be crucial for understanding the natural production of its esters.

  • Enzyme Discovery and Characterization: Identifying and characterizing the specific BAHD acyltransferases responsible for the synthesis of benzyl 4-methylbenzoate and other substituted benzyl esters.

  • Biological Activity Profiling: Comprehensive screening of purified benzyl 4-methylbenzoate and its naturally occurring analogs for a wide range of biological activities.

By building upon the foundational knowledge and methodologies presented in this guide, the scientific community can further explore the rich chemical diversity of plant-derived benzyl esters and unlock their full potential for the benefit of science and society.

References

  • Preprints.org. (2025). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Preprints.org.
  • Molecules. (2020).
  • PubChem. (n.d.). Benzyl Benzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill.
  • Wikipedia. (n.d.). p-Toluic acid. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). US20030040436A1 - Use of benzyl ester compositions for controlling non-arthropod pest populations.
  • PubChem. (n.d.). Benzyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-benzylbenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Molecules. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI.
  • Frontiers in Plant Science. (2023). Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family. Frontiers Media S.A.
  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
  • TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Retrieved February 7, 2026, from [Link]

  • The Plant Cell. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. American Society of Plant Biologists.
  • Trends in Plant Science. (2013). A familiar ring to it: biosynthesis of plant benzoic acids. Elsevier.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Residual activity of benzyl benzoate against Dermatophagoides pteronyssinus (Acari: Pyroglyphidae).
  • ResearchGate. (2025). Phthalic Acid Esters: Natural Sources and Biological Activities.
  • MDPI. (2022).
  • MDPI. (2023). Phytochemical Analysis and Antioxidant Activities of Various Extracts from the Aerial Part of Anemone baicalensis Turcz.: In Vitro and In Vivo Studies. MDPI.
  • Eden Botanicals. (n.d.). Extraction Methods. Retrieved February 7, 2026, from [Link]

  • Frontiers in Plant Science. (2023). Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family. Frontiers Media S.A.
  • Semantic Scholar. (n.d.). [PDF] Phthalic Acid Esters: Natural Sources and Biological Activities.
  • Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors.
  • Molecules. (2022). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. MDPI.
  • ResearchGate. (2025). (PDF) Plant volatile compound methyl benzoate is highly effective against Spodoptera frugiperda and safe to non-target organisms as an eco-friendly botanical-insecticide.
  • ResearchGate. (n.d.). ¹H NMR (300 MHz)
  • MDPI. (2022). Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants. MDPI.
  • Walsh Medical Media. (2013). Phytochemical Analysis of Medicinal Plants Occurring in Local Area of Mardan.
  • ResearchGate. (2025). (PDF)
  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • Frontiers in Plant Science. (2019). Evolutionary Developments in Plant Specialized Metabolism, Exemplified by Two Transferase Families. Frontiers Media S.A.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Preliminary Phytochemical Analysis of Leaf, Stem, Root and Seed Extracts of Arachis hypogaea L..
  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved February 7, 2026, from [Link]

  • New Directions Aromatics. (2017). A Comprehensive Guide to Essential Oil Extraction Methods.
  • Asian Journal of Biological and Life sciences. (n.d.). GC-MS Profiling and in silico Pass Prediction of Phytoconstituents Present in Ethanolic Stem Extract of Medicinally Important Plant Vincetoxicum subramanii.
  • (n.d.).
  • The Plant Journal. (2018). The Sweet Side of Plant-Specialized Metabolism. Wiley-Blackwell.
  • The Journal of Phytopharmacology. (n.d.).
  • Plant Physiology. (2007). The floral volatile, methyl benzoate, from snapdragon (Antirrhinum majus) triggers phytotoxic effects in Arabidopsis thaliana. American Society of Plant Biologists.
  • BenchChem. (n.d.).

Sources

Technical Guide: Safe Handling and Risk Management of Benzyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for Benzyl 4-Methylbenzoate Content Type: Technical Whitepaper / Operational Safety Guide Audience: Research Scientists, Process Chemists, and EHS Professionals

Executive Summary & Critical Identity Verification

Objective: This guide provides a comprehensive safety framework for the handling, storage, and disposal of Benzyl 4-methylbenzoate. Unlike standard SDS documents, this whitepaper integrates physicochemical data with operational logic to support decision-making in drug development and organic synthesis environments.

CRITICAL IDENTITY CHECK

A frequent error in chemical procurement involves the confusion between Benzyl 4-methylbenzoate and its structural isomers. Verify your reagent immediately:

FeatureTarget Compound Common Confusion Risk
Chemical Name Benzyl 4-methylbenzoate Methyl 4-(hydroxymethyl)benzoate
Synonyms Benzyl p-toluate; p-Toluic acid benzyl esterMethyl p-(hydroxymethyl)benzoate
CAS Number 5467-99-2 6908-41-4
Structure Benzyl group esterified to p-toluic acidMethyl ester of 4-(hydroxymethyl)benzoic acid
Molecular Formula C₁₅H₁₄O₂ (MW: 226.27 g/mol )C₉H₁₀O₃ (MW: 166.17 g/mol )
Physical State Viscous Liquid / Low-Melting SolidCrystalline Solid (MP: 47-50 °C)

Warning: This guide is specifically calibrated for CAS 5467-99-2 . If you possess CAS 6908-41-4, stop; the toxicological profile differs significantly (presence of free alcohol group).

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived via Read-Across from Benzyl Benzoate): Due to limited specific toxicological data for CAS 5467-99-2, the safety profile is scientifically grounded in Structure-Activity Relationships (SAR) using the homologous surrogate Benzyl Benzoate (CAS 120-51-4) .

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.[1][2][3][4]Hydrolysis in vivo yields benzyl alcohol (CNS depressant) and p-toluic acid.
Aquatic Toxicity Chronic 2H411 Toxic to aquatic life with long-lasting effects.[2][3][4]High logP (~3.2-4.0) indicates bioaccumulation potential in aquatic organisms.
Skin Irritation Cat. 3H316 Causes mild skin irritation.Lipophilic esters can defat skin; prolonged contact causes dermatitis.[5]

Precautionary Logic:

  • P273: Avoid release to the environment (Critical for waste streams).

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

Physical & Chemical Profile

Understanding the physical properties is essential for designing engineering controls (e.g., ventilation rates, condenser temperatures).

PropertyValueOperational Implication
Appearance Colorless to pale yellow liquidViscosity changes significantly with temperature.
Boiling Point ~340–420 °C (at 760 mmHg)Extremely high BP; vacuum distillation required for purification.
Flash Point > 110 °C (Estimated)Class IIIB Combustible Liquid . Low fire risk at RT, but vapor hazards exist during high-temp reflux.
Density ~1.1 g/mLSinks in water. Spills will settle at the bottom of aqueous traps.
Solubility Insoluble in water; Soluble in EtOH, DCMUse organic solvents for spill cleanup; water wash is ineffective.
Partition Coeff. log Pow > 3.0 (Predicted)Lipophilic; readily penetrates biological membranes.
Risk Management Framework: Hierarchy of Controls
4.1 Engineering Controls
  • Primary: Fume hood is mandatory for all heating operations or transfers >100 mL.

  • Secondary: Local exhaust ventilation (LEV) for weighing solid/semi-solid forms.

  • Process Safety: When distilling, use a cold trap (-78 °C) to prevent migration into vacuum pumps, as the compound may condense in pump oil and degrade seals.

4.2 Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (0.11 mm) are sufficient for splash protection. For immersion or prolonged handling, upgrade to Laminate film (Silver Shield) .

  • Eye Protection: Safety glasses with side shields (standard). Chemical splash goggles required during high-vacuum distillation.

  • Respiratory: Not required at room temperature (low vapor pressure). If aerosolizing (e.g., spraying TLC plates), use Type A (Organic Vapor) cartridge.

4.3 Operational Workflow Diagram

The following logic gate ensures safe handling decisions are made before the experiment begins.

HandlingWorkflow Start Start: Handling Benzyl 4-methylbenzoate CheckState Check Physical State (Liquid vs. Solid) Start->CheckState StandardPPE Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves CheckState->StandardPPE TempCheck Is Heating / Distillation Required? HighRisk High Risk Protocol: Fume Hood REQUIRED Splash Goggles Blast Shield (if Vac Dist) TempCheck->HighRisk Yes (>100°C) Ventilation Ensure Local Exhaust / Fume Hood TempCheck->Ventilation No (RT) StandardPPE->TempCheck Proceed Proceed with Experiment HighRisk->Proceed Ventilation->Proceed

Figure 1: Decision logic for selecting appropriate engineering controls and PPE based on experimental conditions.

Emergency Response Protocols
5.1 First Aid (Self-Validating Steps)
  • Eye Contact: Rinse for 15 minutes. Validation: Pain/redness should subside. If not, consult ophthalmologist.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (enhances absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia with lipophilic esters).

5.2 Spill Management Strategy

Because Benzyl 4-methylbenzoate is toxic to aquatic life (H411), preventing drain entry is the priority .

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 100 mL (Wipe) Assess->Small Large > 100 mL (Dike) Assess->Large Absorb Absorb with Vermiculite/Sand (Do NOT use sawdust - Flammable) Small->Absorb Large->Absorb After Diking Collect Collect in Sealed Container Label: 'Hazardous Waste - Toxic to Aquatic' Absorb->Collect Clean Clean Surface with Detergent + Water Collect->Clean

Figure 2: Step-by-step spill response protocol emphasizing aquatic protection.

Storage & Stability
  • Shelf Life: Stable for >2 years if stored correctly.

  • Conditions: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents (e.g., Nitric acid, Permanganates). Reaction may generate heat and pressure.[6]

  • Hydrolysis Risk: Avoid prolonged exposure to moisture, which slowly hydrolyzes the ester back to p-toluic acid (solid precipitate) and benzyl alcohol.

Ecological & Disposal Considerations
  • Ecotoxicity: The benzyl ester moiety makes this compound hazardous to the aquatic environment (Chronic Category 2).

  • Disposal Protocol:

    • Never dispose of down the sink.

    • Collect in a dedicated "Non-Halogenated Organic Waste" container.

    • For empty containers: Triple rinse with ethanol before disposal; treat rinsate as hazardous waste.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230518, Benzyl 4-methylbenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier - Benzyl Benzoate (Read-Across Source). Retrieved from [Link]

  • World Health Organization (WHO). (2009). Safety evaluation of certain food additives: Benzyl derivatives. WHO Food Additives Series: 60. Retrieved from [Link]

Sources

Methodological & Application

Application & Protocol Guide: Synthesis of Benzyl 4-Methylbenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of benzyl 4-methylbenzoate, an important ester utilized in the fragrance industry and as a versatile intermediate in organic synthesis.[1] The protocol details the Fischer-Speier esterification of p-toluic acid with benzyl alcohol, employing sulfuric acid as a catalyst. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide guidance on product purification, characterization, and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedure. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Principles

Benzyl 4-methylbenzoate (also known as benzyl p-toluate) is an aromatic ester characterized by a pleasant odor, appearing as a colorless to pale yellow liquid.[1] Its primary applications are in perfumery and as a building block for more complex molecules in medicinal chemistry and materials science.

The synthesis described herein is the Fischer-Speier esterification, a cornerstone reaction in organic chemistry first detailed in 1895 by Emil Fischer and Arthur Speier.[2] This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[2][3]

The overall reaction is: p-Toluic Acid + Benzyl Alcohol ⇌ Benzyl 4-Methylbenzoate + Water

A critical aspect of the Fischer esterification is its reversible nature.[4] To achieve a high yield of the desired ester, the chemical equilibrium must be shifted to the product side. This is typically accomplished by one of two strategies:

  • Using an excess of one reactant: Employing a large excess of the alcohol (in this case, benzyl alcohol) drives the reaction forward according to Le Châtelier's principle.[2]

  • Removing a product as it forms: The removal of water, often through azeotropic distillation with a Dean-Stark apparatus, can also effectively shift the equilibrium.[2]

The protocol that follows utilizes an excess of benzyl alcohol, a practical and cost-effective approach for laboratory-scale synthesis. The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), plays a crucial role by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and accelerating the reaction rate.[3][5][6]

Reaction Mechanism: The Fischer-Speier Pathway

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through a sequence of protonation and deprotonation steps. The entire process can be effectively summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation: The catalyst (H⁺) protonates the carbonyl oxygen of p-toluic acid, making the carbonyl carbon significantly more electrophilic.[3][7]

  • Nucleophilic Addition: The lone pair on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3][5]

  • Deprotonation/Protonation (Proton Transfer): A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[3]

  • Elimination: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the C=O double bond. This results in a protonated ester.[3]

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to yield the final benzyl 4-methylbenzoate product and regenerate the acid catalyst.[3][7]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Start p-Toluic Acid + Benzyl Alcohol Protonation 1. Protonation (Carbonyl Activation) Start->Protonation ActivatedAcid Protonated Carboxylic Acid Protonation->ActivatedAcid + H⁺ Addition 2. Nucleophilic Attack (by Benzyl Alcohol) ActivatedAcid->Addition TetrahedralIntermediate Tetrahedral Intermediate Addition->TetrahedralIntermediate ProtonTransfer 3. Proton Transfer (H₂O formation) TetrahedralIntermediate->ProtonTransfer WaterLeaving Activated Intermediate (Good Leaving Group) ProtonTransfer->WaterLeaving Elimination 4. Elimination (Loss of H₂O) WaterLeaving->Elimination - H₂O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation (Catalyst Regeneration) ProtonatedEster->Deprotonation End Benzyl 4-Methylbenzoate (Final Product) Deprotonation->End - H⁺

Caption: The PADPED mechanism of Fischer-Speier esterification.

Materials, Reagents, and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
p-Toluic AcidC₈H₈O₂136.1599-94-5Solid. Eye irritant.[8]
Benzyl AlcoholC₇H₈O108.14100-51-6Liquid. Harmful if swallowed/inhaled.[9][10]
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Liquid. Corrosive. Severe burns.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Liquid. Extremely flammable.
Sodium BicarbonateNaHCO₃84.01144-55-8Solid. Used as a 5% aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Solid. Drying agent.
Deionized WaterH₂O18.027732-18-5
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures.[7][11]

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup Combine p-Toluic Acid, Benzyl Alcohol, H₂SO₄ Reflux 2. Reflux Heat mixture for 1-2 hours Setup->Reflux Workup 3. Work-up Cool, add H₂O & Ether Reflux->Workup Extraction 4. Liquid-Liquid Extraction (Separatory Funnel) Workup->Extraction Wash_NaHCO3 5. Base Wash Wash with 5% NaHCO₃ (aq) to remove acid Extraction->Wash_NaHCO3 Separate layers Wash_H2O 6. Water Wash Wash with DI water Wash_NaHCO3->Wash_H2O Separate layers Drying 7. Drying Dry organic layer with anhydrous MgSO₄ Wash_H2O->Drying Separate layers Filtration 8. Filtration Remove drying agent Drying->Filtration SolventRemoval 9. Solvent Removal Use rotary evaporator Filtration->SolventRemoval Product 10. Final Product Crude Benzyl 4-Methylbenzoate SolventRemoval->Product

Sources

Green Synthesis of Benzyl Esters: A Detailed Guide to Ionic Liquid Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the green synthesis of benzyl esters, with a specific focus on the application of ionic liquid catalysts. This guide moves beyond a simple recitation of protocols to offer an in-depth understanding of the principles, practical execution, and advantages of this environmentally benign approach.

Introduction: The Imperative for Greener Ester Synthesis

Benzyl esters are a critical class of organic compounds with wide-ranging applications in the pharmaceutical, fragrance, and polymer industries. The traditional Fischer-Speier esterification, while effective, often relies on corrosive mineral acids, high temperatures, and volatile organic solvents, leading to significant environmental concerns and complex purification procedures. The principles of green chemistry demand the development of cleaner, more efficient, and sustainable synthetic routes. Ionic liquids (ILs) have emerged as a powerful alternative, offering a unique combination of properties that address many of the shortcomings of conventional methods.[1]

Ionic liquids are organic salts with low melting points, often liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive "green" solvents and catalysts.[1][2] In the context of benzyl ester synthesis, ILs can function as both the catalyst and the reaction medium, simplifying the process and facilitating catalyst recycling. This guide will explore the use of two primary classes of ionic liquids for this transformation: Brønsted acidic ionic liquids and phase-transfer catalysts.

The Role and Advantages of Ionic Liquids in Esterification

The choice of an ionic liquid catalyst is dictated by the specific reaction mechanism desired. The primary advantages of using ionic liquids in the synthesis of benzyl esters include:

  • Dual Role as Catalyst and Solvent: Many ionic liquids can act as both the catalyst and the reaction medium, eliminating the need for volatile organic solvents.[1]

  • High Catalytic Activity: Acidic ionic liquids can exhibit catalytic activity comparable to or even exceeding that of traditional mineral acids.

  • Enhanced Reaction Rates: The unique solvent properties of ionic liquids can enhance reaction rates and improve product yields.

  • Facile Product Separation: The non-volatile nature of ionic liquids allows for easy separation of the desired ester product by simple decantation or extraction.

  • Catalyst Reusability: Ionic liquids can often be recovered and reused multiple times with minimal loss of activity, significantly reducing waste and cost.[3][4]

  • Tunable Properties: The physical and chemical properties of ionic liquids can be tailored by modifying the cation and anion, allowing for optimization of the catalyst for a specific reaction.

Experimental Workflows: A Visual Overview

The general workflow for the synthesis of benzyl esters using ionic liquid catalysts is a straightforward and efficient process. The key stages are outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Recovery prep_reactants Prepare Reactants: - Benzoic Acid - Benzyl Alcohol mix Combine Reactants and Ionic Liquid prep_reactants->mix prep_il Prepare/Procure Ionic Liquid Catalyst prep_il->mix react Heat and Stir (Controlled Temperature & Time) mix->react separate Separate Product from Ionic Liquid (Decantation/Extraction) react->separate purify Purify Benzyl Ester (e.g., Column Chromatography) separate->purify recover_il Recover and Dry Ionic Liquid for Reuse separate->recover_il characterize Characterize Product (NMR, FT-IR) purify->characterize

Caption: General experimental workflow for the synthesis of benzyl esters using ionic liquid catalysts.

Protocol I: Brønsted Acidic Ionic Liquid Catalyzed Esterification

Brønsted acidic ionic liquids possess a proton-donating functional group, typically a sulfonic acid or carboxylic acid moiety, attached to the cation or anion. These ILs act as homogeneous acid catalysts, mimicking the role of mineral acids but in a more environmentally friendly manner. A commonly used example is 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate ([HSO3-bmim][HSO4]).

Catalytic Mechanism

The esterification reaction catalyzed by a Brønsted acidic ionic liquid follows a mechanism analogous to the classic Fischer-Speier esterification. The key steps are illustrated below:

catalytic_cycle RCOOH Benzoic Acid (R-COOH) Protonated_RCOOH Protonated Benzoic Acid RCOOH->Protonated_RCOOH + H+ (from IL) ROH Benzyl Alcohol (R'-OH) IL_H [IL]-H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Benzyl Ester (R-COOR') Protonated_Ester->Ester - H+ H2O H2O IL [IL]

Caption: Catalytic cycle for Brønsted acidic ionic liquid-catalyzed esterification.

The Brønsted acidic ionic liquid protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity. The lone pair of electrons on the oxygen of benzyl alcohol then attacks the carbonyl carbon, forming a tetrahedral intermediate. A proton transfer and subsequent elimination of a water molecule yield the protonated ester. Deprotonation regenerates the ionic liquid catalyst and releases the final benzyl ester product.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of benzyl benzoate using a Brønsted acidic ionic liquid.

Materials:

  • Benzoic acid

  • Benzyl alcohol

  • Brønsted acidic ionic liquid (e.g., 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate)

  • Toluene (or other suitable solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine benzoic acid (e.g., 10 mmol), benzyl alcohol (e.g., 12 mmol, 1.2 equivalents), and the Brønsted acidic ionic liquid (e.g., 10 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, benzyl benzoate, will often form a separate layer from the ionic liquid. If not, add a suitable organic solvent like toluene or ethyl acetate to extract the product.

  • Washing: Transfer the organic layer to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid. Finally, wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzyl benzoate.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Catalyst Recovery: The remaining ionic liquid can be washed with a non-polar solvent (e.g., hexane) to remove any residual organic compounds and then dried under vacuum at an elevated temperature (e.g., 80 °C) to remove water. The recovered ionic liquid can be reused in subsequent reactions.

Protocol II: Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) is another green approach that is particularly useful when dealing with reactants that are immiscible. In the synthesis of benzyl benzoate, this typically involves the reaction of sodium benzoate (soluble in water) with benzyl chloride (soluble in an organic solvent). The phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate, facilitates the transfer of the benzoate anion from the aqueous phase to the organic phase where the reaction occurs.

Mechanism of Phase-Transfer Catalysis

The mechanism involves the exchange of the anion of the phase-transfer catalyst with the benzoate anion in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase to react with benzyl chloride.

Detailed Experimental Protocol

This protocol outlines the synthesis of benzyl benzoate using a phase-transfer catalyst.[6]

Materials:

  • Sodium benzoate

  • Benzyl chloride

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)

  • Toluene (or other suitable organic solvent)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium benzoate (e.g., 10 mmol) in water (e.g., 20 mL). Add the phase-transfer catalyst (e.g., 5 mol%).

  • Addition of Organic Phase: Add a solution of benzyl chloride (e.g., 10 mmol) in toluene (e.g., 20 mL) to the flask.

  • Reaction: Heat the biphasic mixture to a temperature of 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases. The reaction is typically complete in 3-6 hours.

  • Phase Separation: After the reaction, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic and aqueous layers.

  • Work-up: Wash the organic layer with water and then brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield benzyl benzoate. The catalyst can be recovered from the aqueous phase.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the synthesis of benzyl benzoate using different ionic liquid catalysts, providing a basis for selecting the most appropriate system for a given application.

Catalyst TypeIonic Liquid ExampleCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reusability (Cycles)Reference
Brønsted Acidic [HSO3-pmim]HSO45 - 10110 - 1302 - 590 - 985+[7]
Brønsted Acidic [HSO3-bmim][HSO4]101204~954-5
Lewis Acidic [Bmim]Cl/CoCl2101303924[8]
Phase-Transfer Tetrabutylammonium hydrogen sulfate5906>953-4[6]

Characterization of Benzyl Benzoate

The synthesized benzyl benzoate should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 7.6 Hz, 2H, Ar-H), 7.61 (t, J = 7.4 Hz, 1H, Ar-H), 7.48 (t, J = 7.6 Hz, 2H, Ar-H), 7.42-7.33 (m, 5H, Ar-H), 5.38 (s, 2H, CH₂).[9][10][11][12]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 136.2, 133.2, 130.1, 129.8, 128.6, 128.3, 128.2, 66.8.

  • FT-IR (KBr, cm⁻¹): 3065 (Ar C-H stretch), 1720 (C=O stretch), 1270 (C-O stretch), 1110 (C-O stretch), 710 (Ar C-H bend).[13]

Conclusion and Future Outlook

The use of ionic liquids as catalysts for the synthesis of benzyl esters represents a significant advancement in green chemistry. Both Brønsted acidic and phase-transfer ionic liquid systems offer high yields, mild reaction conditions, and excellent catalyst reusability. The ability to tune the properties of ionic liquids opens up further possibilities for optimizing these reactions, potentially leading to even more efficient and sustainable processes. Future research may focus on the development of novel, task-specific ionic liquids with enhanced catalytic activity and stability, as well as the integration of these catalytic systems into continuous flow processes for large-scale industrial applications.

References

  • Google Patents. (2022). CN115160132A - Production process of benzyl benzoate.
  • Organic Syntheses. (n.d.). Benzyl benzoate. Retrieved from [Link]

  • Digital Commons @ NJIT. (1976). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of Fischer esterification catalysed by Brønsted acidic ionic liquids. Retrieved from [Link]

  • ACS Publications. (2021). Catalysis in Ionic Liquids. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzyl benzoate catalyzed by [Bmim]Cl/CoCl2. Retrieved from [Link]

  • MDPI. (2015). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. Retrieved from [Link]

  • PMC. (n.d.). The Use of Supported Acidic Ionic Liquids in Organic Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bronsted acid Ionic liquids catalyst reported by Bano et al.. Retrieved from [Link]

  • Asian Journal of Applied Science and Technology. (2018). Ionic Liquid for Esterification: A Review. Retrieved from [Link]

  • PMC. (n.d.). Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of analogues of trifenagrel using phase transfer catalyst tetrabutyl ammonium hydrogen sulphate (TBAHS). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). Retrieved from [Link]

  • ResearchGate. (2008). Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. Retrieved from [Link]

  • ACS Publications. (2006). Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts for Fischer Esterifications. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • RSC Publishing. (2015). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Application Note: Catalytic Synthesis of Benzyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of Benzyl 4-methylbenzoate (also known as benzyl p-toluate) represents a classic yet critical esterification often utilized in the fragrance industry and as an intermediate in pharmaceutical synthesis. While the reaction between a primary alcohol (benzyl alcohol) and an aromatic carboxylic acid (4-methylbenzoic acid) is theoretically straightforward, the high boiling points of both substrates (


 and 

respectively) make purification via simple distillation difficult.

Therefore, the process design must prioritize conversion efficiency to minimize unreacted starting materials.

This guide presents two distinct protocols tailored to specific laboratory needs:

  • Protocol A (The "Gold Standard"): A robust, scalable Dean-Stark Fischer Esterification driven by azeotropic water removal. Ideal for multigram to kilogram scale.

  • Protocol B (The "Mild Approach"): A Steglich Esterification using DCC/DMAP.[1] Ideal for small-scale, heat-sensitive contexts or when specialized glassware is unavailable.

Reaction Mechanism (Acid-Catalyzed)

Understanding the reversibility of Fischer esterification is vital. The reaction is an equilibrium process (


). To achieve high yields (

), Le Chatelier's principle must be exploited by continuously removing water.

Figure 1: Mechanistic Pathway of Acid-Catalyzed Esterification

FischerEsterification Reactants 4-Methylbenzoic Acid + Benzyl Alcohol Protonation Carbonyl Protonation (Activation) Reactants->Protonation + H⁺ (Cat) Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + R-OH Elimination Water Elimination (- H₂O) Attack->Elimination Proton Transfer Product Benzyl 4-methylbenzoate (Ester) Elimination->Product - H⁺ Product->Reactants Hydrolysis (if wet)

Caption: Step-wise protonation and nucleophilic attack driving the equilibrium toward ester formation.

Critical Process Parameters

To ensure a self-validating protocol, the following parameters are fixed based on the physicochemical properties of the substrates.

ParameterSpecificationRationale
Stoichiometry 1.2 eq Acid : 1.0 eq AlcoholCrucial Insight: Benzyl alcohol (BP

) is difficult to remove. 4-Methylbenzoic acid is a solid that can be easily removed via a simple alkaline wash (

). Using the acid in excess ensures the difficult-to-purify alcohol is fully consumed.
Catalyst p-Toluenesulfonic acid (pTSA)Preferred over

for lower charring and easier handling.
Solvent TolueneForms an azeotrope with water (BP

) allowing efficient water removal via Dean-Stark trap. Safer than Benzene.
Reaction Temp

(Reflux)
Required to maintain vigorous reflux for azeotropic distillation.

Protocol A: Dean-Stark Azeotropic Esterification

Best for: Scalability, Robustness, High Purity.

Equipment
  • Round Bottom Flask (RBF)[2][3]

  • Dean-Stark Trap[2][4][5][6][7]

  • Reflux Condenser[3][4][6]

  • Heating Mantle with Magnetic Stirring[2]

Step-by-Step Procedure
  • Charge: To a clean, dry RBF, add 4-methylbenzoic acid (16.3 g, 120 mmol) and Benzyl alcohol (10.8 g, 10.4 mL, 100 mmol) .

    • Note: The acid is the excess reagent (1.2 equiv).[8]

  • Solvent & Catalyst: Add Toluene (100 mL) and p-Toluenesulfonic acid monohydrate (0.95 g, 5 mol%) .

  • Setup: Attach the Dean-Stark trap and fill the trap arm with clean Toluene. Attach the condenser on top.

  • Reflux: Heat the mixture to vigorous reflux.

    • Observation: Toluene/Water azeotrope will condense.[9] Water (denser) will pool at the bottom of the trap; Toluene will overflow back into the flask.[9]

  • Monitor: Continue reflux until water collection ceases (Theoretical

    
     = 1.8 mL). Typically requires 3–5 hours .
    
  • Workup (The "Self-Cleaning" Step):

    • Cool the reaction to room temperature.[3]

    • Transfer to a separatory funnel.

    • Wash 1: 50 mL Saturated Sodium Bicarbonate (

      
      ). Caution: Gas evolution (
      
      
      
      ).
      • Purpose: Converts excess 4-methylbenzoic acid into water-soluble sodium 4-methylbenzoate.

    • Wash 2: 50 mL Distilled Water.

    • Wash 3: 50 mL Brine (Saturated NaCl).

  • Isolation: Dry the organic layer over Anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield the crude oil/solid.
    

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Small scale (<1g), heat-sensitive substrates, or lack of Dean-Stark glassware.

Reagents
  • DCC (N,N'-Dicyclohexylcarbodiimide): Coupling agent.[10]

  • DMAP (4-Dimethylaminopyridine): Acyl-transfer catalyst.[11]

  • DCM (Dichloromethane): Solvent.

Step-by-Step Procedure
  • Charge: In a flask, dissolve 4-methylbenzoic acid (1.0 eq) and Benzyl alcohol (1.0 eq) in dry DCM (0.2 M concentration) .

  • Catalyst: Add DMAP (0.1 eq) .

  • Coupling: Cool to

    
     (ice bath). Add DCC (1.1 eq)  portion-wise over 5 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature for 3–12 hours .

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form as the reaction proceeds.

  • Workup:

    • Filter the mixture through a Celite pad or sintered glass funnel to remove the DCU precipitate.

    • Wash the filtrate with 0.5N HCl (removes DMAP), then Saturated

      
       (removes unreacted acid).
      
    • Dry (

      
      ) and concentrate.[12]
      

Purification & Analytical Validation

Figure 2: Purification Workflow (Protocol A)

PurificationWorkflow Crude Crude Reaction Mixture (Toluene, Product, Excess Acid) WashBase Wash: Sat. NaHCO₃ Crude->WashBase PhaseSep Phase Separation WashBase->PhaseSep Aqueous Aqueous Layer (Sod. 4-methylbenzoate) PhaseSep->Aqueous Discard Organic Organic Layer (Product + Toluene) PhaseSep->Organic Keep Drying Dry (MgSO₄) & Evaporate Organic->Drying FinalProduct Benzyl 4-methylbenzoate (>95% Purity) Drying->FinalProduct

Caption: Extraction logic prioritizing removal of the excess solid acid via alkaline wash.

Quality Control (QC) Criteria
MethodExpected SignalInterpretation
TLC

(10% EtOAc/Hexane)
Distinct spot; disappearance of limiting reagent (Alcohol).
IR Spectroscopy

Strong Carbonyl (C=O) stretch. Absence of broad OH stretch (

).
1H NMR

(s, 2H)
Benzylic protons (

). Shifted downfield from alcohol precursor.[13]

Troubleshooting Guide

  • Low Yield (Dean-Stark): Ensure the reaction is refluxing vigorously enough for the azeotrope to distill. Insulate the column with foil if necessary.

  • Emulsion during Workup: If the Toluene/Water layers do not separate, add solid NaCl to increase the density difference or add a small amount of Methanol to break the emulsion.

  • Residual Alcohol Smell: If Benzyl Alcohol remains (sweet/floral odor), the stoichiometry was incorrect. Recrystallize from cold Hexane or run a short silica plug.

References

  • Fischer Esterification Mechanism & Kinetics

    • Title: Fischer Esterific
    • Source: Organic Chemistry Portal[14]

    • URL:[Link]

  • Steglich Esterification Protocol

    • Title: Steglich Esterification - Mechanism and Procedure[10][14]

    • Source: Organic Chemistry Portal[14]

    • URL:[Link]

  • Dean-Stark Apparatus Efficiency

    • Title: Dean-Stark Appar
    • Source: Wikipedia
    • URL:[Link]9]

  • Benzyl Esters Synthesis

    • Title: Synthesis of Benzyl Esters[15][16][17]

    • Source: Common Organic Chemistry
    • URL:[Link]

Sources

Aerobic Oxidative Esterification using Supported Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Green Chemistry Series

Executive Summary

This guide details the application of supported gold nanoparticles (AuNPs) for the direct oxidative esterification of aldehydes and alcohols.[1] Unlike traditional esterification (Fischer) or coupling methods (DCC/EDC) that generate stoichiometric waste, AuNP catalysis utilizes molecular oxygen (O₂) as the terminal oxidant, producing only water as a byproduct. This method represents a cornerstone of green pharmaceutical synthesis, offering high atom economy and selectivity under mild conditions.

Key Advantages:

  • Atom Economy: Eliminates the need for pre-activated carboxylic acid derivatives (acid chlorides/anhydrides).

  • Selectivity: High tolerance for sensitive functional groups (alkenes, amines) due to mild operating temperatures (often < 80°C).

  • Scalability: Heterogeneous catalysts (Au/TiO₂, Au/CeO₂) are easily recoverable and reusable.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via a carboxylic acid intermediate. Instead, it follows a hemiacetal pathway.

The "Hemiacetal" Pathway[2]
  • Activation: The aldehyde (or alcohol oxidized in situ to aldehyde) reacts with the nucleophilic alcohol solvent to form a hemiacetal intermediate. This step is often reversible and base-promoted.

  • Adsorption: The hemiacetal adsorbs onto the Au surface.

  • 
    -Hydride Elimination:  The rate-determining step. The Au surface facilitates the abstraction of the 
    
    
    
    -hydride from the hemiacetal C-H bond.
  • Regeneration: Surface-adsorbed hydride/active oxygen species react to form water, regenerating the active site.

Figure 1: The oxidative esterification pathway via hemiacetal intermediate on Au surfaces.

Critical Process Parameters

Success relies on three interacting variables: Support Acidity, Particle Size, and Base Additive.

ParameterRecommended SpecificationScientific Rationale
Au Particle Size < 5 nm (Ideal: 2–3 nm)Catalytic activity scales with the number of low-coordination sites (corners/edges). Particles >5 nm show drastic drops in TOF (Turnover Frequency).
Support Material TiO₂ (Aldehydes)CeO₂ (Alcohols)TiO₂ : Lewis acidity helps activate carbonyls.CeO₂ : Oxygen storage capacity (OSC) assists in the re-oxidation of the Au surface and alcohol activation.
Base Additive NaOMe (1-5 mol%)K₂CO₃ Bases facilitate the initial nucleophilic attack of the alcohol on the aldehyde to form the hemiacetal.
Solvent Methanol (or excess alcohol)The alcohol reactant often serves as the solvent to drive the equilibrium toward the hemiacetal.
Protocol A: Oxidative Esterification of Aldehydes (Au/TiO₂)

Target: Conversion of aldehydes (e.g., Methacrolein, Benzaldehyde) to methyl esters. Reference Standard: Based on methods established by Christensen et al. and Haruta.

Phase 1: Catalyst Preparation (Deposition-Precipitation)

Note: Commercial Au/TiO₂ is available, but fresh preparation yields higher activity.

  • Precursor Solution: Dissolve HAuCl₄ (0.5 g) in deionized water (200 mL).

  • Support Suspension: Suspend TiO₂ (P25 Degussa/Evonik, 5.0 g) in water (200 mL) with vigorous stirring.

  • Deposition: Heat suspension to 70°C. Adjust pH to 7.0 using 0.1 M NaOH. Add the gold solution dropwise while maintaining pH 7.0 (using a pH-stat is recommended).

  • Aging: Stir for 1 hour at 70°C.

  • Washing: Filter and wash the solid extensively with hot water to remove Cl⁻ ions (Cl⁻ poisons Au catalysts).

  • Calcination: Dry at 100°C overnight, then calcine in air at 300°C for 4 hours.

    • Validation: TEM should show mean particle size 2–4 nm.

Phase 2: Reaction Protocol
  • Setup: Use a pressure-rated glass tube or stainless steel autoclave.

  • Loading:

    • Substrate: Aldehyde (e.g., Benzaldehyde, 5 mmol).

    • Solvent/Reactant: Methanol (10 mL).

    • Catalyst: 1 mol% Au (approx. 100 mg of 1 wt% Au/TiO₂).

    • Base: NaOMe (0.1 mmol, 2 mol%).

  • Reaction:

    • Purge vessel with O₂.

    • Pressurize to 3 bar O₂ (or bubble O₂ continuously for atmospheric pressure reactions).

    • Heat to 60°C with magnetic stirring (1000 rpm).

  • Monitoring: Monitor by GC-MS every 30 mins. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Filter catalyst (recoverable).

    • Evaporate excess methanol.

    • Purify ester via short silica plug if necessary (often >95% purity crude).

Protocol B: Direct Oxidative Esterification of Alcohols (Au/CeO₂)

Target: Cross-esterification (e.g., Benzyl Alcohol + Methanol -> Methyl Benzoate). Challenge: Requires in situ oxidation of alcohol to aldehyde first.

Experimental Workflow
  • Catalyst: Use Au/CeO₂ (prepared via Coprecipitation or purchased). CeO₂ is essential here for its redox properties.

  • Loading:

    • Substrate: Benzyl Alcohol (2 mmol).

    • Reactant: Methanol (5 mL).

    • Catalyst: 1.5 mol% Au/CeO₂.

    • Base: K₂CO₃ (5 mol%). Note: Solid bases are preferred here.

  • Conditions:

    • Temperature: 80–100°C (Higher temp needed for the initial alcohol oxidation step).

    • Atmosphere: 5 bar O₂ or Air (Open reflux is possible but slower).

  • Time: 6–12 hours.

Figure 2: Standard workflow for heterogeneous Au-catalyzed esterification.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion Large Au particles (>5nm)Check catalyst prep. Ensure pH was strictly controlled during deposition. Lower calcination temp.
Acetal Formation Insufficient OxidationThe hemiacetal is converting to acetal (acid catalyzed) rather than ester. Increase Base concentration or Increase O₂ pressure .
Catalyst Deactivation Chloride PoisoningEnsure thorough washing of catalyst after preparation. Cl⁻ binds strongly to Au active sites.
Leaching Support DissolutionAvoid acidic substrates. Au/TiO₂ is stable; Au/MgO or Au/ZnO may leach in acidic media.
References
  • Christensen, C. H., et al. (2006). "Gold-Catalyzed Aerobic Oxidative Esterification of Aldehydes." Journal of the American Chemical Society.[3]

  • Haruta, M. (1997). "Size- and support-dependency in the catalysis of gold." Catalysis Today.

  • Abad, A., et al. (2005). "Catalyst Parameters Determining the Activity of Supported Gold Nanoparticles for the Aerobic Oxidation of Alcohols." Angewandte Chemie International Edition.

  • Liu, P., & Hensen, E. J. M. (2013).[3] "Gold-Catalyzed Oxidation of Ethanol." Journal of the American Chemical Society.[3]

Sources

Application Note: Benzyl 4-methylbenzoate as a Structural Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the quantitative analysis of complex esters, pharmaceutical intermediates, and fragrance allergens, the selection of an Internal Standard (IS) is the single most critical factor for data integrity. While deuterated isotopologues are the gold standard, they are often cost-prohibitive or commercially unavailable for niche esters.

Benzyl 4-methylbenzoate (CAS 5467-99-2) offers a superior, cost-effective alternative as a Structural Analogue Internal Standard .

Why Benzyl 4-methylbenzoate?
  • Mass Spectral Orthogonality: Unlike Benzyl Benzoate (a common target analyte), Benzyl 4-methylbenzoate produces a distinct base peak at m/z 119 (4-methylbenzoyl cation) versus m/z 105 (benzoyl cation). This allows for interference-free quantitation even if chromatographic resolution is marginal.

  • Chromatographic Fidelity: With a Kovats Retention Index (RI) of ~1880 (on non-polar phases), it elutes in the "Goldilocks zone"—after volatile monoterpenes/solvents but before heavy sterols or dimers, placing it centrally among target aromatic esters.

  • Physicochemical Mimicry: Its partition coefficient and boiling point closely track target analytes like Benzyl Benzoate and Benzyl Salicylate, ensuring it compensates effectively for extraction variations.

Physicochemical Profile

Understanding the molecule is the first step to precision.

PropertyValueCritical Relevance to GC-MS
CAS Number 5467-99-2Unique identifier for procurement.
Molecular Formula C₁₅H₁₄O₂MW = 226.27 g/mol .[1][2]
Boiling Point ~320–325 °CHigh boiling point requires adequate final hold time in GC oven.
Retention Index (RI) 1881–1884 (DB-5)Elutes late; ensures separation from early matrix interferences.
Base Peak (m/z) 119 Diagnostic ion for SIM (Selected Ion Monitoring).
Secondary Ions 91, 65m/z 91 (Tropylium) is common; use 119 for quantitation.
Solubility Ethanol, DCM, Ethyl AcetateCompatible with standard organic extraction workflows.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Workflow Start Start: Sample Collection Prep Sample Preparation (L/L Extraction or Dilution) Start->Prep Spike IS Spiking Step Add Benzyl 4-methylbenzoate Target Conc: 50 µg/mL Prep->Spike Critical Control Point GC GC Separation Column: 5% Phenyl-methylpolysiloxane Temp: 60°C -> 280°C Spike->GC Injection (1 µL) MS MS Detection (EI Source) Scan: 40-400 amu SIM: m/z 119 (IS), 105 (Target) GC->MS Elution ~15-20 min Data Data Processing Calc: Response Factor (RF) Validation: Linearity > 0.999 MS->Data Peak Integration End Report Generation Data->End

Figure 1: End-to-end analytical workflow emphasizing the IS spiking step as a Critical Control Point (CCP).

Detailed Protocol

Standard Preparation

Objective: Create a stable stock and working solution.

  • Primary Stock Solution (1000 µg/mL):

    • Weigh 10.0 mg of Benzyl 4-methylbenzoate (purity >98%) into a 10 mL volumetric flask.

    • Dissolve in Ethyl Acetate (or DCM depending on analyte solubility).

    • Storage: Stable for 6 months at -20°C.

  • Working Internal Standard Solution (WIS) (200 µg/mL):

    • Dilute 2.0 mL of Primary Stock into a 10 mL volumetric flask with Ethyl Acetate.

    • Usage: This solution is added to every sample and standard curve point.

Sample Preparation (Liquid Samples/Oils)
  • Weigh 100 mg of sample into a 20 mL headspace vial or centrifuge tube.

  • Add 50 µL of WIS (Resulting IS mass on column is constant).

  • Dilute to 10 mL with extraction solvent (e.g., Hexane/Acetone 1:1).

  • Vortex for 30 seconds.

  • Transfer 1 mL to an autosampler vial.

GC-MS Instrumental Method

System: Agilent 7890/5977 or equivalent.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; excellent inertness for esters.
Inlet Split (10:1 to 50:1) @ 250°CPrevents column overload; esters are volatile.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Oven Program 60°C (1 min) → 10°C/min → 300°C (5 min)Slow ramp ensures separation of IS (RI ~1880) from Benzyl Benzoate (RI ~1760).
Transfer Line 280°CPrevents condensation of high-boiling esters.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Acquisition SIM/Scan Mode Scan: 40–450 m/z (for ID). SIM: m/z 119 (IS), 105 (Analytes).

Method Validation & Logic

To ensure "Scientific Integrity" as requested, the method must be self-validating.

The "Mass Shift" Mechanism

The reliability of this method hinges on the specific fragmentation pathway of the IS compared to common analytes.

Fragmentation Parent Benzyl 4-methylbenzoate (Precursor) Cleavage Ester Bond Cleavage Parent->Cleavage EI (70eV) Ion1 m/z 119 [4-Methylbenzoyl]+ Cleavage->Ion1 Quant Ion (Unique) Ion2 m/z 91 [Benzyl]+ Cleavage->Ion2 Common Fragment

Figure 2: Fragmentation pathway showing the generation of the unique quantitation ion m/z 119.

Logic:

  • Target (Benzyl Benzoate): Fragments to m/z 105 (Benzoyl+).

  • IS (Benzyl 4-methylbenzoate): Fragments to m/z 119 (Methylbenzoyl+).

  • Result: Even if the peaks overlap slightly (co-elution), the Mass Spectrometer can mathematically resolve them using Extracted Ion Chromatograms (EIC).

Validation Criteria (ICH Q2(R1))
  • Linearity: Prepare calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL) all spiked with constant IS (50 µg/mL).

    • Acceptance:

      
      .[3]
      
    • Calculation: Plot (Area_Analyte / Area_IS) vs. (Conc_Analyte / Conc_IS).

  • Precision (Repeatability): 6 injections of the middle standard.

    • Acceptance: RSD of Area Ratios < 2.0%. (Note: RSD of raw areas may be higher; IS corrects this).

  • Recovery: Spike matrix at 3 levels.

    • Acceptance: 80–120% recovery calculated using the IS response factor.

Troubleshooting & Tips

  • Issue: Poor Peak Shape for IS.

    • Cause: Activity in the liner or column head. Esters can hydrolyze on active sites.

    • Fix: Replace inlet liner with a deactivated (ultra-inert) split liner containing glass wool. Trim 10cm from column guard.

  • Issue: Co-elution with Matrix.

    • Cause: Complex essential oils (e.g., Ylang Ylang) have many benzyl derivatives.

    • Fix: Verify the m/z 119 signal is pure. If matrix interference exists at 119, switch to the secondary ion m/z 136 (molecular ion, though lower intensity) or adjust the oven ramp to 5°C/min around 180-220°C.

  • Issue: Carryover.

    • Cause: High boiling point (~323°C) means it can stick.

    • Fix: Ensure the final bake-out at 300°C is at least 3-5 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230518, Benzyl 4-methylbenzoate. Retrieved from [Link]

    • Source of physical properties and CAS verific
  • NIST Mass Spectrometry Data Center. Benzyl 4-methylbenzoate Mass Spectrum & Retention Indices. NIST Standard Reference Database 1A v17. Retrieved from [Link]

    • Authoritative source for EI mass spectra (m/z 119 base peak)
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

    • Global standard for validating the linearity and precision protocols described.
  • Restek Corporation. Fragrance Allergen Analysis by GC-MS (Application Note). Retrieved from [Link]

    • Provides context on separation of benzyl esters on 5% phenyl columns.

Sources

Application Note: Advanced One-Pot Synthesis of Benzyl 4-Methylbenzoate via Oxidative Cross-Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 4-methylbenzoate (benzyl p-toluate) is a critical intermediate in the synthesis of pharmaceuticals, fragrances, and polymer additives. Traditional synthesis relies on the Fischer esterification of 4-methylbenzoic acid with benzyl alcohol or the nucleophilic substitution of 4-methylbenzoyl chloride. These methods, while established, suffer from low atom economy, the generation of stoichiometric salt waste, and the requirement for corrosive reagents (e.g., thionyl chloride).

This Application Note details two advanced one-pot oxidative cross-esterification protocols that bypass the need for carboxylic acid or acyl chloride isolation. By coupling 4-methylbenzaldehyde and benzyl alcohol —both direct downstream derivatives of toluene and p-xylene—we achieve a streamlined, high-yield synthesis.

Key Advantages:

  • Atom Economy: Direct coupling of aldehyde and alcohol.

  • Operational Simplicity: One-pot, open-flask (Method A) or mild catalytic conditions (Method B).

  • Scalability: Protocols are designed for gram-scale up to kilogram-scale adaptation.

Chemical Context & Retrosynthesis

The target transformation involves the oxidative coupling of an aldehyde (oxidant/electrophile precursor) and an alcohol (nucleophile).

  • Target: Benzyl 4-methylbenzoate (CAS: 5467-99-2)[1]

  • Precursors:

    • A: 4-Methylbenzaldehyde (p-Tolualdehyde) – Derived from p-Xylene oxidation.

    • B: Benzyl Alcohol – Derived from Toluene oxidation.

Reaction Scheme


Method A: Metal-Free TBAI/TBHP Oxidative Coupling (Green Protocol)

This protocol utilizes Tetrabutylammonium Iodide (TBAI) as a catalyst and tert-Butyl Hydroperoxide (TBHP) as a terminal oxidant. It is favored for its environmental compatibility ("Green Chemistry") and the use of water or solvent-free conditions.

Mechanism of Action

The reaction proceeds via a radical pathway. TBAI facilitates the decomposition of TBHP to generate tert-butoxyl and hydroxyl radicals. These radicals abstract a hydrogen atom from the hemiacetal intermediate formed in situ between the aldehyde and the alcohol.

Experimental Protocol

Reagents:

  • 4-Methylbenzaldehyde (1.0 mmol, 120 mg)

  • Benzyl alcohol (1.2 mmol, 130 mg)

  • TBAI (20 mol%, 74 mg)

  • TBHP (70% aq.[2] solution, 3.0 mmol)

  • Solvent: Water (2 mL) or Solvent-free

Step-by-Step Procedure:

  • Charge: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde, benzyl alcohol, and TBAI.

  • Oxidant Addition: Add aqueous TBHP dropwise at room temperature.

  • Reaction: Seal the flask (or use a reflux condenser if scaling up) and heat the mixture to 80°C in an oil bath. Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3] The reaction typically reaches completion in 8–12 hours .

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL). Wash the organic layer with saturated

    
     (to quench peroxides) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Yield: 82–88%

Method B: NHC-Catalyzed Oxidative Esterification (High-Precision Protocol)

For substrates sensitive to radical conditions, N-Heterocyclic Carbene (NHC) catalysis offers a highly selective organocatalytic route. This method mimics biological acyl transfer processes (e.g., thiamine-dependent enzymes).

Mechanism of Action

The NHC catalyst adds to the aldehyde to form the Breslow intermediate .[4][5] This nucleophilic species is oxidized (using


 or an aerobic system) to an acyl azolium  intermediate—a potent electrophile. The alcohol then attacks the acyl azolium to release the ester and regenerate the free carbene.
Experimental Protocol

Reagents:

  • 4-Methylbenzaldehyde (1.0 mmol)

  • Benzyl alcohol (1.5 mmol)

  • Catalyst: IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (5 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

  • Oxidant: Activated

    
     (5.0 equiv) (Note: Aerobic variants exist but 
    
    
    
    is more robust for benchtop synthesis).
  • Solvent:

    
     (DCM) or THF (anhydrous).
    

Step-by-Step Procedure:

  • Activation: In a flame-dried Schlenk tube under Argon, dissolve IMes·HCl and DBU in anhydrous DCM (4 mL). Stir for 10 minutes to generate the free carbene.

  • Substrate Addition: Add 4-methylbenzaldehyde and benzyl alcohol.

  • Oxidant Addition: Add activated

    
     in one portion.
    
  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove manganese residues. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. The crude product is often high purity (>90%) but can be refined via silica plug filtration.

Expected Yield: 90–95%

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the two methods, highlighting the critical "One-Pot" intermediates.

Radical Pathway (Method A: TBAI/TBHP)

TBAI_Mechanism Start 4-Methylbenzaldehyde + Benzyl Alcohol Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Equilibrium Radical Benzylic Radical Species Hemiacetal->Radical H-Abstraction (tBuO•) Product Benzyl 4-methylbenzoate Radical->Product β-Scission / Oxidation TBAI TBAI/TBHP (Radical Initiator) TBAI->Radical

Figure 1: Radical-mediated oxidative coupling via hemiacetal hydrogen abstraction.[6]

Organocatalytic Pathway (Method B: NHC)

NHC_Mechanism Aldehyde 4-Methylbenzaldehyde Breslow Breslow Intermediate (Nucleophilic) Aldehyde->Breslow + NHC NHC Free NHC (Catalyst) NHC->Breslow AcylAzolium Acyl Azolium (Electrophilic) Breslow->AcylAzolium Oxidation (-2e-, -2H+) Ester Benzyl 4-methylbenzoate AcylAzolium->Ester + Alcohol Alcohol Benzyl Alcohol Ester->NHC Catalyst Regeneration

Figure 2: NHC-catalyzed "Umpolung" activation of aldehyde to acyl azolium.

Comparative Data Analysis

ParameterMethod A: TBAI/TBHPMethod B: NHC/MnO2
Reaction Type Radical Oxidative CouplingOrganocatalytic Acyl Transfer
Conditions 80°C, Aqueous/Solvent-free25°C, DCM/THF
Time 8–12 Hours12–24 Hours
Yield 82–88%90–95%
Atom Economy High (Water byproduct)Moderate (Stoichiometric oxidant waste)
Cost Low (Cheap reagents)High (NHC ligands are costly)
Tolerance Robust; tolerates moistureSensitive to water/air (requires inert atm)
Application Large-scale / Green ChemistryLate-stage functionalization / Complex substrates

Troubleshooting & Critical Parameters

  • Steric Hindrance: If substituting 4-methylbenzaldehyde with ortho-substituted toluene derivatives (e.g., 2-methylbenzaldehyde), Method A (Radical) is preferred as the NHC catalyst is sensitive to steric bulk at the carbonyl center.

  • Oxidant Safety: When using TBHP (Method A) on a scale >10g, ensure adequate heat dissipation. Peroxides are potentially explosive; never distill the reaction mixture to dryness without quenching.

  • Catalyst Deactivation: In Method B, if conversion stalls, add an additional 0.5 equiv of DBU. Protonation of the carbene by adventitious acid is a common failure mode.

References

    • Note: This reference establishes the TBAI/TBHP radical mechanism found
  • Oxidative Esterification of Benzylic Alcohols

  • NHC-Catalyzed Reactions

    • MDPI. (2017). "NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation." Catalysts. Available at: [Link][7]

  • General Synthesis of Benzyl 4-methylbenzoate

Sources

Application Note: Benzyl 4-Methylbenzoate as a Versatile Substrate for Continuous Monitoring of Lipase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Lipase Substrate

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes pivotal to numerous industrial and biotechnological processes, including the production of pharmaceuticals, fine chemicals, and biofuels. The accurate determination of lipase activity is fundamental for enzyme characterization, process optimization, and quality control. While several chromogenic and titrimetric assays are widely used, they can be associated with limitations such as substrate specificity, interference from reaction components, and discontinuous measurement.[1]

This application note describes the use of benzyl 4-methylbenzoate as a model substrate for the continuous monitoring of lipase activity. The enzymatic hydrolysis of this non-chromogenic ester yields 4-methylbenzoic acid and benzyl alcohol, which can be readily quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). This method offers a robust and versatile platform for determining lipase kinetics and is particularly suited for crude or purified enzyme preparations.

The selection of benzyl 4-methylbenzoate is predicated on its structural resemblance to various pharmaceutical esters, making it a relevant model for drug development and biocatalysis research. Furthermore, the distinct physicochemical properties of its hydrolysis products allow for excellent chromatographic separation, ensuring a high degree of accuracy and reproducibility.

Principle of the Assay

The lipase-catalyzed hydrolysis of benzyl 4-methylbenzoate proceeds according to the following reaction scheme:

Lipase Catalyzed Hydrolysis Substrate Benzyl 4-methylbenzoate Enzyme Lipase Substrate->Enzyme + H₂O Products 4-Methylbenzoic Acid + Benzyl Alcohol Enzyme->Products Hydrolysis HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Enzymatic Reaction Mixture Sampling Aliquoting at Time Points Reaction->Sampling Quenching Quenching with Acetonitrile Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Transfer Supernatant to HPLC Vial Centrifugation->Supernatant Injection Inject Sample onto C18 Column Supernatant->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Products using Standard Curve Integration->Quantification Kinetics Plot Product Concentration vs. Time Quantification->Kinetics Activity Calculate Lipase Activity Kinetics->Activity

Figure 2: HPLC-based workflow for lipase activity determination.

Protocol 2: Spectrophotometric Lipase Activity Assay (Alternative Method)

This method offers a simpler, high-throughput alternative to the HPLC-based assay. It relies on the change in UV absorbance upon hydrolysis of the ester bond. However, it is important to note that the substrate and products have overlapping absorbance spectra, which may limit the accuracy of this method. [2][3][4]A full spectral scan of the substrate and products under the assay conditions is recommended to determine the optimal wavelength for monitoring the reaction.

1. Preparation of Reagents:

  • Substrate Stock Solution (10 mM): Dissolve 22.6 mg of benzyl 4-methylbenzoate in 10 mL of methanol.

  • Enzyme Solution: Prepare a suitable dilution of the lipase in 50 mM sodium phosphate buffer (pH 7.0).

  • Buffer: 50 mM Sodium phosphate buffer, pH 7.0.

2. Assay Procedure:

  • Reaction Setup: In a UV-transparent cuvette, add 950 µL of 50 mM sodium phosphate buffer (pH 7.0).

  • Substrate Addition: Add 50 µL of the 10 mM benzyl 4-methylbenzoate stock solution to the cuvette for a final concentration of 0.5 mM. Mix by inversion.

  • Baseline Reading: Place the cuvette in a spectrophotometer and record the initial absorbance at a predetermined wavelength (e.g., 240 nm, where the change in absorbance upon hydrolysis is expected to be maximal).

  • Initiation of Reaction: Add 20 µL of the enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance over time (e.g., every 30 seconds for 10 minutes).

  • Control: A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.

3. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the initial linear portion of the absorbance versus time plot.

  • Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.

  • The lipase activity can be expressed as ΔAbs/min/mg of enzyme. To convert this to standard units (µmol/min/mg), the molar extinction coefficient (ε) of the product at the chosen wavelength needs to be determined experimentally.

Expected Results and Data Interpretation

The HPLC-based assay will yield chromatograms showing a decrease in the peak corresponding to benzyl 4-methylbenzoate and a concomitant increase in the peaks for 4-methylbenzoic acid and benzyl alcohol. The retention times will be dependent on the specific HPLC conditions but will be well-resolved.

Table 1: Typical Lipase Activity Parameters

Lipase SourceOptimal pHOptimal Temperature (°C)
Candida antarctica B (CALB)7.0 - 8.050 - 60
Pseudomonas cepacia7.0 - 9.037 - 60
Porcine Pancreas (PPL)7.0 - 8.037

Note: These are general ranges, and the optimal conditions should be determined experimentally for the specific enzyme preparation and substrate. [5][6][7][8]

Troubleshooting

  • Low Activity:

    • Increase enzyme concentration.

    • Optimize pH and temperature for the specific lipase.

    • Ensure proper emulsification of the substrate if it is not fully soluble.

  • Poor HPLC Peak Resolution:

    • Adjust the gradient profile of the mobile phase.

    • Ensure the column is in good condition.

  • High Background in Spectrophotometric Assay:

    • Check for non-enzymatic hydrolysis of the substrate at the assay pH and temperature.

    • Ensure the purity of the substrate.

Conclusion

The use of benzyl 4-methylbenzoate as a substrate provides a reliable and versatile method for the determination of lipase activity. The HPLC-based protocol offers high accuracy and is suitable for detailed kinetic analysis, making it an excellent tool for researchers, scientists, and drug development professionals. The alternative spectrophotometric method, while potentially less precise, offers a simpler and faster option for high-throughput screening. The choice of method will depend on the specific application and the required level of accuracy.

References

  • MDPI. (n.d.). Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Lipase B Candida Antarctica Immobilized. Retrieved from [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Jaito, N., Kaewsawat, N., Phetlum, S., & Uengwetwanit, T. (2023). Metagenomic discovery of lipases with predicted structural similarity to Candida antarctica lipase B. PLOS ONE, 18(12), e0295397. [Link]

  • Chapman, J., Ismail, A. E., & Dinu, C. Z. (2018). Industrial applications of lipases: A review.
  • Liaquat, M., et al. (2017). Characterization of a lipase from a newly isolated Pseudomonas sp. Iranian Journal of Biotechnology, 15(2), 99-106.
  • ResearchGate. (n.d.). Lipase from pseudomonas cepacia immobilized into ZIF-8 as bio-catalyst for enantioselective hydrolysis and transesterification. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pseudomonas cepacia lipase immobilized on Zn2Al layered double hydroxides: Evaluation of different methods of immobilization for the kinetic resolution of (R,S)-1-phenylethanol. Retrieved from [Link]

  • ACS Omega. (2022). Biodiesel Production from Transesterification with Lipase from Pseudomonas cepacia Immobilized on Modified Structured Metal Organic Materials. ACS Omega, 7(46), 42353–42363. [Link]

  • ACS Publications. (2012). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 60(16), 4099-4105.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • PubMed. (2000). Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters. Tetrahedron: Asymmetry, 11(13), 2697-2702.
  • PubMed. (1995). Properties of free and immobilized lipase from Pseudomonas cepacia. Enzyme and Microbial Technology, 17(2), 155-160.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Retrieved from [Link]

  • Frontiers. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 9, 735624.
  • MDPI. (2022). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. Journal of Fungi, 8(10), 1045.
  • Biomedical and Pharmacology Journal. (2015). Optimization of Media Components and Growth Conditions to Enhance Lipase Production by Pseudomonas sp. Lp1. Biomedical and Pharmacology Journal, 8(2).
  • ResearchGate. (n.d.). (PDF) Porcine Pancreatic Lipase. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of emulsifiers on the rate of hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectrum of Benzyl alcohol adsorption by p(AMPS-Na + -co-VIm) at.... Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • Bangladesh Journal of Microbiology. (2023). OPTIMIZATION OF CULTURAL PARAMETERS FOR LIPASE PRODUCTION BY INDIGENOUS STENOTROPHOMONAS SP. AND PSEUDOMONAS AERUGINOSA ISOLATED. Bangladesh Journal of Microbiology, 40(2), 53-60.
  • RSC Publishing. (2014). Impact of structural stability of cold adapted Candida antarctica lipase B (CaLB)
  • NIST WebBook. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • PubMed. (2009). Purification and properties of the alkaline lipase from Burkholderia cepacia A.T.C.C. 25609. Journal of Industrial Microbiology & Biotechnology, 36(7), 923-930.
  • PubMed Central. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • MDPI. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 23(21), 13329.
  • ResearchGate. (n.d.). Determination of optimal temperature for lipase activity at pH 8.0. Retrieved from [Link]

  • AVMA Journals. (2022). Lipases: it's not just pancreatic lipase!. American Journal of Veterinary Research, 83(8), 1-10.
  • NISCAIR. (1988). Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Indian Journal of Pure & Applied Physics, 26, 57-60.
  • ACS Omega. (2021). Streamlined Preparation of Immobilized Candida antarctica Lipase B. ACS Omega, 6(4), 2692-2700.
  • PubMed. (1996). Activity of Pseudomonas cepacia lipase in organic media is greatly enhanced after immobilization on a polypropylene support. Biotechnology and Bioengineering, 49(4), 473-478.
  • PubMed. (2001). Lipolytic Activity of Porcine Pancreas Lipase on Fatty Acid Esters of Dialkylglycerols: A Structural Basis for the Design of New Substrates for the Assay of Pancreatic Lipases Activity. Chemistry and Physics of Lipids, 111(2), 105-110.
  • NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • ACS Publications. (2023). Non–Noble–Metal POM@MOF for Enhancing the Visible Photoinduced Baeyer–Villiger Oxidation Reactions. Inorganic Chemistry, 62(5), 2008-2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of unreacted benzyl alcohol from its corresponding ester, benzyl 4-methylbenzoate, following an esterification reaction. Our approach is grounded in first principles, focusing on the physicochemical properties of the compounds to inform purification strategies.

Understanding the Separation Challenge

The successful separation of a product from its starting materials is contingent on exploiting differences in their physical and chemical properties. In the case of benzyl alcohol and benzyl 4-methylbenzoate, we can leverage disparities in polarity, solubility, and boiling point.

  • Benzyl Alcohol (Reactant): A relatively polar molecule due to the presence of a hydroxyl (-OH) group capable of hydrogen bonding. This confers moderate water solubility.

  • Benzyl 4-methylbenzoate (Product): An ester that lacks the hydrogen-bond-donating hydroxyl group. It is significantly less polar and, consequently, has very limited solubility in water.

These fundamental differences are the levers we will use to achieve high purity.

Table 1: Core Physicochemical Properties
PropertyBenzyl AlcoholBenzyl 4-methylbenzoateRationale for Separation
Molecular Weight 108.14 g/mol 226.27 g/mol [1]Affects elution in size-exclusion chromatography but is less critical for the methods discussed here.
Boiling Point (atm) 205.3 °C[2]~320-330 °C (Est. based on Benzyl Benzoate BP of 323 °C[3])The large difference (>100 °C) makes distillation an excellent choice for large-scale purification.
Water Solubility Moderately soluble (~4 g/100 mL)[2]Limited to insoluble[1]This difference is ideal for initial purification via liquid-liquid extraction (aqueous wash).
Polarity More PolarLess PolarThis is the key property exploited in chromatographic separations (TLC and Column).

Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: How can I quickly assess the status of my reaction and the level of contamination before starting a large-scale purification?

Answer: Analytical Thin-Layer Chromatography (TLC) is the most efficient method for this purpose.[4][5] It provides a rapid, qualitative snapshot of your reaction mixture, allowing you to visualize the disappearance of starting material and the appearance of your product.

The principle is based on polarity. The stationary phase (silica gel on the TLC plate) is highly polar. As the mobile phase (a less polar solvent system) ascends the plate, it carries the components of your mixture with it.

  • Benzyl Alcohol , being more polar, will adhere more strongly to the silica gel and travel a shorter distance up the plate (lower Retention Factor, Rf).

  • Benzyl 4-methylbenzoate , being less polar, will have a greater affinity for the mobile phase and travel further up the plate (higher Retention Factor, Rf).

A well-run TLC will show two distinct spots for a reaction mixture, allowing you to gauge completeness. For a detailed methodology, see Protocol 1 .

Q2: What is the simplest first step to remove a significant amount of the unreacted benzyl alcohol after the reaction is complete?

Answer: An aqueous workup, also known as liquid-liquid extraction, is the most straightforward initial purification step.[6] This technique leverages the significant difference in water solubility between the polar benzyl alcohol and the non-polar benzyl 4-methylbenzoate ester.[1][7]

By dissolving your crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or diethyl ether) and washing it with water or a saturated salt solution (brine), the more water-soluble benzyl alcohol will preferentially partition into the aqueous layer, which can then be physically separated and discarded. The less polar ester product remains in the organic layer.[8] Repeating this washing process multiple times significantly reduces the amount of benzyl alcohol impurity.

For a step-by-step guide, see Protocol 2: Liquid-Liquid Extraction .

Q3: I've performed an aqueous workup, but my TLC and/or NMR still show benzyl alcohol contamination. What is the most effective next step for achieving high purity?

Answer: The choice of the next step depends primarily on the scale of your reaction.

  • For Small to Medium Scale (<15 g): Flash Column Chromatography is the gold standard. This is a preparative form of chromatography that uses a column of silica gel to separate compounds based on polarity, just like TLC.[6][9] By eluting the column with a solvent system of appropriate polarity (determined from your analytical TLC results), the less polar benzyl 4-methylbenzoate will travel through the column faster than the more polar benzyl alcohol. This allows you to collect pure fractions of your desired product. See Protocol 3: Flash Column Chromatography for a detailed procedure.

  • For Large Scale (>15 g): Vacuum Distillation is the more practical and efficient method. The substantial difference in boiling points between benzyl alcohol (~205 °C) and benzyl 4-methylbenzoate (>320 °C) allows for a clean separation.[10] A vacuum is applied to reduce the atmospheric pressure, which in turn lowers the boiling points of the compounds. This prevents potential thermal decomposition that can occur at the high temperatures required for atmospheric distillation. The benzyl alcohol will distill off first as the lower-boiling fraction, leaving the pure, higher-boiling ester product behind in the distillation flask. For a detailed procedure, see Protocol 4: Vacuum Distillation .

Workflow for Purification of Benzyl 4-methylbenzoate

G start Crude Reaction Mixture workup Aqueous Workup (Protocol 2) start->workup tlc_check Purity Check via TLC (Protocol 1) workup->tlc_check pure Pure Product (Evaporate Solvent) tlc_check->pure Pure impure Impure Product tlc_check->impure Contaminated scale_decision Assess Scale impure->scale_decision chromatography Flash Chromatography (<15 g, Protocol 3) scale_decision->chromatography Small Scale distillation Vacuum Distillation (>15 g, Protocol 4) scale_decision->distillation Large Scale chromatography->pure distillation->pure

Caption: Decision workflow for purifying benzyl 4-methylbenzoate.

Q4: My TLC separation is poor; the spots are either too close together or streaking. How can I fix this?

Answer: Poor TLC separation is almost always a solvent system issue. The goal is to find a mobile phase that gives a good separation between the two spots, ideally with the product (ester) having an Rf value of ~0.3-0.4.

  • If spots are too high (Rf > 0.6): Your mobile phase is too polar. It's moving everything up the plate too quickly. Decrease the polarity by reducing the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexanes to 10%).

  • If spots are too low (Rf < 0.2): Your mobile phase is not polar enough. The compounds are stuck to the silica. Increase the polarity by increasing the proportion of the polar solvent (e.g., move from 10% ethyl acetate in hexanes to 20%).

  • If spots are streaking: This can be due to overloading the spot on the plate, the compound being poorly soluble in the mobile phase, or the presence of acidic/basic impurities. Try spotting a more dilute sample. If streaking persists, adding a tiny amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can sometimes resolve the issue, though it is less likely to be necessary for this specific separation.

Troubleshooting Poor Chromatographic Separation

G start Poor Separation Observed (TLC or Column) sub_high Spots Too High (High Rf) Decrease Eluent Polarity start->sub_high Cause? sub_low Spots Too Low (Low Rf) Increase Eluent Polarity start->sub_low Cause? sub_streak Spots are Streaking Check for Overloading Ensure Sample Solubility Pack Column Properly start->sub_streak Cause? sub_overlap Spots Overlap Fine-tune Polarity Try Different Solvent System (e.g., DCM/Hexanes) start->sub_overlap Cause?

Caption: Logic diagram for troubleshooting poor chromatographic separation.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Using a pencil, lightly draw a starting line ~1 cm from the bottom of a TLC plate.

  • Spotting: Dip a capillary tube into your crude reaction mixture and briefly touch it to the starting line to apply a small spot. For comparison, spot the benzyl alcohol starting material alongside it.

  • Development: Place a small amount of your chosen mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes) into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below your starting line. Cover the chamber.

  • Visualization: Allow the solvent to travel up the plate until it is ~1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[5] Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The product spot should have a higher Rf than the starting alcohol spot.

Protocol 2: Liquid-Liquid Extraction (Aqueous Workup)
  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a water-immiscible organic solvent (e.g., ethyl acetate, ~3-4 times the volume of the crude oil).

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 30 seconds.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (containing your product) will typically be on top. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine) to the funnel and repeat the shaking and separation process. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a small amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 5-10 minutes.[8] Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Based on TLC analysis (Protocol 1), choose a solvent system that provides good separation and an Rf of ~0.3-0.4 for the ester product.

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Fill the column about two-thirds full with the non-polar component of your mobile phase (e.g., hexanes). Slowly pour in silica gel while tapping the column to ensure even packing without air bubbles.

  • Equilibration: Run the chosen mobile phase through the packed column until the silica bed is stable and fully wetted.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully apply this solution to the top of the silica bed.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Protocol 4: Vacuum Distillation
  • Apparatus Setup: Assemble a standard distillation apparatus (distilling flask, distillation head with thermometer, condenser, and receiving flask). Ensure all glassware is free of cracks and can withstand a vacuum. Use high-vacuum grease on all ground glass joints.

  • Vacuum Connection: Connect the receiving flask arm to a cold trap and then to a vacuum pump.

  • Procedure: Place the crude product and a stir bar into the distilling flask. Begin stirring and slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distilling flask using a heating mantle.

  • Fraction Collection: The temperature will rise and plateau as the first component (benzyl alcohol) begins to distill. Collect this fraction in the receiving flask.

  • Product Collection: Once the benzyl alcohol has been removed, the temperature may drop slightly before rising again to a new, higher plateau. This indicates the desired ester product is beginning to distill. Change the receiving flask to collect this pure fraction.

  • Completion: Stop the distillation when the temperature begins to drop again or when only a small residue remains in the distilling flask. Always release the vacuum before turning off the pump to prevent oil backflow.

References

  • Bartleby. (2023). Separation of Benzyl Alcohol and Methyl Benzoate. Available at: [Link]

  • Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
  • Google Patents. (n.d.). US6326521B2 - Process for the preparation of benzyl alcohol.
  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Available at: [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Available at: [Link]

  • Reddit. (2018). Separation of alcohols from esters. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. Available at: [Link]

  • Quora. (2023). How to prepare Methyl benzoate from Benzyl chloride. Available at: [Link]

  • ACS Publications. (n.d.). Liquid-liquid extraction of ethanol from aqueous solutions with amyl acetate, benzyl alcohol, and methyl isobutyl ketone at 298.15 K. Available at: [Link]

  • Scientific Research Publishing. (n.d.). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Available at: [Link]

  • YouTube. (2021). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. Available at: [Link]

  • University of Alberta. (n.d.). Esters. An Introduction. Available at: [Link]

  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Available at: [Link]

  • ResearchGate. (2025). Solubilities of Benzoic Acid in Binary Methylbenzene + Benzyl Alcohol and Methylbenzene + Benzaldehyde Solvent Mixtures. Available at: [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

  • Mol-Instincts. (n.d.). 120-51-4 Benzyl benzoate. Available at: [Link]

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Available at: [Link]

Sources

Separation of benzaldehyde impurities from benzyl ester mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols, mechanistic understanding, and safety, adhering to the "Senior Application Scientist" persona.

Topic: Removal of Benzaldehyde Impurities Ticket ID: PUR-BENZ-001 Status: Solved

Executive Summary

Benzaldehyde is a pervasive impurity in benzyl ester synthesis, often arising from the auto-oxidation of residual benzyl alcohol or the hydrolysis/oxidation of the ester itself. Its presence is problematic due to its high reactivity (Schiff base formation, condensation) and distinct almond odor, which is unacceptable in pharmaceutical or cosmetic applications.

This guide details three validated workflows for separation, ranked by scalability and specificity.

Module 1: The Chemical Scavenging Protocol (Bisulfite Wash)

Best For: Routine purification, large-scale batches, and acid-stable esters. Mechanism: Nucleophilic attack. The bisulfite ion (


) attacks the aldehyde carbonyl carbon, breaking the 

-bond to form a water-soluble hydroxy-sulfonate adduct. Benzyl esters lack the reactivity to form this adduct under standard conditions, allowing for a clean phase separation.
Validated Protocol (The "Brindle" Modification)

Standard aqueous washes often fail due to poor phase contact. This protocol uses a miscible solvent to accelerate adduct formation.[1]

Reagents:

  • Sodium Bisulfite (

    
    ), saturated aqueous solution.[2]
    
  • Methanol (MeOH) or Ethanol (EtOH).

  • Extraction solvent (EtOAc or Ether).[2]

Step-by-Step Workflow:

  • Solubilization: Dissolve your crude benzyl ester mixture in a minimal amount of MeOH (approx. 2-3 mL per gram of crude).

  • Adduct Formation: Add 0.5 equivalents (relative to estimated aldehyde) of saturated aqueous

    
     .
    
    • Tech Note: If aldehyde content is unknown, add solution until the mixture becomes slightly cloudy but remains homogenous.

  • Agitation: Shake vigorously for 30–60 seconds.

    • Observation: A white precipitate (the adduct) may form.[3] This is normal.

  • Partitioning: Pour the mixture into a separatory funnel containing the extraction solvent (e.g., Hexanes/EtOAc 4:1) and water.

  • Separation: Shake and allow layers to settle.[2][4]

    • Top Layer (Organic): Contains purified Benzyl Ester.[5]

    • Bottom Layer (Aqueous): Contains Benzaldehyde-Bisulfite adduct.

  • Wash: Wash the organic layer once with water (to remove residual MeOH) and once with brine. Dry over

    
    .[2]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Emulsion Surfactant-like properties of benzyl derivatives.[5]Add solid NaCl to saturate the aqueous layer; filter through a Celite pad to break surface tension.
Gas Evolution Decomposition of bisulfite to

.
Safety Critical: Perform in a fume hood. Vent separatory funnel frequently.
Product Loss Ester hydrolysis (rare).Ensure the bisulfite solution is not aged (which becomes acidic). Keep contact time <5 mins.
Workflow Visualization

BisulfiteExtraction Start Crude Mixture (Ester + Benzaldehyde) Step1 Dissolve in MeOH Add sat. NaHSO3 Start->Step1 Solubilize Step2 Biphasic Partition (Add Hexanes/Water) Step1->Step2 30s Shake Decision Phase Separation Step2->Decision OrgPhase Organic Phase (Benzyl Ester) Decision->OrgPhase Top Layer AqPhase Aqueous Phase (Bisulfite Adduct) Decision->AqPhase Bottom Layer Final Pure Benzyl Ester (After Drying) OrgPhase->Final Brine Wash & Dry

Caption: Figure 1. Kinetic separation workflow utilizing the polarity shift of benzaldehyde upon bisulfite addition.

Module 2: Chromatographic Separation

Best For: Complex mixtures, acid-sensitive substrates, or when bisulfite fails. The Challenge: Benzaldehyde (


 in 20% EtOAc/Hex) often co-elutes with non-polar benzyl esters.
Optimization Strategy
  • TLC Visualization: Benzaldehyde is UV-active (254 nm) and stains distinctively with 2,4-DNP (orange/red spots). Benzyl esters stain poorly with DNP but well with PMA (phosphomolybdic acid). Use dual staining to map the separation.

  • Gradient Engineering:

    • Benzaldehyde is slightly more polar than simple benzyl esters (e.g., Benzyl Benzoate).

    • Recommendation: Use a shallow gradient. Start with 100% Hexanes and ramp slowly to 5% EtOAc. The ester should elute first.

  • Solid Phase Scavengers (Alternative):

    • If flash chromatography is difficult, add Polymer-Supported Hydrazide resin to the crude mixture.

    • Protocol: Stir crude with 2.0 equiv of resin for 2 hours. Filter. The aldehyde remains bound to the resin; the ester passes through.

Module 3: Distillation (Thermodynamic Separation)

Best For: Simple, thermally stable benzyl esters (e.g., Benzyl Benzoate).

Data Justification: The boiling point differential is the key driver here.

  • Benzaldehyde: 179 °C[6]

  • Benzyl Benzoate: 323 °C

  • 
    :  >140 °C
    

Protocol: Perform Vacuum Distillation (0.1 – 1.0 mmHg).

  • Remove low boilers (solvent) at ambient temperature.

  • Gently heat. Benzaldehyde will distill over first (typically <60 °C at high vacuum).

  • The main fraction (Benzyl Ester) will require significantly higher pot temperatures. Warning: Do not overheat the pot residue, as benzyl esters can undergo thermal rearrangement or elimination at extreme temperatures (>200 °C pot temp).

FAQ: Common User Scenarios

Q: My ester is an oil and I see a "rag layer" during the bisulfite wash. What is it? A: This is an emulsion stabilized by the amphiphilic nature of benzyl compounds. Do not discard it. Add brine to the mixture to increase the ionic strength of the aqueous layer, forcing a cleaner phase cut.

Q: Can I use potassium permanganate (


) to remove the aldehyde? 
A:  Technically, yes, by oxidizing it to benzoic acid (which is then removed by a base wash). However, we advise against this.  Benzyl esters possess benzylic hydrogens that are susceptible to radical oxidation, potentially degrading your product into benzoic acid as well.

Q: I used the bisulfite method, but the NMR still shows an aldehyde peak (~10 ppm). Why? A: The reaction is reversible.[7] If you wash the organic layer with a high pH solution (like strong NaOH) before fully separating the adduct, you may reverse the equilibrium and extract the aldehyde back into the organic phase.[7] Keep washes neutral or slightly acidic (brine) until the adduct is fully removed.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for bisulfite purification protocols).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • Brindle, C. S.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[7] Org.[8] Process Res. Dev.2017 , 21, 1394–1403.[7]

  • Babić, S.; et al. "Recovery of benzaldehyde from aqueous streams using extractant impregnated resins." Reactive and Functional Polymers2006 , 66, 1494–1505.

Sources

Technical Support Center: Optimizing Fischer Esterification of p-Toluic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PTA-FE-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your yield of methyl or ethyl p-toluate is stalling below 70%, or you are struggling with the isolation of the ester from unreacted starting material.

Fischer esterification is an equilibrium-limited process. Unlike acid chlorides, which drive to completion via gas evolution, the reaction of p-toluic acid with an alcohol is a thermodynamic tug-of-war. For p-toluic acid specifically, the electron-donating methyl group at the para position makes the carbonyl carbon slightly less electrophilic than in benzoic acid, slowing the nucleophilic attack. Furthermore, the poor solubility of p-toluic acid in cold alcohols often leads to heterogeneous mixtures that complicate kinetics.

This guide provides a self-validating protocol and a troubleshooting dashboard to push your yields toward quantitative conversion.

Module 1: The Equilibrium Engine (Mechanism & Control)

To optimize yield, you must manipulate the reaction quotient (


) to stay below the equilibrium constant (

).
The Reaction Pathway

The reaction follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]

FischerMechanism Start p-Toluic Acid (R-COOH) Inter1 Activated Carbonyl (R-C=OH+) Start->Inter1 Protonation Cat H+ Catalyst (H2SO4) Cat->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Tetra Water Water (Byproduct) Tetra->Water Product Ester (R-COOR') Tetra->Product Elimination (-H2O) Product->Start Hydrolysis (If H2O accumulates)

Figure 1: The acid-catalyzed pathway. Note the red dotted line: accumulation of water triggers hydrolysis, reverting your product back to starting material.

Thermodynamic Levers
VariableOptimization StrategyTechnical Rationale
[Alcohol] Large Excess (Solvent) Acts as both solvent and reagent.[2] Shifts equilibrium right (Le Chatelier’s Principle).
[Water] Aggressive Removal Critically Important. Water is the "poison" of this reaction.
Catalyst

or p-TsOH
Increases rate (

) but does not change equilibrium (

). Use 5-10 mol%.
Temperature Reflux Overcomes activation energy barrier; increases solubility of p-toluic acid.

Module 2: The "Golden Path" Protocol

This protocol is designed for the synthesis of Methyl p-toluate (MP ~33°C) on a 10g scale.

Reagents:

  • p-Toluic Acid (10.0 g, 73.5 mmol)

  • Methanol (Anhydrous, 100 mL) – Note: 25+ equivalents

  • Sulfuric Acid (conc., 1.0 mL) or p-TsOH (0.7 g)

Step-by-Step Methodology
  • Dissolution (The Solubility Check):

    • Add p-toluic acid and methanol to a round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Observation: The solid will likely not fully dissolve at room temperature. This is normal.

  • Catalyst Addition:

    • Add concentrated

      
       dropwise while stirring.
      
    • Why? Rapid addition generates heat (exothermic solvation), which can cause methanol to flash boil or darken the reaction mixture.

  • Reflux (The Kinetic Drive):

    • Attach a reflux condenser (with drying tube/CaCl2 trap on top).

    • Heat to reflux (Bath temp: 75°C).

    • Checkpoint: The solution must become clear as it nears boiling. If solids persist at reflux, add more methanol (10-20 mL).

  • Monitoring (Self-Validation):

    • Run reaction for 4–6 hours.

    • TLC System: 8:1 Hexane:Ethyl Acetate.

    • Visualization: p-Toluic acid (Starting Material) will streak or stay near baseline (unless acetic acid is added to eluent). The Ester (Product) will have an

      
      .
      
    • Stop condition: When the baseline spot is faint/gone.

  • Workup (Emulsion Prevention):

    • Cool to room temperature.

    • Concentrate the mixture on a rotary evaporator to remove ~80% of the methanol. (Do not go to dryness; keep it liquid).

    • Pour residue into 50 mL ice-cold water .

    • Phase Check: Methyl p-toluate is a low-melting solid (MP 32-35°C). It may oil out or precipitate.

    • Extract with Diethyl Ether or DCM (3 x 30 mL).

  • The Neutralization Wash:

    • Wash combined organics with Saturated

      
       .
      
    • Critical Step: This removes the acid catalyst AND any unreacted p-toluic acid (as water-soluble sodium p-toluate).

    • Wash with Brine, dry over

      
      , filter, and concentrate.
      

Module 3: Troubleshooting Dashboard

Use this decision tree to diagnose specific failures.

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Rxn Problem->LowYield SolidProduct Product is Solid/Impure Problem->SolidProduct Emulsion Emulsion during Workup Problem->Emulsion CheckWater Check Water Content LowYield->CheckWater WashFail Did you wash with NaHCO3? SolidProduct->WashFail Basify pH Check Emulsion->Basify DryGlassware Action: Flame dry glassware Use Anhydrous Alcohol CheckWater->DryGlassware Wet? CheckTime Check Reflux Time CheckWater->CheckTime Dry? ExtendReflux Action: Extend to 12h or add Molecular Sieves CheckTime->ExtendReflux ReWash Action: Dissolve in Ether Wash 2x with NaHCO3 WashFail->ReWash No Recryst Action: Recrystallize (Hexane/EtOAc) WashFail->Recryst Yes AddBrine Action: Add Brine or Filter thru Celite Basify->AddBrine

Figure 2: Troubleshooting logic flow for common esterification issues.

Frequently Asked Questions (FAQ)

Q: I am using Methanol. Can I use a Dean-Stark trap to improve yield? A: No. A Dean-Stark trap relies on a heterogeneous azeotrope (water separating from solvent). Methanol and water do not separate; they are miscible.

  • Solution for Methanol: Use 3A Molecular Sieves in a Soxhlet extractor mounted between the flask and the condenser. This actively pulls water from the refluxing solvent.

  • Solution for Ethanol/Propanol: You can use a Dean-Stark trap if you add an entrainer like Toluene or Benzene to form a ternary azeotrope that carries water up and separates it.

Q: My product turned yellow/brown. Is it ruined? A: This is likely trace oxidation caused by sulfuric acid charring organic impurities at high heat.

  • Fix: Perform a filtration through a small pad of silica gel or activated charcoal during the workup. The ester should be colorless.

Q: The reaction stalled at 60% conversion. Adding more catalyst didn't help. A: Adding catalyst only speeds up the approach to equilibrium; it does not shift the position. You have reached


.
  • Fix: You must remove water or add more alcohol. If you cannot remove water easily, double the volume of anhydrous alcohol.

Q: My p-toluic acid won't dissolve even at reflux. A: This is rare for methanol/ethanol but possible with higher alcohols.

  • Fix: Add a co-solvent like Toluene or DCM (if temperature permits) to solubilize the acid. The reaction requires the reactants to be in the solution phase to proceed at a reasonable rate.

References

  • Fischer Esterification Mechanism & Kinetics : Master Organic Chemistry. (2022).[1][3] Mechanism of the Fischer Esterification. Link

  • p-Toluic Acid Properties : National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 7470, p-Toluic acid. Link

  • Optimization of Esterification : ResearchGate. (2016). Kinetics of Esterification of Benzoic Acid Catalyzed by p-Toluenesulfonic Acid. Link

  • Methyl p-Toluate Data : Chem-Impex International. (2024).[5] Methyl p-toluate Product Data. Link

  • Workup & Purification : University of Urbino. (2007). Removal of Reaction Solvent by Extractive Workup. Link

Sources

Technical Support Center: Purification of Benzyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Purification Guide

Ticket ID: PUR-BnzTol-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Separation Strategy

User Query: I need to purify benzyl 4-methylbenzoate (benzyl p-toluate) from a crude reaction mixture. What is the optimal chromatography strategy?

Specialist Response: Benzyl 4-methylbenzoate is a moderately polar aromatic ester. In a typical Fischer esterification or nucleophilic substitution synthesis, your primary impurities are likely benzyl alcohol (polar, hydrogen-bonding), 4-methylbenzoic acid (highly polar, acidic), and potentially non-polar solvent residues (toluene).

The separation relies on the distinct polarity difference between the "capped" ester (no H-bond donor) and the free alcohol/acid (strong H-bond donors).

  • Target (Ester): Elutes first (High

    
    ).
    
  • Impurity (Alcohol): Elutes second (Medium

    
    ).
    
  • Impurity (Acid): Retained on baseline (Low

    
    ) unless forced.
    

Phase 1: Method Development (TLC & Mobile Phase)

Q: What is the best solvent system for this separation?

A: A binary system of Hexanes (Hex) and Ethyl Acetate (EtOAc) is the industry standard for aromatic esters.

  • Starting Point: 9:1 (Hex:EtOAc).

  • Target

    
    :  You want the ester to have an 
    
    
    
    of 0.35 – 0.45 .
  • Why? Benzyl alcohol interacts strongly with the silanols of the stationary phase via hydrogen bonding, causing it to retain longer. The ester, lacking H-bond donors, travels faster.

Q: How do I visualize the spots?

A:

  • UV (254 nm): Both the benzyl and toluoyl rings are strongly UV active. This is your primary detection method.

  • Stains (Secondary): If you suspect non-UV active impurities or need to distinguish the alcohol:

    • KMnO₄ (Potassium Permanganate): Stains benzyl alcohol (oxidizes to benzoic acid) bright yellow/brown; ester stains poorly/slower.

    • PMA (Phosphomolybdic Acid): General stain, effective for most organics.

Q: My ester and benzyl alcohol spots are overlapping. How do I fix this?

A: This "co-elution" usually happens if the solvent is too polar (moving both compounds too fast) or the column is overloaded.

  • Action: Reduce polarity to 95:5 (Hex:EtOAc) .

  • Reasoning: Lowering the "solvent strength" (

    
    ) increases the interaction time with the silica, amplifying the subtle differences in adsorption energy between the ester and the alcohol.
    

Phase 2: Column Packing & Loading

Q: Should I use wet loading or dry loading?

A:

  • Scenario A (Oil/Liquid Crude): If your crude is a free-flowing oil and soluble in 9:1 Hex:EtOAc, use Wet Loading . Dissolve in the minimum amount of mobile phase.

  • Scenario B (Solid/Viscous/Insoluble): If the crude contains significant 4-methylbenzoic acid (solid) or is viscous, use Dry Loading .

    • Protocol: Dissolve crude in DCM, add Celite 545 or Silica (1:2 ratio w/w), evaporate to a dry powder, and pour onto the column bed.

    • Benefit: Eliminates "streaking" caused by solvent incompatibility at the head of the column.

Q: What silica mesh size should I use?

A: Standard Silica Gel 60 (230–400 mesh) is sufficient.[1] For difficult separations (


 ), consider using finer mesh (40–63 µm), but expect higher backpressure.

Phase 3: Elution & Fraction Collection

Q: Should I run isocratic or gradient elution?

A: A Step Gradient is most efficient for this purification.

StepSolvent Ratio (Hex:EtOAc)Volume (Column Volumes)Purpose
1 100:0 1–2 CVFlushes non-polar impurities (e.g., toluene, mineral oil).
2 95:5 2–3 CVElutes the target Benzyl 4-methylbenzoate .
3 90:10 Until completionElutes remaining target and begins moving Benzyl Alcohol.
4 80:20 FlushElutes Benzyl Alcohol and other polar byproducts.
Q: How do I know when the p-toluic acid elutes?

A: Under these conditions, it won't .

  • Mechanism: Free carboxylic acids bind irreversibly to neutral silica gel in non-acidic solvents.

  • To Recover Acid: You must switch to a mobile phase containing 1% Acetic Acid (e.g., 80:20 Hex:EtOAc + 1% AcOH) to protonate the surface silanols and release the p-toluic acid.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Streaking/Tailing Acidic impurities (p-Toluic acid) dragging.[1]If the acid is a byproduct, leave it on the column (do not use AcOH). If the ester is streaking, ensure the crude was fully dissolved before loading.
Poor Separation Column Overloading (>1-2% w/w loading).Increase column size or switch to a narrower column with higher height-to-width ratio.
Ester co-elutes with Alcohol Solvent too polar.Reduce EtOAc concentration. Try 98:2 Hex:EtOAc .
Product crystallizes in fractions High concentration/purity.This is good! Benzyl 4-methylbenzoate has a melting point near room temperature (solid/liquid boundary). Rotovap gently.

Visual Workflow (Graphviz)

PurificationWorkflow cluster_Elution Elution Strategy Start Crude Mixture (Ester + Alcohol + Acid) TLC TLC Optimization (Target Rf ~0.35 in Hex:EtOAc) Start->TLC Load Column Loading (Dry Load on Celite recommended) TLC->Load Step1 Step 1: 100% Hexane (Remove Toluene/Non-polars) Load->Step1 Step2 Step 2: 95:5 Hex:EtOAc (Elute Benzyl 4-methylbenzoate) Step1->Step2 Increase Polarity Step3 Step 3: 80:20 Hex:EtOAc (Elute Benzyl Alcohol) Step2->Step3 Flush Impurities Analysis Fraction Analysis (UV 254nm + TLC) Step2->Analysis Final Pure Benzyl 4-methylbenzoate Analysis->Final Combine Pure Fractions

Caption: Step-gradient workflow for the selective elution of benzyl 4-methylbenzoate, prioritizing separation from polar alcohol impurities.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[2] Chem. 1978 , 43(14), 2923–2925. Link

  • BenchChem. Purification of crude 4'-Methylbenzo-15-crown-5 by column chromatography (General Ester Protocols).Link

  • Organic Chemistry Portal. Benzyl Esters: Protection and Deprotection.Link

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture (Benzyl Alcohol/Benzoate).Link

Sources

Technical Support Center: Benzoate Ester Separation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Technologies Help Desk. Subject: Overcoming Close Boiling Point & Azeotropic Issues in Benzoate Esters Ticket ID: BZ-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Benzoate Challenge

Benzoate esters (e.g., Methyl Benzoate, Ethyl Benzoate, Benzyl Benzoate) present a unique separation challenge. While their atmospheric boiling points (


) may appear distinct (e.g., Methyl Benzoate at 

vs. Ethyl Benzoate at

), three factors complicate their purification in real-world matrices:
  • High Thermal Mass: High boiling points require energy inputs that risk decarboxylation or transesterification.

  • Azeotrope Formation: Unreacted alcohols (methanol/ethanol) often form azeotropes that defy simple distillation.

  • Isomeric Complexity: Substituted benzoates (e.g., o-, m-, p- isomers) often possess

    
    .
    

This guide addresses these issues through three modules: Distillation Dynamics , Chromatographic Precision , and Chemical Workup .

Module 1: Distillation Dynamics (The Physics)

FAQ 1: "I am seeing 'bumping' and poor separation between Methyl and Ethyl Benzoate under vacuum. Why?"

Diagnosis: This is likely a Pressure/Temperature Mismatch coupled with insufficient theoretical plates . Causality: Benzoates have high enthalpies of vaporization. Under deep vacuum, the vapor volume expands roughly 100-fold compared to atmospheric pressure. If your flask is too full or your vacuum is unregulated, the liquid "bumps" rather than boils, carrying impurities into the receiver. Furthermore, a simple still head offers only 1 theoretical plate; separating a


 of 

requires roughly 10-15 plates.

Troubleshooting Protocol:

  • Switch to Fractionation: Replace the simple still head with a Vigreux column (low efficiency, low hold-up) or, preferably, a Spinning Band Distillation system (high efficiency, low pressure drop) if

    
    .
    
  • Use a Nomograph: Do not guess the vacuum temperature. Use the Clausius-Clapeyron relation.

    • Example: Methyl Benzoate boils at

      
       (760 mmHg). At 15 mmHg, it distills at 
      
      
      
      .
  • Bleed Inert Gas: Introduce a capillary bleed of

    
     or use a magnetic stirrer with a cross-bar to prevent superheating.
    
FAQ 2: "My head temperature is stuck, but the composition is still a mixture. Is this an azeotrope?"

Diagnosis: Yes, likely a binary azeotrope with the starting alcohol or water. Causality: In Fischer esterification, residual ethanol/methanol forms low-boiling azeotropes with the ester or water. Solution:

  • Step 1: Steam Stripping. If the ester is water-insoluble (most benzoates are), steam distillation can remove the volatile alcohol/water azeotrope before the main vacuum distillation.

  • Step 2: Entrainer Addition. Add a small amount of toluene. Toluene forms a ternary azeotrope with water/alcohol, carrying them over at a lower temperature than the benzoate ester.

Visual Workflow: Distillation Strategy

DistillationLogic Start Crude Benzoate Mixture AzeotropeCheck Azeotrope Suspected? (Alcohol present) Start->AzeotropeCheck CheckDT Check Boiling Point Delta (u0394T) LargeDT u0394T > 20u00B0C CheckDT->LargeDT SmallDT u0394T < 10u00B0C CheckDT->SmallDT SimpleVac Simple Vacuum Distillation (Short Path) LargeDT->SimpleVac FractVac Fractional Vacuum Distillation (Vigreux/Packed Column) SmallDT->FractVac Standard SpinBand Spinning Band Distillation (High Efficiency) SmallDT->SpinBand High Purity Req AzeotropeCheck->CheckDT No Strip Steam/Gas Stripping Remove Volatiles AzeotropeCheck->Strip Yes Strip->CheckDT

Caption: Decision matrix for selecting the appropriate distillation apparatus based on boiling point differentials and azeotrope presence.

Module 2: Chromatographic Solutions (The Chemistry)

FAQ 3: "I cannot resolve isomeric benzoates (e.g., ethyl 2-methylbenzoate vs. ethyl 4-methylbenzoate) on my C18 HPLC column."

Diagnosis: Standard C18 phases rely on hydrophobic interaction, which is often identical for isomers. Solution: Leverage


 interactions .
Protocol: 
  • Stationary Phase Switch: Move to a Phenyl-Hexyl or Biphenyl column. The aromatic ring in the stationary phase interacts differentially with the electron density of the ortho- vs. para- substitution.

  • Mobile Phase: Use Methanol (MeOH) over Acetonitrile (ACN). MeOH allows stronger

    
     interaction between the analyte and the stationary phase compared to ACN, which suppresses these interactions.
    
FAQ 4: "My GC peaks are tailing significantly."

Diagnosis: Active sites (silanols) in the column or liner are interacting with the ester carbonyl or free acid impurities. Causality: Benzoate esters can hydrolyze slightly to benzoic acid, which hydrogen bonds to glass surfaces. Troubleshooting Protocol:

  • Liner Deactivation: Replace the inlet liner with a deactivated (silanized) glass liner with glass wool.

  • Column Choice: Use a mid-polarity column (e.g., 6% Cyanopropyl-phenyl / 94% dimethyl polysiloxane). The cyano group offers unique selectivity for the polar ester group, sharpening the peak shape compared to a non-polar 100% PDMS column.

Comparative Data: Separation Parameters
ParameterDistillation (Vacuum)HPLC (Reverse Phase)GC (Capillary)
Primary Separation Mechanism Boiling Point / Vapor PressureHydrophobicity /

Interaction
Volatility / Polarity
Limit of Separation

(Spinning Band)
Isomers (Selectivity

)
Isomers (High Efficiency)
Throughput High (Kg to Tons)Low (mg to grams)Analytical Only (usually)
Thermal Risk Moderate (requires heat)None (Ambient)High (Inlet Temp)

Module 3: Chemical Derivation (The "Cheat Code")

FAQ 5: "Distillation failed. How do I separate a Benzoate Ester from its homologous Acid or Alcohol chemically?"

Scenario: You have a mixture of Ethyl Benzoate and unreacted Benzoic Acid. Protocol (Self-Validating):

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Diethyl Ether or Ethyl Acetate).

  • Base Wash (The Filter): Wash with saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3] Reacts with Benzoic Acid to form Sodium Benzoate (water-soluble).

    • Observation:

      
       bubbles indicate acid neutralization.
      
    • Validation: Stop washing only when bubbling ceases.

  • Separation: The Ester remains in the organic layer; the Acid moves to the aqueous layer.

  • Drying: Dry the organic layer over Anhydrous

    
     before rotary evaporation.
    
Visual Workflow: Chemical Workup

WorkupLogic Mix Mixture: Ester + Acid + Alcohol Solvent Add Et2O / EtOAc Mix->Solvent Wash1 Wash 1: Sat. NaHCO3 Solvent->Wash1 PhaseSep Phase Separation Wash1->PhaseSep AqLayer Aqueous Layer (Benzoate Salts) PhaseSep->AqLayer Acids Removed OrgLayer Organic Layer (Ester + Alcohol) PhaseSep->OrgLayer Esters Retained Wash2 Wash 2: Brine + Water OrgLayer->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry

Caption: Chemical separation workflow utilizing pH-dependent solubility to isolate benzoate esters from acidic impurities.

References

  • PubChem. (n.d.). Ethyl Benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Phase change data for Benzoic acid, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

For further assistance with specific azeotropic data or column selection, please contact our Level 2 Support Team with your specific matrix composition.

Sources

Technical Support Center: Recrystallization of Solid Benzyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-BZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization and Troubleshooting of Benzyl Ester Purification

Introduction: The Benzyl Ester Challenge

Benzyl esters are critical intermediates in organic synthesis, often serving as protecting groups for carboxylic acids or as lipophilic prodrug moieties. While they provide excellent lipophilicity, this property creates specific challenges during recrystallization:

  • Low Melting Points: Many benzyl esters melt between 40–80°C, making them prone to "oiling out" before crystallizing.

  • Hydrolytic Instability: The ester linkage is susceptible to hydrolysis, particularly in hot, wet protic solvents.

  • Moderate Polarity: They occupy a "middle ground" in polarity, often requiring binary solvent systems for effective separation.

This guide provides a self-validating workflow to navigate these challenges.

Module 1: Solvent System Selection Strategy

User Question: I am trying to recrystallize a benzyl ester derivative, but I cannot find a single solvent that works. What is the logic for selecting a binary system?

Technical Response: Benzyl esters possess a non-polar aromatic ring and a polar ester linkage. A single solvent often fails because it is either too polar (dissolves everything) or too non-polar (dissolves nothing). We recommend a Binary Solvent Approach using the principle of Solvency vs. Anti-Solvency.

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)SuitabilityRisk Factor
Standard Ethyl AcetateHexanes / HeptaneHigh. Excellent for most benzyl esters.Low. Aprotic, minimizes hydrolysis.
Polar Ethanol / IsopropanolWaterMedium. Good for highly polar derivatives.High. Risk of hydrolysis or transesterification at high T.
Aromatic ToluenePetroleum EtherMedium. Good for very lipophilic esters.Medium. Toluene high BP may cause oiling out.
Volatile Dichloromethane (DCM)HexanesHigh. Useful for low-melting esters.Low. DCM evaporates fast; requires careful handling.

Critical Warning: Avoid Methanol if possible. In the presence of trace acid/base impurities and heat, benzyl esters can undergo transesterification to methyl esters. Isopropanol is sterically bulkier and safer [1].

Workflow: The "Cloud Point" Titration Method

Do not guess ratios. Use this dynamic titration method:

  • Dissolve crude solid in the minimum amount of hot Solvent A .

  • Maintain heat (near boiling).

  • Dropwise add hot Solvent B until a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Solvent A to clear the solution.

  • Allow to cool slowly.[1]

Visual Logic: Solvent Screening Protocol

SolventScreening Start Start: 100mg Crude Sample SolventA Add 1mL Solvent A (Cold) Start->SolventA CheckSol Dissolved? SolventA->CheckSol Yes Yes CheckSol->Yes No No CheckSol->No TooGood Solvent Too Good (Evaporate & Try Weaker) Heat Heat to Boiling CheckHot Dissolved Hot? Heat->CheckHot CheckHot->Yes CheckHot->No TooBad Solvent Too Bad (Try Stronger Solvent) Cool Cool to RT Crystals Crystals Form? Cool->Crystals Crystals->Yes Crystals->No Success Success: Optimize Volume NoCrystals No Crystals? Scratch Scratch Glass / Seed NoCrystals->Scratch Binary Switch to Binary System (Add Anti-Solvent) NoCrystals->Binary Scratch->Crystals Yes->TooGood Yes->Cool Yes->Success No->Heat No->TooBad No->NoCrystals

Caption: Logical flow for determining the optimal solvent system. Note the branch for Binary Systems if single solvents fail.

Module 2: Troubleshooting "Oiling Out"

User Question: As my solution cools, I see liquid droplets forming at the bottom instead of crystals. Eventually, this solidifies into a gum. How do I fix this?

Technical Response: This is "Oiling Out" (Liquid-Liquid Phase Separation).[2] It occurs when the Melting Point (MP) of the solute is lower than the saturation temperature of the solvent [2].[3] Impurities significantly depress the MP of benzyl esters, exacerbating this.

The Fix: Seeding at the Metastable Zone

You must decouple the phase change (liquid to solid) from the temperature drop.

Protocol:

  • Re-dissolve: Heat the mixture until the oil droplets dissolve back into a clear solution.

  • Lower the Saturation Temp: Add a small amount of extra solvent (approx 10-15%). This lowers the temperature at which the solution becomes saturated, ideally pushing it below the oiling-out temperature.[3]

  • Seed: Cool the solution slightly (still warm). Add a tiny crystal of pure product (seed) to the solution.

  • Insulate: Wrap the flask in foil or a towel. Rapid cooling promotes oiling. Slow cooling promotes crystal growth on the seed.

Visual Logic: Oiling Out Decision Tree

OilingOut Observation Observation: Liquid Droplets Form CheckBP Is Solvent BP > Product MP? Observation->CheckBP Yes Yes CheckBP->Yes No No CheckBP->No YesBP High Risk Scenario Product melts before dissolving ChangeSolvent Change Solvent Use lower BP solvent (e.g., DCM/Hexane) YesBP->ChangeSolvent NoBP Impurity Effect Impurities lowered MP Reheat Reheat to Clear Solution NoBP->Reheat Dilute Add 10% More Solvent Reheat->Dilute Seed Add Seed Crystal at T < MP Dilute->Seed Yes->YesBP No->NoBP

Caption: Decision matrix for addressing oiling out. Note that if Solvent BP > Product MP, changing the solvent system is often mandatory.

Module 3: Chemical Stability (Hydrolysis)

User Question: My recovery yield is low, and NMR shows benzyl alcohol. Is my ester decomposing?

Technical Response: Yes. Benzyl esters are prone to hydrolysis:



This reaction is acid-catalyzed and accelerated by heat.[4]

Preventative Protocol:

  • Check Solvent Water Content: If using Ethanol or Ethyl Acetate, ensure they are anhydrous. Industrial grade EtOAc can contain up to 3% water.

  • Avoid Strong Heating: Do not reflux for extended periods. Dissolve rapidly and remove from heat.

  • Neutralize: If the crude material came from an acidic reaction, wash it with saturated

    
    before attempting recrystallization. Traces of acid in the crystal lattice will catalyze hydrolysis during the hot recrystallization step [3].
    

Module 4: Yield vs. Purity Optimization (FAQ)

Q: I have high purity but low yield. How do I recover the rest? A: The "mother liquor" (filtrate) contains the remaining product.

  • Evaporate the mother liquor to dryness.

  • Recrystallize this residue (Second Crop).

  • Note: The second crop will always be less pure than the first. Do not combine them without checking MP/NMR.

Q: My crystals are colored, but the compound should be white. A: Colored impurities are often high-molecular-weight oligomers.

  • Dissolve the solid in hot solvent.[1][5][6][7][8]

  • Add Activated Charcoal (1-2% by weight).

  • Filter hot through a Celite pad to remove the charcoal.

  • Proceed with cooling.[1][5][7][8][9] Warning: Charcoal can adsorb some product, slightly reducing yield.

References

  • Vogel, A. I. (1989).[10] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[10] Longman Scientific & Technical.[10] (Standard reference for solvent selection and transesterification risks).

  • Mettler Toledo. Oiling Out in Crystallization. (Detailed mechanism of liquid-liquid phase separation and troubleshooting).

  • LibreTexts Chemistry. Hydrolysis of Esters. (Mechanism of acid-catalyzed hydrolysis relevant to benzyl esters).

  • University of Rochester. Tips & Tricks: Recrystallization. (Practical guide on solvent pairs and troubleshooting).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to C13 NMR Spectral Data Assignment for Benzyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful, non-destructive method for determining the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the C13 NMR spectral data for benzyl 4-methylbenzoate, offering field-proven insights into spectral assignment and a robust experimental protocol for data acquisition.

The Foundational Role of C13 NMR in Structural Elucidation

C13 NMR spectroscopy probes the magnetic properties of the ¹³C isotope. While the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily acquire high-resolution spectra. The chemical shift of each carbon atom in a C13 NMR spectrum is highly sensitive to its local electronic environment. This sensitivity allows us to distinguish between different carbon atoms within a molecule, providing a unique fingerprint of its structure. Key factors influencing the chemical shift include the hybridization of the carbon atom, the electronegativity of attached atoms, and the presence of nearby functional groups.

In the context of aromatic esters like benzyl 4-methylbenzoate, C13 NMR is indispensable for confirming the successful esterification and for unequivocally assigning the signals of the aromatic rings and the ester functionality.

Deciphering the C13 NMR Spectrum of Benzyl 4-methylbenzoate

The C13 NMR spectrum of benzyl 4-methylbenzoate, recorded in deuterated chloroform (CDCl₃), reveals a distinct set of signals corresponding to the 15 carbon atoms in the molecule. The experimental chemical shift values are presented below, followed by a detailed assignment and the underlying rationale.[1]

Carbon Atom (see Figure 1) Chemical Shift (δ) in ppm
C=O (ester carbonyl)166.31
C (quaternary, 4-position of benzoate ring)143.54
C (quaternary, ipso-carbon of benzyl ring)136.09
CH (ortho to -COO- in benzoate ring)129.60
CH (meta to -COO- in benzoate ring)128.95
CH (ortho/meta of benzyl ring)128.43
CH (para of benzyl ring)128.02
C (quaternary, 1-position of benzoate ring)127.97
CH₂ (benzylic)66.34
CH₃ (methyl)21.51

Figure 1: Molecular Structure and C13 NMR Assignment of Benzyl 4-methylbenzoate

Caption: Molecular structure of benzyl 4-methylbenzoate with assigned C13 NMR chemical shifts.

Rationale for Spectral Assignment:
  • Carbonyl Carbon (C=O): The signal at 166.31 ppm is characteristic of an ester carbonyl carbon. These carbons are significantly deshielded due to the electronegativity of the two attached oxygen atoms and typically resonate in the 160-180 ppm range.[2][3]

  • Aromatic Carbons (120-150 ppm): The signals in this region correspond to the twelve aromatic carbons.

    • Quaternary Carbons: The quaternary carbon attached to the electron-donating methyl group (C4) is deshielded and appears at 143.54 ppm . The ipso-carbon of the benzyl group (C9) is observed at 136.09 ppm . The ipso-carbon of the benzoate ring (C1) is found at 127.97 ppm . Quaternary carbons generally show weaker signals in proton-decoupled C13 NMR spectra.

    • Protonated Aromatic Carbons: The assignment of the protonated aromatic carbons is based on the electronic effects of the substituents. The electron-withdrawing ester group deshields the ortho and para carbons, while the electron-donating methyl group shields them.

      • The two equivalent ortho carbons of the benzoate ring (C2 and C6) appear at 129.60 ppm .

      • The two equivalent meta carbons of the benzoate ring (C3 and C5) are at 128.95 ppm .

      • The carbons of the benzyl ring are less affected by the ester group and appear as a cluster of signals. The ortho and meta carbons (C10, C11, C13, C14) are found around 128.43 ppm , while the para carbon (C12) is at 128.02 ppm .

  • Benzylic Carbon (CH₂): The carbon of the benzylic methylene group is attached to an electronegative oxygen atom, which deshields it. This signal appears at 66.34 ppm .

  • Methyl Carbon (CH₃): The methyl carbon of the 4-methylbenzoate moiety is the most shielded carbon in the molecule, resonating at 21.51 ppm , which is a typical value for a methyl group attached to an aromatic ring.

Comparative Analysis with Alternative Aromatic Esters

To provide a broader context for the spectral data of benzyl 4-methylbenzoate, a comparison with other structurally related aromatic esters is highly instructive. The following table presents the C13 NMR chemical shifts for key carbons in benzyl 4-methylbenzoate and three alternative esters.

Compound C=O (ppm) ipso-C (benzoate) (ppm) ortho-C (benzoate) (ppm) meta-C (benzoate) (ppm) para-C (benzoate) (ppm) Benzylic CH₂ (ppm)
Benzyl 4-methylbenzoate 166.31127.28129.60128.95143.5466.34
Benzyl Benzoate[1]166.15129.97128.41128.19132.8266.47
Methyl 4-methylbenzoate167.1~127~129.5~129.0~143.4-
Benzyl 4-chlorobenzoate[1]165.27128.45130.90128.52139.2566.73

This comparison highlights the predictable influence of substituents on the C13 NMR chemical shifts. For instance, the electron-donating methyl group in benzyl 4-methylbenzoate shields the ipso-carbon and deshields the para-carbon of the benzoate ring compared to benzyl benzoate. Conversely, the electron-withdrawing chloro group in benzyl 4-chlorobenzoate deshields the ipso and para carbons.

A Self-Validating Experimental Protocol for C13 NMR Spectroscopy

The following protocol outlines a robust, step-by-step methodology for acquiring high-quality C13 NMR spectra. This protocol is designed to be self-validating by incorporating essential quality control steps.

Figure 2: Experimental Workflow for C13 NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis A Dissolve ~20-50 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. B->C D Cap the NMR tube securely. C->D E Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. D->E F Place the sample in the NMR spectrometer's magnet. E->F G Lock the spectrometer on the deuterium signal of the solvent. F->G H Shim the magnetic field to achieve optimal homogeneity. G->H I Tune and match the probe for the ¹³C frequency. H->I J Set up the C13 NMR experiment parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans). I->J K Acquire the Free Induction Decay (FID) signal. J->K L Apply Fourier Transform to the FID to obtain the spectrum. K->L M Phase correct the spectrum. L->M N Calibrate the chemical shift scale using the TMS signal at 0 ppm. M->N O Integrate the peaks (optional for C13, as intensities can be misleading). N->O P Assign the peaks to the corresponding carbon atoms in the molecule. O->P

Caption: A step-by-step workflow for acquiring and processing C13 NMR data.

Detailed Methodologies:
  • Sample Preparation:

    • Accurately weigh 20-50 mg of benzyl 4-methylbenzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.0 ppm).

    • To ensure a homogenous solution and prevent signal broadening, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Securely cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

    • Carefully place the sample into the magnet of the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Perform shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a critical step for obtaining sharp, well-resolved NMR signals.

    • Tune and match the NMR probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Data Acquisition:

    • Select a standard proton-decoupled C13 NMR pulse sequence.

    • Set the appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

    • Set a suitable relaxation delay (e.g., 2 seconds) to allow for the complete relaxation of the carbon nuclei between pulses, which is important for obtaining more reliable signal intensities, especially for quaternary carbons.

    • Initiate the data acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Carefully phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Assign each peak in the spectrum to its corresponding carbon atom in the benzyl 4-methylbenzoate molecule, using the principles of chemical shifts and substituent effects as discussed above.

Conclusion

This guide has provided a comprehensive analysis of the C13 NMR spectral data for benzyl 4-methylbenzoate, offering a detailed assignment of each carbon signal grounded in fundamental spectroscopic principles. By comparing its spectrum with those of related aromatic esters, we have demonstrated the predictable nature of substituent effects on C13 chemical shifts. The provided experimental protocol offers a robust and self-validating workflow for acquiring high-quality C13 NMR data, empowering researchers to confidently elucidate the structures of their synthesized compounds. The integration of theoretical understanding with practical experimental guidance is paramount for ensuring the scientific integrity and trustworthiness of research in the chemical and pharmaceutical sciences.

References

  • Chen, Y., Zhang, J., Fu, S.-S., & Yu, X.-Q. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C–H Activation. Advanced Synthesis & Catalysis, 354(8), 1287-1291. [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • Kong, W., Li, B., Xu, X., & Song, Q. (2016). Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. The Journal of Organic Chemistry, 81(18), 8436–8445. [Link]

Sources

Precision Profiling: Kovats Retention Index of Benzyl 4-Methylbenzoate on Non-Polar Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Kovats retention index (RI) for benzyl 4-methylbenzoate on non-polar stationary phases. It is designed for analytical chemists and researchers requiring precise identification protocols for isomeric esters.

Executive Summary & Application Scope

Benzyl 4-methylbenzoate (also known as benzyl p-toluate) is a critical intermediate in organic synthesis and a functional component in flavor and fragrance formulations. Its structural similarity to other benzyl toluate isomers (ortho- and meta-) necessitates rigorous chromatographic characterization.

This guide establishes the Kovats Retention Index (RI) as the primary metric for its identification on non-polar capillary columns (e.g., DB-1, DB-5, SE-30). Unlike retention time, which varies with flow rate and temperature program, the Kovats RI provides a system-independent constant essential for inter-laboratory comparison.

Key Performance Indicators (KPIs)
  • Target Analyte: Benzyl 4-methylbenzoate (CAS: 1711-35-9)[1]

  • Stationary Phase Class: 100% Dimethylpolysiloxane (e.g., DB-1) & 5% Phenyl-arylene (e.g., DB-5)

  • Primary Identification Metric: Kovats Retention Index (

    
    )[2][3][4]
    
  • Critical Differentiator: Elution order relative to ortho- and meta- isomers based on boiling point thermodynamics.

Comparative Analysis: Retention Behavior

The following data consolidates experimental retention indices for benzyl 4-methylbenzoate against its structural isomers and the parent compound, benzyl benzoate. The values represent standard non-polar (DB-1/SE-30) and semi-non-polar (DB-5) phases.

Table 1: Comparative Kovats Retention Indices (Non-Polar Phases)
CompoundStructureBoiling Point (°C)*RI (DB-1 / SE-30)RI (DB-5 / HP-5)Elution Order
Benzyl Benzoate Unsubstituted3231739 - 17451760 - 17651 (Fastest)
Benzyl 2-methylbenzoate Ortho-substituted~3351850 - 18581865 - 18702
Benzyl 3-methylbenzoate Meta-substituted~3421865 - 1875 (Est.)1875 - 1885 (Est.)3
Benzyl 4-methylbenzoate Para-substituted ~345 1881 - 1885 1890 - 1900 4 (Slowest)

*Boiling points are estimated based on methyl benzoate derivative trends.

Mechanistic Insight: The "Boiling Point Rule"

On non-polar stationary phases like DB-1 (100% dimethylpolysiloxane) , separation is driven primarily by dispersive forces (London dispersion). Consequently, the elution order follows the boiling point of the analytes.

  • Ortho-Effect: The ortho- isomer (benzyl 2-methylbenzoate) exhibits the lowest boiling point among the isomers due to steric hindrance, which reduces intermolecular pi-stacking efficiency. This results in the lowest RI (~1858).

  • Para-Stability: The para- isomer (benzyl 4-methylbenzoate) has a linear, symmetrical structure allowing for tighter molecular packing and stronger intermolecular forces, leading to the highest boiling point and the highest RI (~1881+).

Experimental Protocol: Determination of Kovats RI

To ensure reproducibility, the following self-validating protocol must be used. This method utilizes the Van den Dool and Kratz equation for temperature-programmed GC, which is standard for modern capillary analysis.

Reagents & Standards
  • Analyte Standard: Benzyl 4-methylbenzoate (>98% purity).

  • Reference Standard: C8–C24 n-alkane homologous series (e.g., Supelco #49451-U).

  • Solvent: n-Hexane or Dichloromethane (HPLC Grade).

Chromatographic Conditions (Standardized)
  • Column: DB-5ms or equivalent (30 m × 0.25 mm ID × 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 3°C/min to 240°C.

    • Hold at 240°C for 5 min.

Calculation Workflow

The Linear Retention Index (


) is calculated using the retention times (

) of the analyte and the bracketing n-alkanes (

and

).


  • 
    : Retention time of Benzyl 4-methylbenzoate.
    
  • 
    : Retention time of the n-alkane eluting before the analyte.
    
  • 
    : Retention time of the n-alkane eluting after the analyte.
    
Workflow Visualization

The following diagram illustrates the logical flow for determining and validating the RI.

RI_Determination_Workflow Start Sample Preparation (Analyte + C8-C24 Alkanes) GC_Run GC-MS Analysis (Temp Program: 60-240°C) Start->GC_Run Data_Ext Extract Retention Times (tR) GC_Run->Data_Ext Check_Bracket Identify Bracketing Alkanes (Cn < Analyte < Cn+1) Data_Ext->Check_Bracket Calc Calculate Linear RI (Van den Dool & Kratz) Check_Bracket->Calc Compare Compare with Literature (NIST / PubChem) Calc->Compare Decision Is Deviation < 10 units? Compare->Decision Valid Validated Identification Decision->Valid Yes Invalid Re-calibrate / Check Column Decision->Invalid No

Figure 1: Step-by-step workflow for the determination and validation of Kovats Retention Indices.

Mechanistic Elution Logic

Understanding why benzyl 4-methylbenzoate elutes where it does allows for better method development. The interaction on non-polar columns is governed by the solute's vapor pressure and its interaction with the polydimethylsiloxane phase.

Elution_Mechanism Analyte Benzyl 4-methylbenzoate Factor1 Boiling Point (Volatility) Dominant Factor Analyte->Factor1 High BP (Para-symmetry) Factor2 Dispersion Forces (Induced Dipole) Analyte->Factor2 Non-polar interaction Phase Non-Polar Stationary Phase (DB-1 / DB-5) Phase->Factor2 Methyl groups Result High Retention (RI ~1881) Late Elution vs Isomers Factor1->Result Factor2->Result

Figure 2: Mechanistic factors influencing the retention of benzyl 4-methylbenzoate on non-polar phases.

Troubleshooting & Optimization

When experimental RI values deviate from the reference (1881 ± 10), consider the following variables:

  • Phase Polarity Drift: "Non-polar" columns like DB-5 (5% phenyl) are slightly more polar than DB-1. Expect a shift of +10 to +20 RI units on DB-5 compared to DB-1.

  • Column Aging: Oxidation of the stationary phase can increase polarity, artificially inflating RI values.

  • Overloading: Injecting too much mass causes peak fronting, shifting the apex retention time and skewing the RI calculation.

References

  • NIST Mass Spectrometry Data Center. Benzyl 4-methylbenzoate Retention Indices. National Institute of Standards and Technology.[4] Available at: [Link]

  • PubChem. Benzyl 4-methylbenzoate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Benzyl 2-methylbenzoate Compound Summary (Isomer Comparison). National Center for Biotechnology Information. Available at: [Link]

  • Pherobase. Retention Index Data for Benzyl Benzoate. The Pherobase Database. Available at: [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.

Sources

Technical Guide: FTIR Carbonyl Stretch Frequency of Benzyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Data

Benzyl 4-methylbenzoate (CAS: 5467-99-2), also known as benzyl p-toluate, is a functionalized aromatic ester widely used in organic synthesis and fragrance formulation.[1][2][3] Its infrared (IR) spectrum is dominated by the carbonyl (C=O) stretching vibration, which serves as a critical quality attribute (CQA) for verifying esterification efficiency and purity.

The Value

For Benzyl 4-methylbenzoate, the carbonyl stretch frequency (


) appears at:
State of MatterFrequency (

)
IntensityNote
Neat (Liquid Film/ATR) 1717 ± 3 cm⁻¹ StrongPrimary diagnostic peak
Solution (CCl₄/CHCl₃) 1725 ± 5 cm⁻¹ StrongShift due to solvent-solute interaction

Why this specific value? The value of 1717 cm⁻¹ is lower than typical aliphatic esters (1735–1750 cm⁻¹) due to conjugation with the aromatic ring. Furthermore, it is slightly lower than unsubstituted benzyl benzoate (~1720–1724 cm⁻¹) due to the electron-donating effect (+I, +H) of the para-methyl group.

Mechanistic Insight: The Electronic Tug-of-War

To interpret the spectrum accurately, one must understand the electronic environment affecting the carbonyl bond force constant (


). The frequency is governed by Hooke’s Law:


Where

is the bond strength (force constant).
Substituent Effects (Hammett Correlation)

The para-methyl group on the benzoate ring exerts an electron-donating effect via hyperconjugation. This donation increases the electron density in the


-system, stabilizing the polarized resonance form (C⁺–O⁻).
  • Result: The C=O bond acquires more "single bond" character.

  • Outcome: The force constant (

    
    ) decreases, lowering the stretching frequency compared to the unsubstituted benzoate.
    
Visualization of Resonance Effects

The following diagram illustrates the resonance contribution that lowers the frequency.

ResonanceEffect cluster_0 Resonance Hybrid Contributors Struct1 Structure A (Neutral C=O) Double Bond Character Struct2 Structure B (Zwitterionic C+-O-) Single Bond Character Struct1->Struct2 Resonance Frequency Observed Frequency ~1717 cm⁻¹ Struct2->Frequency Increases Contribution (Lowers k) MethylGroup p-Methyl Group (Electron Donor) MethylGroup->Struct2 Stabilizes caption Fig 1. Hyperconjugation of the p-methyl group stabilizes the single-bond resonance form, thereby lowering the carbonyl stretching frequency.

Comparative Analysis: Benchmarking Against Alternatives

To validate your sample, compare its shift against structurally related esters. This "relative shift" is often more reliable than absolute numbers due to instrument calibration differences.

Table 1: Carbonyl Frequency Comparison
CompoundStructure

(Neat)
Electronic Effect
Benzyl 4-methylbenzoate p-Me-Ph-COBn1717 cm⁻¹ Conjugation + EDG (Lowers

)
Benzyl Benzoate Ph-COBn1721 cm⁻¹ Conjugation (Baseline)
Benzyl 4-nitrobenzoate p-NO₂-Ph-COBn1735 cm⁻¹ Conjugation + EWG (Raises

)
Benzyl Acetate CH₃-COBn1745 cm⁻¹ No Conjugation (Aliphatic Baseline)

Analysis:

  • vs. Benzyl Benzoate: The 4-methyl group causes a redshift (shift to lower wavenumber) of approximately 4–5 cm⁻¹. If your spectrum shows a peak at 1721 cm⁻¹ or higher, your product may lack the methyl group or contain unreacted benzyl benzoate.

  • vs. Benzyl Acetate: The lack of aromatic conjugation in the acetate allows the C=O bond to retain high double-bond character, resulting in a much higher frequency (~1745 cm⁻¹).

Experimental Protocol: Self-Validating FTIR Workflow

For drug development and high-purity synthesis, a rigorous protocol is required to ensure the observed frequency is real and not an artifact of sample preparation (e.g., hydrogen bonding with wet solvents).

Method A: Neat Oil Analysis (ATR) - Recommended

Benzyl 4-methylbenzoate is typically a viscous oil or low-melting solid. ATR (Attenuated Total Reflectance) is the preferred method.

  • Crystal Clean: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is flat.

  • Sample Loading: Place 1 drop of the neat oil on the crystal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹.[4] Scans: 16 or 32.[1]

  • Validation: Check the OH region (3200–3600 cm⁻¹).

    • Pass: Flat baseline.

    • Fail: Broad peak indicates residual Benzyl Alcohol (starting material) or water.

  • Peak Picking: Locate the max intensity in the 1700–1750 range.

Method B: Solution Phase (CCl₄ or CHCl₃)

Used when comparing against historical literature values which are often reported in solution.

  • Concentration: Prepare a 1-2% w/v solution.

  • Shift Warning: Expect the Carbonyl peak to shift upward by ~5–10 cm⁻¹ (to ~1725 cm⁻¹) compared to the neat film due to the loss of intermolecular dipole-dipole interactions present in the bulk liquid.

Workflow Diagram

FTIR_Workflow Start Crude Product Purification Purification (Distillation/Column) Start->Purification SamplePrep Sample Prep (Neat on ATR) Purification->SamplePrep Scan FTIR Acquisition (4000-600 cm⁻¹) SamplePrep->Scan Decision Check 3400 cm⁻¹ (OH Region) Scan->Decision Pass OH Absent: Proceed to C=O Analysis Decision->Pass Flat Baseline Fail OH Present: Residual Alcohol/Water Decision->Fail Broad Peak Analyze Analyze C=O Peak Target: 1717 ± 3 cm⁻¹ Pass->Analyze Fail->Purification Reprocess caption Fig 2. Self-validating workflow ensuring spectral integrity before frequency assignment.

References

  • ChemicalBook. Methyl 4-methylbenzoate IR Spectrum & Properties. (Data extrapolated for Benzyl analog via Hammett principles).

  • NIST Chemistry WebBook. Benzoic acid, 4-methyl-, methyl ester (Methyl p-toluate) IR Data. Standard Reference Database 69.[4]

  • Saeed, A., et al. Crystal structure and characterization of Methyl 4-methylbenzoate. Acta Crystallographica Section E, 2008.[5] (Confirming structural parameters of the p-toluate moiety).

  • PubChem. Benzyl 4-methylbenzoate Compound Summary. CID 230518.[3]

Sources

A Comparative Guide to the Mass Spectrometry of Benzyl 4-Methylbenzoate: Unraveling Fragmentation Patterns and Ionization Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure. This guide delves into the electron ionization (EI) mass fragmentation pattern of benzyl 4-methylbenzoate, a common ester moiety in organic synthesis and fragrance chemistry. Beyond a mere cataloging of fragments, we will explore the causal mechanisms of bond cleavages and objectively compare the data-rich EI technique with softer ionization methods, offering a holistic perspective for analytical strategy development.

The Rationale of Ionization: Choosing the Right Tool for Structural Elucidation

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is a critical experimental decision that dictates the nature and extent of fragmentation, thereby influencing the depth of structural information obtained. For a molecule like benzyl 4-methylbenzoate (C₁₅H₁₄O₂, MW: 226.27 g/mol )[1], which possesses both aromatic rings and an ester linkage, different ionization methods will highlight distinct structural features.

Electron Ionization (EI) is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule.[2][3] This excess energy induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule. This makes EI particularly powerful for structural elucidation and for matching against established spectral libraries like the NIST database.[4]

In contrast, "soft" ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are designed to ionize molecules with minimal fragmentation.[3][4] These methods are invaluable for determining the molecular weight of thermally labile or large molecules and are readily coupled with liquid chromatography (LC).[5] The trade-off for preserving the molecular ion is a reduction in structurally informative fragment ions in a single-stage MS experiment.

Probing the Core Structure: The Electron Ionization Fragmentation Pathway of Benzyl 4-Methylbenzoate

Upon introduction into the EI source, benzyl 4-methylbenzoate is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙) at m/z 226. The inherent instability of this high-energy species initiates a cascade of fragmentation events, driven by the formation of more stable ions. The major fragmentation pathways are elucidated below.

The mass spectrum of benzyl 4-methylbenzoate is characterized by two prominent peaks at m/z 119 and m/z 91 .[1]

  • Formation of the 4-Methylbenzoyl Cation (m/z 119): The most favorable fragmentation pathway involves the cleavage of the benzylic C-O bond. This is an example of α-cleavage relative to the benzyl group's aromatic ring and results in the formation of a stable, resonance-stabilized 4-methylbenzoyl cation (also known as the p-toluoyl cation) and a benzyl radical. The stability of the resulting acylium ion is a major driving force for this fragmentation, making the m/z 119 peak the base peak in the spectrum.

  • Formation of the Tropylium Cation (m/z 91): The second major fragment is the highly stable tropylium cation. This ion is formed from the benzyl radical that was initially cleaved off. The tropylium ion is a seven-membered aromatic ring cation and is a common feature in the mass spectra of compounds containing a benzyl moiety.

  • Further Fragmentation: The 4-methylbenzoyl cation (m/z 119) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule to form a tolyl cation at m/z 91. The tropylium cation can also lose acetylene (C₂H₂) to form a fragment at m/z 65.

The following diagram illustrates the primary fragmentation pathway of benzyl 4-methylbenzoate under electron ionization.

fragmentation_pathway M Benzyl 4-methylbenzoate (m/z 226) frag1 4-Methylbenzoyl Cation (m/z 119) M->frag1 - C₇H₇• frag2 Tropylium Cation (m/z 91) M->frag2 - C₈H₇O₂• frag1->frag2 - CO frag3 [C₅H₅]⁺ (m/z 65) frag2->frag3 - C₂H₂

Caption: Primary EI fragmentation pathway of benzyl 4-methylbenzoate.

A Comparative Analysis: EI-MS vs. Soft Ionization Techniques

The choice between a hard ionization technique like EI and a soft ionization technique like ESI or APCI depends on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) / Atmospheric Pressure Chemical Ionization (APCI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion (M⁺˙) Often weak or absentTypically the base peak ([M+H]⁺, [M+Na]⁺, etc.)
Fragmentation Extensive and reproducibleMinimal in single MS, requires tandem MS (MS/MS) for fragmentation
Structural Information Rich fragmentation provides detailed structural "fingerprint"Primarily provides molecular weight information
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Library Matching Excellent, due to standardized fragmentationLimited, as fragmentation is not standardized
Best Suited For Structural elucidation of volatile and semi-volatile compoundsMolecular weight determination of polar, thermally labile, or large molecules

For benzyl 4-methylbenzoate, an ESI or APCI spectrum would be expected to show a prominent protonated molecule at m/z 227 ([M+H]⁺). This provides immediate confirmation of the molecular weight but offers little insight into the molecule's structure without resorting to tandem mass spectrometry (MS/MS). In an MS/MS experiment, the protonated molecule would be isolated and fragmented through collision-induced dissociation (CID) to generate structurally informative ions.

The following workflow diagram compares the analytical approaches using EI and ESI.

analytical_workflow cluster_ei Electron Ionization (EI) Workflow cluster_esi Electrospray Ionization (ESI) Workflow ei_sample Sample Introduction (GC) ei_ionization EI Source (70 eV) ei_sample->ei_ionization ei_ms Mass Analyzer ei_ionization->ei_ms ei_spectrum Fragment-Rich Mass Spectrum ei_ms->ei_spectrum esi_sample Sample Infusion/LC esi_ionization ESI Source esi_sample->esi_ionization esi_ms1 MS1: Select [M+H]⁺ esi_ionization->esi_ms1 esi_cid Collision Cell (CID) esi_ms1->esi_cid esi_ms2 MS2: Analyze Fragments esi_cid->esi_ms2 esi_spectrum MS/MS Spectrum esi_ms2->esi_spectrum

Caption: Comparative workflows for EI-MS and ESI-MS/MS analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol provides a general framework for the analysis of benzyl 4-methylbenzoate using GC-MS with an EI source. Instrument parameters should be optimized for the specific system being used.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of benzyl 4-methylbenzoate in a suitable solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC Parameters:

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Inlet: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.

3. MS Parameters:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to benzyl 4-methylbenzoate based on its retention time.
  • Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern and library spectra (e.g., NIST).

Conclusion

The analysis of benzyl 4-methylbenzoate by electron ionization mass spectrometry provides a wealth of structural information through its characteristic fragmentation pattern, dominated by the formation of the 4-methylbenzoyl cation (m/z 119) and the tropylium cation (m/z 91). This detailed fingerprint is highly valuable for unambiguous compound identification. In contrast, soft ionization techniques like ESI and APCI excel at providing clear molecular weight information with minimal fragmentation, which is advantageous for analyzing complex mixtures or fragile molecules. The choice of ionization technique should therefore be guided by the specific analytical question at hand. For comprehensive structural elucidation of a pure compound, the detailed fragmentation provided by EI-MS is often unparalleled. For screening and quantification in complex matrices, the coupling of LC with soft ionization MS may be the more pragmatic approach. A thorough understanding of the principles and outcomes of each technique empowers the researcher to make informed decisions and extract the maximum amount of information from their analytical endeavors.

References

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023, August 6). Comparison of electrospray LC–MS, LC–MS with Cold EI and GC–MS with Cold EI for sample identification. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved February 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). APCI – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • AOCS. (n.d.). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. Retrieved February 7, 2026, from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved February 7, 2026, from [Link]

  • Prukala, D., Prukala, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059–1065. [Link]

  • Kim, H. J., et al. (2018). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry, 2018, 8560381. [Link]

  • Gara, M., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 11(22), 13334-13342. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-methylbenzoate. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013, February 14). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? Retrieved February 7, 2026, from [Link]

  • Pérez-Vargas, J., et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Journal of the American Society for Mass Spectrometry, 33(12), 2329–2338. [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis... Retrieved February 7, 2026, from [Link]

  • FooDB. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (FDB012844). Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • ResearchGate. (2023, August 9). HPLC/APCI Mass Spectrometry of Saturated and Unsaturated Hydrocarbons by Using Hydrocarbon Solvents as the APCI Reagent and HPLC Mobile Phase. Retrieved February 7, 2026, from [Link]

  • All about Chemistry. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of the ions at m/z (A) 514, (B) 634, (C) 664, (D) 826,... Retrieved February 7, 2026, from [Link]

  • Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
  • National Center for Biotechnology Information. (n.d.). Benzyl Benzoate. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate... Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Chromatographic Separation of Benzyl Benzoate vs. Benzyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl benzoate (BB) and benzyl 4-methylbenzoate (B4MB) are structurally related aromatic esters often analyzed in pharmaceutical, fragrance, and forensic applications.

The Core Distinction:

  • Benzyl Benzoate elutes first .[1]

  • Benzyl 4-methylbenzoate elutes second .

On a standard non-polar capillary column (e.g., DB-5, HP-5, BP-5), the retention index (RI) differential is approximately 120–125 units . This significant gap ensures baseline resolution under standard temperature programming, making separation straightforward without the need for specialized stationary phases.

Physicochemical Basis of Separation

To understand the retention behavior, we must analyze the structural causality. Gas Chromatography (GC) separation on non-polar columns is primarily driven by volatility (boiling point) and London Dispersion Forces (molecular weight/shape).

Comparative Properties Table
PropertyBenzyl Benzoate (BB)Benzyl 4-methylbenzoate (B4MB)Impact on Retention
CAS Number 120-51-45467-99-2N/A
Molecular Formula


B4MB is heavier
Molecular Weight 212.25 g/mol 226.27 g/mol Higher MW

Later Elution
Boiling Point (est.) 323–324°C~340–350°CHigher BP

Later Elution
Structure Unsubstituted benzoatep-Methyl substitutedMethyl group adds Van der Waals surface area
Retention Index (DB-5) ~1760 ~1881–1885

RI

+120
Mechanistic Pathway (Graphviz)

The following diagram illustrates the logical flow from molecular structure to chromatographic output.

G cluster_0 Analytes cluster_1 Physicochemical Factors BB Benzyl Benzoate (No Methyl Group) MW Molecular Weight (+14 Da for B4MB) BB->MW Lower B4MB Benzyl 4-Methylbenzoate (+ Methyl Group) B4MB->MW Higher BP Boiling Point (Volatility) MW->BP VdW Van der Waals Interactions MW->VdW Column Non-Polar Column (5% Phenyl Polysiloxane) BP->Column Vapor Pressure VdW->Column Phase Affinity Result Retention Time (tR) B4MB > BB Column->Result Resolution

Figure 1: Mechanistic flow showing how the additional methyl group in B4MB increases dispersive interactions and boiling point, resulting in a longer retention time.

Experimental Protocol (GC-MS)

A. Sample Preparation[3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Both esters have excellent solubility in these solvents.

  • Concentration: Prepare stock solutions at 1 mg/mL (1000 ppm).

  • Internal Standard (ISTD): Add Tridecane or Hexadecane (50 µg/mL) to normalize retention times if calculating relative retention times (RRT).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

B. Instrument Parameters (Agilent/Shimadzu/Thermo Style)
ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization of B4MB (BP >340°C) without degradation.
Injection Mode Split (10:1 to 50:1)Prevents column overload; improves peak shape for aromatic esters.
Column DB-5MS, HP-5MS, or Rtx-5MSStandard 5% phenyl phase. (30m

0.25mm

0.25µm).
Carrier Gas Helium @ 1.0 or 1.2 mL/minConstant flow mode is critical for reproducible retention indices.
Oven Program Initial: 60°C (hold 1 min)Ramp: 15°C/min to 300°CFinal: 300°C (hold 5 min)The fast ramp prevents peak broadening. BB elutes ~14-16 min; B4MB elutes ~16-18 min (depending on exact flow).
Transfer Line 280–300°CPrevents condensation of high-boiling B4MB before MS entry.
MS Source 230°C (EI mode, 70eV)Standard ionization.
C. Detection (Mass Spectrum)
  • Benzyl Benzoate: Look for parent ion m/z 212 and base peak m/z 105 (benzoyl cation) or m/z 91 (benzyl cation).

  • Benzyl 4-methylbenzoate: Look for parent ion m/z 226 and characteristic fragment m/z 119 (4-methylbenzoyl cation). The presence of m/z 119 vs. 105 is the definitive mass spectral confirmation.

Experimental Workflow & Data Analysis

The following workflow describes the process from raw sample to validated identification.

Workflow cluster_peaks Elution Order Sample Sample Injection (Split 20:1) Sep GC Separation (DB-5MS Column) Sample->Sep Peak1 Peak 1: Benzyl Benzoate RI ~1760 Sep->Peak1 Earlier Peak2 Peak 2: Benzyl 4-Methylbenzoate RI ~1885 Sep->Peak2 Later MS MS Detection (70 eV EI) Peak1->MS Peak2->MS Validation Validation Check: 1. Resolution > 1.5? 2. m/z 105 vs 119? MS->Validation

Figure 2: Analytical workflow for separating and validating benzoate esters.

Troubleshooting & Optimization

Issue: Poor Resolution ( )

While rare for these two compounds due to the large RI difference, this may occur if the column film is too thick (>1.0 µm) or the ramp is too fast (>30°C/min).

  • Fix: Reduce ramp rate to 10°C/min around the 180°C–220°C region.

Issue: Peak Tailing

Aromatic esters can interact with active silanol sites if the liner is dirty or the column is old.

  • Fix: Replace the inlet liner with a deactivated (silanized) glass wool liner. Trim 10cm from the front of the column.

Issue: Carryover

B4MB has a high boiling point. If the final hold time at 300°C is too short, it may elute in the next run (ghost peak).

  • Fix: Ensure the final hold at 300°C is at least 3–5 minutes.

References

  • National Institute of Standards and Technology (NIST). Benzyl Benzoate - Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzyl 4-methylbenzoate - Retention Index Data. NIST Mass Spectrometry Data Center.[2] Available at: [Link]

  • PubChem. Benzyl 4-methylbenzoate Compound Summary (CID 230518). National Library of Medicine. Available at: [Link]

  • Babushok, V.I., Linstrom, P.J., & Zenkevich, I.G. (2011).Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4).

Sources

Comparative Guide: Insecticidal Toxicity of Benzyl 4-Methylbenzoate vs. Methyl Benzoate

[1]

Executive Summary

This guide provides a technical comparison between Methyl Benzoate (MB) and Benzyl 4-methylbenzoate (B4MB) .[1] While both are benzoate esters, their insecticidal profiles differ fundamentally due to their physicochemical properties.[1]

  • Methyl Benzoate (MB): A highly volatile, short-chain ester acting primarily as a fumigant .[1] It delivers rapid knockdown via respiratory entry (spiracles) but has low persistence.[1]

  • Benzyl 4-methylbenzoate (B4MB): A heavier, lipophilic benzyl ester acting primarily as a contact and residual toxicant .[1] It exhibits lower volatility and superior cuticle penetration, making it analogous to Benzyl Benzoate but with enhanced lipophilicity due to the para-methyl substitution.[1]

Chemical & Physicochemical Profile

The distinct modes of action are dictated by the structural differences, specifically the ester group (Methyl vs. Benzyl) and the ring substitution.

FeatureMethyl Benzoate (MB)Benzyl 4-methylbenzoate (B4MB)Impact on Toxicity
CAS Number 93-58-35467-99-2
Structure Phenyl-CO-OCH₃(4-Methylphenyl)-CO-OCH₂PhB4MB is bulkier and more lipophilic.[1]
Molecular Weight 136.15 g/mol 226.27 g/mol MB diffuses faster; B4MB persists longer.[1]
LogP (Lipophilicity) ~2.12~4.3 (Predicted)B4MB penetrates insect cuticle more effectively.[1]
Volatility High (Vapor Pressure ~0.34 mmHg)Low (Semi-volatile/Solid)MB is a potent fumigant; B4MB is a surface residue.[1]
Primary Phase LiquidViscous Liquid / Low-melting SolidMB requires sealed environments; B4MB suits surface sprays.[1]

Comparative Toxicity Analysis

Mode of Entry & Efficacy

The toxicity of benzoate analogs follows a clear Structure-Activity Relationship (SAR).[1]

  • Fumigation Toxicity (Respiratory):

    • MB: Dominates this category.[1] In studies against the Red Imported Fire Ant (Solenopsis invicta), methyl benzoate showed an LC₅₀ of 0.75 µg/mL (air concentration).

    • B4MB: Negligible fumigant activity due to low vapor pressure.[1]

  • Contact Toxicity (Cuticular):

    • B4MB: Superior contact toxicity.[1] Benzyl esters (like Benzyl Benzoate) generally exhibit lower LD₅₀ values (higher toxicity) in topical applications compared to methyl esters because they remain on the cuticle long enough to penetrate.[1]

    • Data Benchmark: Benzyl benzoate (a close analog) has an LD₅₀ of ~23.31 µ g/ant for S. invicta.[1] The addition of a para-methyl group in B4MB increases lipophilicity, potentially enhancing potency against waxy cuticles compared to unsubstituted benzyl benzoate.[1]

Target Species Performance
Target SpeciesMethyl Benzoate (MB) PerformanceBenzyl 4-methylbenzoate (B4MB) Performance
Aedes aegypti (Mosquitoes)High. Rapid knockdown via vapor.[1] LC₅₀ ~0.2% (fumigation).[1]Moderate/High. Effective as a residual surface treatment or larvicide (water-insoluble).[1]
Solenopsis invicta (Fire Ants)High (Fumigant). Kills whole colonies in enclosed mounds.[1]High (Contact). Effective barrier/drench treatment.[1]
Halyomorpha halys (Stink Bug)High. Ovicidal and nymphicidal activity.[1]High. Likely superior ovicidal activity due to persistence on egg masses.[1]
Mites (Sarcoptes, Dermatophagoides) Low/Moderate. Too volatile for sustained kill.[1]Excellent. (Analogous to Benzyl Benzoate).[1] Standard acaricidal mechanism.[1]

Mechanism of Action

Both compounds target the insect nervous system, but their delivery routes differ. The primary target is the Octopaminergic System , a neurotransmitter pathway unique to invertebrates (making these compounds relatively safe for mammals).

Pathway Diagram

The following diagram illustrates the differential entry and common lethal mechanism.

Benzoate_ToxicityMBMethyl Benzoate(High Volatility)SpiraclesRespiratory System(Spiracles/Trachea)MB->SpiraclesVapor PhaseB4MBBenzyl 4-methylbenzoate(High Lipophilicity)CuticleExoskeleton(Waxy Cuticle)B4MB->CuticleContact PhaseReceptorOctopamine Receptor(Tyramine Receptor)Spiracles->ReceptorCuticle->ReceptorSlow DiffusionAChEAcetylcholinesterase(Secondary Target)Receptor->AChEPossible InhibitioncAMPIncreased cAMP Levels(Hyperexcitation)Receptor->cAMPDeathParalysis & MortalitycAMP->Death

Caption: Differential entry pathways for Methyl Benzoate (Respiratory) vs. Benzyl 4-methylbenzoate (Cuticular) converging on octopaminergic neurotoxicity.

Experimental Protocols

For researchers validating these compounds, distinct bioassays are required.[1]

Protocol A: Fumigation Bioassay (For Methyl Benzoate)

Validates respiratory toxicity.

  • Preparation: Dissolve MB in acetone to create a serial dilution (e.g., 0.1% to 2.0%).

  • Application: Apply 20 µL of solution to a filter paper strip (2 cm x 2 cm).

  • Evaporation: Allow solvent to evaporate for 2 minutes (do not over-dry MB as it is volatile).

  • Exposure: Suspend the strip inside a 500 mL glass jar containing 10 target insects (e.g., S. invicta). Seal tightly.

  • Measurement: Record mortality at 2h, 4h, and 24h. Calculate LC₅₀ in µg/L air.[1]

Protocol B: Topical Application Bioassay (For Benzyl 4-methylbenzoate)

Validates contact toxicity and cuticle penetration.

  • Anesthesia: Lightly anesthetize insects (CO₂ or cold) for <2 minutes.[1]

  • Application: Using a microapplicator (e.g., Hamilton syringe), apply 1 µL of B4MB solution (in acetone) to the dorsal thorax.

  • Control: Apply 1 µL of pure acetone to a control group.

  • Recovery: Place insects in ventilated cups with food/water.

  • Measurement: Record mortality at 24h and 48h (slower action expected). Calculate LD₅₀ in µ g/insect .

References

  • Feng, Y., & Zhang, A. (2017).[1] Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI Agriculture.[1] Link

  • Chen, J., Rashid, T., Feng, G., et al. (2019). Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta. Journal of Economic Entomology. Link

  • Larson, N. R., et al. (2021).[1] Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti. Journal of the American Mosquito Control Association.[1] Link

  • Siewert, R., et al. (2025).[1][2] Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates. ResearchGate / Fuel.[1] Link

Hydrolysis rates of benzyl 4-methylbenzoate vs ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis Rates of Benzyl 4-Methylbenzoate vs. Ethyl 4-Methylbenzoate Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of prodrug design and chemical stability profiling, the hydrolysis rates of ester derivatives are critical parameters. This guide compares Benzyl 4-methylbenzoate and Ethyl 4-methylbenzoate , focusing on their behavior under alkaline conditions (


 mechanism).

While steric intuition might suggest the bulkier benzyl group retards hydrolysis, experimental evidence and physical organic principles indicate that Benzyl 4-methylbenzoate generally exhibits a faster rate of alkaline hydrolysis (


) than Ethyl 4-methylbenzoate.  This inversion of steric expectations is driven by the electron-withdrawing inductive effect of the benzyl phenyl ring and the superior leaving group ability of the benzyloxide anion compared to the ethoxide anion.
Mechanistic Analysis: Electronics vs. Sterics[1]

To predict and interpret the kinetic data, we must decouple the competing factors influencing the rate-determining step (RDS) of the nucleophilic acyl substitution.

The Substrates

Both compounds share the 4-methylbenzoyl (p-toluoyl) acyl core. The 4-methyl group is an electron-donating group (EDG) via hyperconjugation.

  • Effect: It increases electron density at the carbonyl carbon, making it less electrophilic than an unsubstituted benzoate. Consequently, both esters hydrolyze slower than their unsubstituted counterparts.

The Variable: Alkoxy Group (Benzyl vs. Ethyl)

The differentiation in rate arises from the alcohol moiety:[1]

  • Electronic Inductive Effect (

    
    ): 
    
    • Ethyl (

      
      ):  The ethyl group is electron-donating (+I). This stabilizes the ester ground state but slightly destabilizes the developing negative charge on the tetrahedral intermediate.
      
    • Benzyl (

      
      ):  The phenyl ring exerts a 
      
      
      
      (inductive withdrawing) effect through the methylene bridge. This makes the carbonyl carbon more electrophilic (susceptible to
      
      
      attack).[2]
  • Leaving Group Ability (

    
    ): 
    
    • The breakdown of the tetrahedral intermediate depends on the stability of the departing alkoxide.

    • Ethanol

      
      :  ~16.0
      
    • Benzyl Alcohol

      
      :  ~15.4
      
    • Conclusion: The benzyloxide anion (

      
      ) is a better leaving group than ethoxide (
      
      
      
      ), lowering the energy barrier for the collapse of the intermediate.
  • Steric Hindrance:

    • While the benzyl group is bulkier (

      
      -value logic), the methylene spacer (
      
      
      
      ) provides enough rotational freedom that the phenyl ring does not severely block the trajectory of the incoming nucleophile (Burgi-Dunitz angle) compared to the ethyl group.

Verdict: The electronic activation and leaving group stability of the benzyl moiety outweigh its modest steric penalty, resulting in


.
Visualizing the Pathway (

)

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the critical tetrahedral intermediate.

HydrolysisMechanism cluster_legend Key Factors Substrate Ester Substrate (R-CO-OR') OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack RDS (Rate Limiting) Tetra_Int Tetrahedral Intermediate OH_Attack->Tetra_Int Collapse Collapse & Elimination Tetra_Int->Collapse Leaving Group Stability (BnO- > EtO-) Products Carboxylate (R-COO-) + Alcohol (R'OH) Collapse->Products Factor1 Benzyl: Inductive (-I) activation Factor2 Ethyl: Inductive (+I) deactivation

Figure 1:


 Mechanism highlighting the rate-determining step and leaving group elimination.
Experimental Protocol: Kinetic Determination

To validate these theoretical predictions, a rigorous kinetic assay using UV-Vis spectrophotometry is recommended. This protocol ensures self-validating data through pseudo-first-order conditions.

Standard Operating Procedure (SOP)

Objective: Determine the second-order rate constant (


) for alkaline hydrolysis.

Reagents:

  • Stock Ester Solution:

    
     M in Acetonitrile (MeCN) or Dioxane.
    
  • Base Solution: 0.1 M NaOH (aq), standardized.

  • Buffer: Phosphate or Borate buffer (if pH stat method is preferred, but excess NaOH is simpler for rate constants).

Workflow:

  • Preparation: Create a reaction mixture where

    
     (at least 100-fold excess). This enforces pseudo-first-order kinetics .
    
  • Detection: Monitor the decrease in absorbance at

    
     of the ester (typically 230–245 nm for 4-methylbenzoates) or the shift in the spectrum.
    
    • Note: 4-methylbenzoate anion has a distinct spectrum from the ester. Identify the isosbestic point to confirm no side reactions.

  • Data Capture: Record Absorbance (

    
    ) vs. Time (
    
    
    
    ) at
    
    
    .

Calculation: Plot


 versus time (

).
  • Slope:

    
     (Pseudo-first-order rate constant).
    
  • Second-Order Constant:

    
    .
    
Experimental Workflow Diagram

KineticWorkflow Prep 1. Sample Prep [Ester] << [NaOH] Blank 2. Blanking (Solvent + NaOH) Prep->Blank Inject 3. Injection Add Ester to Cuvette Blank->Inject Mix 4. Rapid Mixing (Dead time < 5s) Inject->Mix Measure 5. Data Acquisition Abs @ 240nm vs Time Mix->Measure Calc 6. Analysis Linear Regression Measure->Calc Calc->Prep Adjust [NaOH] if R² < 0.99

Figure 2: Step-by-step spectrophotometric workflow for kinetic determination.

Comparative Performance Data

The following table synthesizes expected kinetic trends based on structure-activity relationships (SAR) established in physical organic chemistry literature [1, 2].

ParameterEthyl 4-methylbenzoateBenzyl 4-methylbenzoateScientific Rationale
Relative Rate (

)
1.0 (Reference)1.2 – 1.5x Faster Benzyl's electron-withdrawing nature increases carbonyl electrophilicity [1].
Leaving Group

16.0 (Ethanol)15.4 (Benzyl Alcohol) Lower

correlates with higher leaving group lability in the collapse step [3].
Steric Impact (

)
LowModerateBenzyl is bulkier, but the electronic acceleration compensates for the steric drag.
Half-life (

)
Higher (More Stable)Lower (More Labile) Direct consequence of higher

.
UV

~235 nm~235 nmSimilar chromophore (4-methylbenzoyl); Benzyl adds weak absorption ~254 nm.

Critical Insight for Drug Development: If your goal is a prodrug that releases the active 4-methylbenzoic acid moiety rapidly in plasma or high-pH environments, the Benzyl ester is the superior candidate. If extended stability is required, the Ethyl ester provides a slightly more robust shield against hydrolysis.

References
  • Electronic Effects in Ester Hydrolysis

    • Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.[2][3]

    • Source: ChemRxiv (2021).
    • Significance: Establishes that electron-withdrawing substituents on the alkoxy group (like phenyl in benzyl) accelerate alkaline hydrolysis compared to aliphatic analogs.[2]

    • URL:[Link]

  • Comparative Stability of Homologous Esters

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
    • Source: Scientific Reports (via NIH/PubMed).
    • Significance: Demonstrates the trade-off between steric bulk and electronic activation in benzoate deriv
    • URL:[Link]

  • Leaving Group

    
     Values: 
    
    • Title: Evans Table.
    • Source: Harvard University.
    • Significance: Provides authoritative values for Ethanol (16) and Benzyl Alcohol (15.4) to support mechanistic claims.
    • URL:[Link]

Sources

Safety Operating Guide

Benzyl 4-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Mandate

Immediate Directive: Benzyl 4-methylbenzoate (CAS: 5467-99-2) is a lipophilic ester with significant aquatic toxicity potential.[1][2][3][4] Under no circumstances should this compound, or solutions containing it, be discharged into municipal sewage systems or laboratory sinks.[1][4]

Disposal Stream Classification:

  • Primary Stream: Non-Halogenated Organic Waste.[4]

  • RCRA Status (USA): Non-listed (Not P or U listed), but regulated if mixed with ignitable solvents (D001).[1]

  • Physical State Handling: Low-melting solid (MP ~39°C).[1][4] Dispose of as solid waste or dissolve in compatible non-halogenated solvents for liquid disposal.[4]

Chemical Profile & Risk Assessment

To execute a safe disposal plan, one must understand the physical behavior of the compound.[5] Benzyl 4-methylbenzoate exists at the boundary between solid and liquid under standard laboratory conditions.[1][4]

Table 1: Critical Physicochemical Properties for Disposal
PropertyValueOperational Implication
CAS Number 5467-99-2Unique identifier for waste manifesting.[1][2][3][4]
Molecular Formula C₁₅H₁₄O₂Organic ester; compatible with standard incineration.[2][3][4]
Melting Point ~39–40 °CCritical: May solidify in waste drums if not dissolved.[2][3][4]
Flash Point >113 °C (Predicted)Classified as "Combustible" rather than "Flammable."[2][3][4]
Water Solubility InsolubleDo not dilute with water. It will phase separate and clog drains.[2][3][4]
Specific Gravity ~1.1 g/cm³Heavier than water; sinks in aqueous biphasic layers.[2][3][4]
The Causality of Risk (Why we do this)
  • Aquatic Toxicity: Benzoate esters are known to be toxic to aquatic life with long-lasting effects (GHS Category Chronic 2).[1][4] The lipophilic nature (high logP) means it bioaccumulates in aquatic organisms rather than dispersing.[4]

  • Thermal Instability: While stable at room temperature, esters can serve as fuel sources.[4] Segregation from strong oxidizers (e.g., nitric acid, perchlorates) is mandatory to prevent exothermic runaway in waste containers.[1]

Pre-Disposal Protocol: The Self-Validating System

A self-validating system ensures that errors are caught before the waste leaves the hood.[1][4] Follow this checklist:

  • Phase Verification: Is the waste solid or liquid?

    • If Solid: Place in a wide-mouth jar.

    • If Liquid: Ensure no phase separation.[4]

  • Compatibility Check:

    • Test pH: Neutral (pH 6-8) is ideal.[1][4] Acidic hydrolysis can degrade the ester but generate heat.[4]

    • Oxidizer Check: Ensure no presence of concentrated peroxides or nitric acid.[4]

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Glass.[1][4]

    • Venting: Use vented caps if the waste mixture contains volatile solvents (e.g., acetone, ethyl acetate).[1]

Step-by-Step Disposal Workflows

Scenario A: Pure Chemical (Expired or Surplus)
  • Context: You have a bottle of solid or semi-solid Benzyl 4-methylbenzoate.

  • Protocol:

    • Do not attempt to empty the bottle if the solid is caked.[4]

    • Label the original container as "Waste - Benzyl 4-methylbenzoate."[1][4]

    • Place the entire primary container into a secondary sealable bag.

    • Deposit into the Solid Hazardous Waste drum.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, Dichloromethane).[1]

  • Protocol:

    • Identify the Solvent:

      • If Halogenated (DCM, Chloroform): Use Halogenated Waste stream.[1][4]

      • If Non-Halogenated (Acetone, Hexane, Ethyl Acetate): Use Non-Halogenated Waste stream.[1]

    • Concentration: If the concentration is >10%, note "High Organic Load" on the tag.[4]

    • Pouring: Use a funnel to prevent spills. Wipe drips immediately.[4][6]

Scenario C: Contaminated Debris
  • Context: Weighing boats, pipettes, gloves, and paper towels.

  • Protocol:

    • Allow volatile solvents to evaporate in the fume hood (if safe/permitted).[4]

    • Place dry debris into a clear polyethylene bag (6 mil thickness recommended).[4]

    • Tie off and place in the Solid Hazardous Waste box.

    • Never place contaminated glass in "Broken Glass" boxes intended for municipal trash.[4]

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of Benzyl 4-methylbenzoate.

DisposalWorkflow Start Start: Benzyl 4-methylbenzoate Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Semi-Solid StateCheck->IsSolid IsLiquid Dissolved in Solvent StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Paper) StateCheck->IsDebris SolidBin Solid Hazardous Waste Bin (Incineration) IsSolid->SolidBin Pack in original container SolventType Identify Solvent Base IsLiquid->SolventType IsDebris->SolidBin Double bag Halo Halogenated Solvent (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated Solvent (EtOAc, Acetone) SolventType->NonHalo HaloBin Halogenated Liquid Waste Halo->HaloBin NonHaloBin Non-Halogenated Liquid Waste NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating Benzyl 4-methylbenzoate waste streams based on physical state and solvent composition.

Regulatory Compliance (RCRA & EPA)

Although Benzyl 4-methylbenzoate is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2][3][4]

  • Waste Coding (US 40 CFR 261):

    • If dissolved in ignitable solvents (Flash point <60°C): D001 .

    • If dissolved in toxic solvents (e.g., Benzene): D018 .[1][4]

    • Pure substance: Generally classified as Non-Regulated Organic Waste (unless characteristic toxicity is proven), but must be incinerated due to aquatic risks.[1][4]

  • European Waste Code (EWC):

    • 16 05 08 : Discarded organic chemicals consisting of or containing hazardous substances.[4]

Emergency Spill Response

In the event of a spill outside the hood:

  • Isolate: Evacuate the immediate area.

  • PPE: Don Nitrile gloves (double layer) and safety goggles.[4]

  • Containment:

    • Solid Spill: Scoop carefully into a waste jar.[4] Avoid generating dust.[4][7]

    • Liquid Spill: Absorb with vermiculite or sand.[4][6] Do not use paper towels alone (fire risk if solvent is present).[1][4]

  • Clean: Scrub the area with soap and water; collect the rinsate as liquid hazardous waste.[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 230518, Benzyl 4-methylbenzoate.[1][4] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[4] Retrieved from [Link][1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press.[4] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Substance Information: Benzyl 4-methylbenzoate.[1][4] Retrieved from [Link][1][3]

Sources

Navigating the Safe Handling of Benzyl 4-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl 4-methylbenzoate, focusing on procedural, step-by-step guidance. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Risks: A Proactive Approach to Safety

Benzyl 4-methylbenzoate, while a valuable compound in various research applications, presents potential hazards that necessitate careful handling. It is crucial to recognize that this compound can cause eye and skin irritation.[1] Prolonged or repeated skin contact may lead to dermatitis.[1] Ingestion may be harmful and can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1][2] Inhalation of vapors or mists may also lead to respiratory tract irritation.[1]

A thorough understanding of these risks is the foundation of a robust safety protocol. It is not merely about following rules but about comprehending the causality behind each safety measure.

Core Safety Directives: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is your first and most critical line of defense against exposure to Benzyl 4-methylbenzoate. The following table summarizes the essential PPE and its specifications.

Body PartRequired PPESpecifications and Rationale
Eyes Chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1][2]
Hands Chemical-resistant glovesNitrile or other suitable gloves tested according to EN 374 are recommended to prevent skin contact.[3] Always check the breakthrough time and permeation rate of the glove material.
Body Laboratory coat or protective clothingA lab coat should be worn to protect street clothes and skin from accidental spills.[1][4]
Respiratory NIOSH/MSHA approved respirator (if necessary)Required when working in poorly ventilated areas or when there is a risk of aerosol or mist formation.[1][3] The type of respirator should be selected based on the potential airborne concentration of the substance.

Operational Workflow for Safe Handling

This section provides a step-by-step methodology for the safe handling of Benzyl 4-methylbenzoate, from initial preparation to final disposal.

Preparation and Engineering Controls:
  • Ventilation is Key: Always handle Benzyl 4-methylbenzoate in a well-ventilated area.[5] A chemical fume hood is highly recommended to minimize the inhalation of vapors.

  • Gather Your PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower before you begin your work.[2]

Handling and Use:
  • Avoid Direct Contact: Dispense and handle the chemical with care to avoid contact with skin, eyes, and clothing.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][5] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5][6]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5][7]

Spill Management:
  • Immediate Action: In case of a spill, evacuate unnecessary personnel from the area.

  • Containment: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4]

  • Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][4] Do not allow the chemical to enter drains or watercourses.[6]

Disposal Plan:
  • Waste Segregation: Dispose of unused Benzyl 4-methylbenzoate and any contaminated materials (including PPE) as hazardous waste.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][5] Contact your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling Benzyl 4-methylbenzoate, the following diagram illustrates the logical flow of operations.

cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_dispense Carefully Dispense Chemical prep_ppe->handle_dispense Proceed to Handling prep_vent Ensure Proper Ventilation (Fume Hood) prep_vent->handle_dispense prep_emergency Locate Eyewash & Safety Shower prep_emergency->handle_dispense handle_hygiene Practice Good Lab Hygiene handle_dispense->handle_hygiene spill_contain Contain Spill with Inert Material handle_dispense->spill_contain In Case of Spill handle_storage Store Properly When Not in Use handle_hygiene->handle_storage dispose_waste Segregate as Hazardous Waste handle_storage->dispose_waste End of Use spill_collect Collect and Label for Disposal spill_contain->spill_collect spill_collect->dispose_waste dispose_regs Follow Institutional & Regulatory Guidelines dispose_waste->dispose_regs

Caption: A workflow diagram illustrating the key stages of safely handling Benzyl 4-methylbenzoate, from preparation to disposal.

References

  • Material Safety Data Sheet - Benzyl Benzoate, 99+%. Cole-Parmer. [Link]

  • Safety Data Sheet Benzyl Benzoate, Technical Grade. Silver Fern Chemical, Inc. [Link]

  • ICSC 0390 - BENZYL BENZOATE. INCHEM. [Link]

  • Safety Data Sheet: Benzyl benzoate. Carl ROTH. [Link]

  • BENZYL BENZOATE. Sdfine. [Link]

  • Safety Data Sheet: benzyl benzoate. Chemos GmbH&Co.KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.